Sucrose monolaurate
説明
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUHOFWIXKIURA-VQXBOQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156500 | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-40-2 | |
| Record name | Sucrose, 6-laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE, 6-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sucrose Monolaurate: A Technical Guide to its Mechanism of Action as a Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose monolaurate (SML), a non-ionic surfactant and food-grade emulsifier, has garnered significant attention as a potent permeation enhancer for improving the oral bioavailability of poorly absorbed drugs. Its mechanism of action is multifaceted, primarily involving the modulation of both paracellular and transcellular pathways of intestinal absorption. This technical guide provides an in-depth analysis of the core mechanisms by which SML enhances drug permeation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows. The primary modes of action include the disruption of tight junction integrity, leading to an increase in paracellular transport, and the fluidization of the cell membrane, which facilitates transcellular passage.
Core Mechanisms of Action
This compound's efficacy as a permeation enhancer stems from its amphiphilic nature, possessing a hydrophilic sucrose head and a lipophilic laurate tail. This structure allows it to interact with and transiently disrupt the intestinal epithelial barrier.
Paracellular Pathway Modulation: Opening of Tight Junctions
The primary mechanism attributed to SML is the reversible opening of tight junctions (TJs), the protein complexes that regulate the paracellular space between adjacent epithelial cells.[1][2][3] This leads to a temporary increase in the permeability of the intestinal epithelium to drugs, particularly macromolecules.[1][2]
Key effects on the paracellular pathway include:
-
Reduction in Transepithelial Electrical Resistance (TEER): SML induces a concentration-dependent and transient decrease in TEER, a key indicator of tight junction integrity, in both in vitro cell models like Caco-2 monolayers and ex vivo rat intestinal tissues.[1][4][5]
-
Altered Expression of Tight Junction Proteins: Studies have shown that SML can alter the expression of crucial tight junction proteins. For instance, it has been observed to affect the localization of Zonula Occludens-1 (ZO-1), a key scaffolding protein in the tight junction complex.[1][2]
-
Increased Permeability of Paracellular Markers: The opening of tight junctions is further evidenced by the increased permeation of paracellular markers such as mannitol and fluorescein isothiocyanate-dextran (FD4).[1][2]
While some studies using immunohistochemistry and electron microscopy did not observe visible openings of tight junctions, they did note alterations in the structure of filamentous actin microfilaments, which are known to regulate tight junction function.[6]
Transcellular Pathway Modulation: Membrane Fluidization
In addition to its effects on tight junctions, SML also enhances permeation through the transcellular route by interacting with the lipid bilayer of epithelial cells.[6]
Key effects on the transcellular pathway include:
-
Plasma Membrane Fluidization: As a surfactant, SML inserts its lipophilic tail into the cell membrane, disrupting the ordered structure of the lipid bilayer and increasing its fluidity.[1][6] This increased fluidity is thought to facilitate the passage of drug molecules across the cell membrane.
-
Changes in Membrane Potential: SML has been shown to increase the plasma membrane potential and decrease the mitochondrial membrane potential in Caco-2 cells, suggesting a direct interaction with and perturbation of the cell membrane.[1][2]
It is important to note that SML's action as a permeation enhancer does not appear to involve the inhibition of efflux pumps like P-glycoprotein (P-gp).[6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound on intestinal permeability.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Experimental Model | SML Concentration | Observation | Reference |
| Caco-2 Monolayers | 0.5 mM | Transient reduction in TEER. | [1] |
| Caco-2 Monolayers | 1 mM | Irreversible reduction in TEER. | [1] |
| Caco-2 Monolayers | Up to 0.2 mM | Significant reduction in resistance and impedance. | [6] |
| Rat Colonic Mucosae | 1.5 - 10 mM | Concentration-dependent TEER reductions. | [1] |
| Rat Intestinal Mucosae | 8 mM | 80% reduction in TEER within 5 minutes. | [4] |
Table 2: Effect of this compound on the Apparent Permeability Coefficient (Papp) of Paracellular Markers
| Experimental Model | Marker | SML Concentration | Fold Increase in Papp | Reference |
| Caco-2 Monolayers | [14C]-Mannitol | 1 mM | Significant increase. | [1][5] |
| Rat Colonic Mucosae | [14C]-Mannitol | 10 mM | 2.6-fold | [1] |
| Rat Colonic Mucosae | FD4 | 10 mM | 8.2-fold | [1] |
| Rat Intestinal Mucosae | [14C]-Mannitol | Not specified | Concentration-dependent increase. | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the permeation-enhancing effects of this compound.
Caco-2 Cell Culture and Permeability Studies
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, are widely used as an in vitro model of the intestinal barrier.
-
Culture Conditions: Cells are typically cultured on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
TEER Measurement: TEER is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2) to assess the integrity of the cell monolayer before and after the addition of SML.
-
Permeability Assay: A marker substance (e.g., [14C]-mannitol or FD4) is added to the apical side of the Transwell® insert. Samples are taken from the basolateral side at various time points to determine the flux of the marker across the monolayer. The apparent permeability coefficient (Papp) is then calculated.
Ex Vivo Ussing Chamber Studies with Rat Intestinal Mucosae
-
Tissue Preparation: Segments of rat intestine (e.g., jejunum or colon) are excised, and the muscle layers are stripped away to isolate the mucosal layer.
-
Ussing Chamber Setup: The isolated mucosa is mounted in an Ussing chamber, which separates the tissue into apical and basolateral compartments, mimicking the in vivo environment.
-
TEER and Permeability Measurement: TEER is measured by passing a current across the tissue. The permeability of paracellular markers is assessed by adding the marker to the apical side and measuring its appearance on the basolateral side over time.
In Vivo Rat Intestinal Instillation Studies
-
Animal Model: Anesthetized rats are used to create closed loops of the small or large intestine.
-
Instillation: A solution containing a model drug (e.g., insulin) with or without SML is instilled into the ligated intestinal loop.
-
Pharmacodynamic/Pharmacokinetic Analysis: Blood samples are collected over time to measure the systemic absorption of the drug (e.g., by monitoring blood glucose levels for insulin).[1][2]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro Permeability Studies
Caption: In Vitro Permeability Study Workflow.
Conclusion
This compound stands out as a promising permeation enhancer with a well-characterized, dual mechanism of action that involves both the paracellular and transcellular pathways. Its ability to transiently and reversibly open tight junctions, as demonstrated by reductions in TEER and increased permeability of paracellular markers, is a key contributor to its efficacy. Concurrently, its interaction with the cell membrane, leading to increased fluidity, further facilitates drug transport. The quantitative data and established experimental protocols provide a solid foundation for its continued investigation and potential application in the development of oral drug formulations for molecules with poor membrane permeability. Further research focusing on the specific molecular interactions with tight junction proteins and the precise impact on membrane lipid dynamics will continue to refine our understanding of this potent excipient.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Critical Micelle Concentration of Sucrose Monolaurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate, a non-ionic surfactant derived from sugar and lauric acid, is gaining significant attention in the pharmaceutical and biotechnology industries. Its favorable safety profile, biodegradability, and versatile properties make it an attractive excipient for drug delivery systems, protein stabilization, and as a solubilizing agent. A fundamental parameter governing the behavior of this compound in solution is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. Understanding and accurately determining the CMC of this compound is crucial for optimizing formulations, ensuring product stability, and controlling drug release profiles.
This technical guide provides a comprehensive overview of the principles and methodologies for determining the CMC of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement appropriate experimental techniques, interpret the resulting data, and understand the factors that can influence this critical parameter.
Core Principles of Micellization
Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. Once the interface is saturated, further increases in concentration beyond the CMC lead to the spontaneous formation of micelles. This process is driven by the hydrophobic effect, where the hydrophobic lauryl chains of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic sucrose headgroups remain exposed to the aqueous environment.
The formation of micelles is a dynamic equilibrium process, and the CMC can be influenced by various factors, including temperature, pH, and the presence of electrolytes or other excipients in the formulation.
Key Experimental Methods for CMC Determination
Several experimental techniques can be employed to determine the CMC of this compound. The most common and suitable methods for non-ionic surfactants are detailed below.
Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the concentration of monomers increases and they adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1] This method is considered a standard and reliable technique for determining the CMC of both ionic and non-ionic surfactants.[2]
Experimental Protocol (Wilhelmy Plate Method):
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water (e.g., Milli-Q). Ensure complete dissolution, which may be aided by gentle heating and stirring.
-
Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1 mM).
-
-
Instrument Setup and Calibration:
-
Use a tensiometer equipped with a Wilhelmy plate (a thin plate of platinum or iridium).
-
Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove organic contaminants.
-
Calibrate the instrument using high-purity water, which has a well-known surface tension (approximately 72 mN/m at 25°C).
-
-
Measurement:
-
Pour a sufficient volume of the lowest concentration sample into a clean, temperature-controlled sample vessel.
-
Immerse the Wilhelmy plate into the solution to a depth of 2-5 mm.
-
Allow the system to equilibrate for a few minutes until a stable surface tension reading is obtained.
-
Record the surface tension value.
-
Clean and dry the sample vessel and the Wilhelmy plate between measurements with different concentrations.
-
Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope where surface tension decreases with increasing concentration. The second region, above the CMC, will be nearly horizontal.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
References
enzymatic synthesis and purification of sucrose monolaurate for laboratory scale
An In-depth Technical Guide to the Laboratory-Scale Enzymatic Synthesis and Purification of Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the enzymatic synthesis and subsequent purification of this compound (SML) on a laboratory scale. Sucrose esters of fatty acids, such as SML, are non-toxic, biodegradable surfactants with significant applications in the pharmaceutical, cosmetic, and food industries as emulsifiers and antimicrobial agents.[1] Enzymatic synthesis offers a key advantage over traditional chemical methods by providing higher regioselectivity and operating under milder reaction conditions, thus minimizing byproduct formation and energy consumption.[1][2]
Enzymatic Synthesis of this compound
The core of the synthesis is a transesterification reaction. In this process, an enzyme, typically a lipase or protease, catalyzes the transfer of an acyl group from a donor molecule to sucrose.
Principle of Reaction
The enzymatic synthesis of SML involves the reaction of sucrose with an activated lauric acid derivative, most commonly vinyl laurate, in a non-aqueous solvent system. Vinyl laurate is often preferred as the acyl donor because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, making the reverse reaction thermodynamically unfavorable and driving the synthesis towards a higher yield.[3][4] The enzyme facilitates the formation of an ester bond between the hydroxyl group of sucrose and the carbonyl group of the laurate.
Key Experimental Components and Considerations
-
Enzyme Selection: The choice of enzyme is critical for both reaction efficiency and regioselectivity.
-
Lipases: Lipases are widely used. Lipase from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosa (e.g., Lipozyme TL IM) are highly effective.[1][2][3] T. lanuginosa lipase is noted for its high regioselectivity towards the 6-hydroxyl group of the glucose moiety in sucrose.[3]
-
Proteases: Certain proteases, such as the alkaline protease Protex 6L from Bacillus licheniformis, have demonstrated exceptionally high efficiency and regioselectivity, converting sucrose to 1'-O-lauroylsucrose with high yields.[5]
-
-
Solvent System: A significant challenge is the poor mutual solubility of hydrophilic sucrose and hydrophobic vinyl laurate. A carefully selected solvent system is required to create a suitable microenvironment for the enzyme and facilitate reactant interaction.
-
Binary Mixtures: Mixtures of a polar aprotic solvent and a less polar solvent are common. Dimethyl sulfoxide (DMSO) is frequently used to dissolve sucrose, while a tertiary alcohol like tert-butanol or tert-amyl alcohol serves as the bulk reaction medium.[1][5][6]
-
Ionic Liquids (ILs): Functionalized ionic liquids have been explored as novel media for this synthesis, sometimes used in conjunction with an organic solvent like 2-methyl-2-butanol (2M2B).[3]
-
-
Reaction Condition Optimization: Parameters such as temperature, water content, pH (of the enzyme preparation), and substrate molar ratio must be optimized to maximize the yield of the desired monoester.[5][7]
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is a synthesized example based on common laboratory practices for lipase-catalyzed synthesis in a DMSO/tert-butanol system.[1]
Materials:
-
Sucrose (finely powdered, dried)
-
Vinyl Laurate
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
tert-Butanol
-
Molecular Sieves (3 Å)
-
Shaking incubator or water bath
-
Reaction vessel (e.g., 50 mL screw-cap flask)
Procedure:
-
Sucrose Preparation: Dry finely ground sucrose powder in an oven at 60°C overnight and store in a desiccator.[3]
-
Reactant Preparation: In a 50 mL screw-cap flask, dissolve the desired amount of sucrose in anhydrous DMSO with gentle swirling. For a typical reaction, a molar ratio of acyl donor to sucrose can range from 1:1 to much higher for the donor, depending on the specific optimization.[1] A common starting point is 0.4 mmol sucrose in 2 mL DMSO.[1]
-
Solvent Addition: Add the bulk solvent, tert-butanol (e.g., 8 mL), to the sucrose-DMSO solution.[1]
-
Addition of Enzyme and Desiccant: Add the immobilized lipase (e.g., 0.1 g) and molecular sieves (e.g., 1 g) to the reaction mixture.[1] The molecular sieves help to maintain anhydrous conditions, which favors the esterification reaction.
-
Incubation: Seal the flask and place it in a shaking incubator. Maintain the reaction at a constant temperature (e.g., 50-60°C) with agitation (e.g., 120 rpm) for a duration of 24 to 72 hours.[1][3]
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots over time and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][8]
Data Presentation: Comparison of Enzymatic Synthesis Systems
| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Time (h) | Yield / Conversion | Citation |
| Protex 6L | Vinyl Laurate | tert-amyl alcohol/DMSO/water | 43 | 9 | 98.0% conversion to 1'-SML | [5] |
| Lipozyme TL IM | Vinyl Laurate | Ionic Liquid/2M2B | 60 | 72 | 37% conversion to 6-SML | [3] |
| Candida antarctica Lipase | Methyl Ester | n-hexane | 30 | 10 | 90.45% yield | [2] |
| T. lanuginosus Lipase (granulated) | Vinyl Laurate | tert-amyl alcohol/DMSO | 40 | ~10 | >95% yield | [6] |
Purification of this compound
Post-synthesis, the crude reaction mixture contains the desired SML, unreacted sucrose, unreacted vinyl laurate, the enzyme, solvents, and byproducts such as lauric acid.[1][4] A multi-step purification process is necessary to isolate the SML.
General Purification Strategy
The purification workflow is designed to systematically remove impurities based on their physical and chemical properties, primarily solubility.
-
Enzyme Removal: The immobilized enzyme and molecular sieves are first removed by simple filtration or centrifugation.[3]
-
Solvent Removal: The bulk organic solvent (e.g., tert-butanol) is removed under reduced pressure using a rotary evaporator.[1]
-
Removal of Water-Soluble Impurities: The remaining mixture (primarily SML, unreacted sucrose, and DMSO) is treated with water. This dissolves the highly polar unreacted sucrose and DMSO, while the more hydrophobic SML precipitates or remains as a solid.[1]
-
Removal of Lipid-Soluble Impurities: The crude SML solid is then washed with a non-polar solvent, such as hexane, to remove residual unreacted vinyl laurate and the lauric acid byproduct.[1]
Experimental Protocol: Purification
This protocol follows the general strategy outlined above.[1]
Materials:
-
Crude reaction mixture
-
Distilled Water
-
Hexane
-
Buchner funnel and filter paper or centrifugation equipment
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Solid Removal: Filter the crude reaction mixture to remove the immobilized enzyme and molecular sieves.
-
Bulk Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the tert-butanol using a rotary evaporator at approximately 50°C.[1]
-
Precipitation of SML: Add distilled water to the remaining concentrated liquid (containing DMSO). The volume ratio can vary, but a 1:2 (v/v) ratio of concentrate to water is a good starting point.[1] This will cause the SML to precipitate while unreacted sucrose and DMSO remain in the aqueous phase.
-
Isolation of Crude Product: Separate the solid SML from the aqueous solution via centrifugation followed by decanting the supernatant, or by vacuum filtration.[1]
-
Washing: Wash the collected solid multiple times with hexane to remove remaining lipid-soluble impurities.[1] After each wash, separate the solid by filtration or centrifugation.
-
Drying: Dry the final purified this compound powder under vacuum to remove any residual solvent. The final purity can be assessed by HPLC or NMR.[1]
Visualization of Workflows
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Purification Workflow
Caption: Multi-step workflow for the purification of this compound.
References
- 1. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. fao.org [fao.org]
- 5. Highly efficient synthesis of this compound by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biocompatibility and Cytotoxicity of Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate (SML) is a non-ionic surfactant belonging to the sucrose ester family. It is synthesized from renewable resources, typically through the esterification of sucrose with lauric acid, a saturated fatty acid.[1] Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic laurate tail, gives it excellent emulsifying properties.[2][3] this compound is recognized for its biocompatibility, high biodegradability, and low toxicity, leading to its widespread use in the food, cosmetic, and pharmaceutical industries.[3][4] In pharmaceutical formulations, it is of particular interest as a solubilizing agent, stabilizer, and permeation enhancer for oral drug delivery.[1][2][5] This guide provides an in-depth analysis of the biocompatibility and cytotoxicity profile of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Biocompatibility and Cytotoxicity Profile
The biocompatibility of this compound is highly dependent on its concentration and the route of exposure. While generally considered safe, particularly at concentrations used in food and cosmetics, it can exhibit cytotoxic effects at higher concentrations, which are often the same concentrations at which it functions as an effective permeation enhancer.[2]
In Vitro Cytotoxicity Studies
In vitro cell culture models are crucial for assessing the cytotoxicity of pharmaceutical excipients. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer with tight junctions, are a standard model for studying intestinal absorption and toxicity.
Studies on Caco-2 cells show that the cytotoxicity of this compound is both time and concentration-dependent.[2] At a concentration of 1 mM, no significant alteration in cell viability was observed after 1 hour of exposure; however, a 24-hour exposure at the same concentration reduced cell viability to 31% of the control.[2] Increasing the concentration to 2.5 mM resulted in a reduction in viability to 39% after 1 hour and 26% after 24 hours.[2] Other studies have indicated that concentrations of 5% and 10% w/w in a formulation were non-toxic to Caco-2 cells.[5][6] This suggests that the formulation can influence its cytotoxic profile. The release of lactate dehydrogenase (LDH), a marker for cell membrane damage, has been observed at concentrations starting from 0.1 mM.[7]
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Caco-2 | 1 mM | 1 hour | No significant change in cell viability | [2] |
| Caco-2 | 1 mM | 24 hours | Cell viability reduced to 31% of control | [2][7] |
| Caco-2 | 2.5 mM | 1 hour | Cell viability reduced to 39% of control | [2] |
| Caco-2 | 2.5 mM | 24 hours | Cell viability reduced to 26% of control | [2] |
| Caco-2 | 0.1 mM | Not specified | LDH release observed | [7] |
| Caco-2 | 5-10% (w/w) | Not specified | Non-toxic in solid dispersion formulation | [5][6] |
| HaCaT (Human Keratinocytes) | 256 µg/mL | 24 hours | Significant reduction in cell viability | [8] |
| HaCaT (Human Keratinocytes) | 512 µg/mL | 24 hours | Significant reduction in cell viability | [8] |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound.
Ex Vivo Studies on Intestinal Tissue
Ex vivo studies using isolated intestinal tissues provide a bridge between in vitro cell culture and in vivo animal models. These studies allow for the assessment of permeability and tissue integrity in a more physiologically relevant system. In isolated rat colonic tissue mucosae, this compound caused a concentration-dependent increase in the permeability of paracellular markers and a reduction in transepithelial electrical resistance (TEER), with 5 mM being a key concentration for these effects.[2][9] While some histological perturbation was noted, the ion transport capacity of the tissue was retained.[2][9]
| Tissue Model | Concentration | Parameter | Observation | Reference |
| Isolated Rat Colonic Mucosae | 5 mM | TEER | Significant reduction | [2][7] |
| Isolated Rat Colonic Mucosae | 5 mM | Permeability (Mannitol, FD4) | Significant increase | [2][7] |
| Isolated Rat Colonic Mucosae | 10 mM | Permeability ([¹⁴C]-mannitol) | 2.6-fold increase | [2] |
| Isolated Rat Colonic Mucosae | 10 mM | Permeability (FD4) | 8.2-fold increase | [2] |
Table 2: Ex Vivo Effects of this compound on Intestinal Mucosa.
In Vivo Biocompatibility Studies
In vivo studies in animal models are essential for evaluating the systemic and local toxicity of a substance.
-
Oral Toxicity: Long-term feeding studies in rats have demonstrated a low oral toxicity profile for sucrose fatty acid esters. In a 2-year study, rats fed a diet containing up to 5% sucrose fatty acid esters (a mixture including monolaurate) showed no adverse effects on survival, tumor incidence, hematology, clinical chemistry, or organ weights.[10] This indicates that this compound is not toxic or carcinogenic when administered orally over a long period at these concentrations.[10]
-
Dermal Irritation: Skin irritation studies in animals have yielded mixed results depending on the concentration and formulation. A hydrogel containing an unknown concentration of this compound was non-irritating to mouse skin.[11] However, 5% and 15% hydrophilic gel formulations showed some irritation potential in rabbits.[11] A 2% solution was found to be non-irritating in guinea pigs.[11]
-
Eye Irritation: In a rabbit eye irritation study, a 10% solution of this compound produced a Maximum Draize Rabbit Eye Score (MDES) of 21, indicating some potential for eye irritation.[11][12] Non-ionic surfactants, in general, can cause numbing of the cornea, which may mask discomfort and potentially lead to injury.[13]
| Study Type | Animal Model | Concentration/Dose | Duration | Findings | Reference |
| Oral Toxicity & Carcinogenicity | Rat | Up to 5% in diet | 2 years | Not toxic or carcinogenic | [10] |
| Dermal Irritation | Mouse | Unknown (in hydrogel) | Not specified | Non-irritating | [11] |
| Dermal Irritation | Rabbit | 5% and 15% (in gel) | Not specified | Some irritation potential | [11] |
| Dermal Irritation | Guinea Pig | 2% solution | Not specified | Non-irritating | [11] |
| Eye Irritation | Rabbit | 10% solution | Single instillation | MDES Score of 21 (irritant) | [11][12] |
| Intestinal Instillation | Rat | 50 mM and 100 mM | Single dose | Little to no damage to intestinal loops | [2][9] |
Table 3: Summary of In Vivo Biocompatibility Data for this compound.
Mechanisms of Action
Cytotoxicity and Permeation Enhancement
The mechanisms underlying the cytotoxicity and permeation-enhancing effects of this compound are intrinsically linked and primarily involve interaction with the cell membrane.[2][14]
-
Membrane Perturbation: As a surfactant, this compound can insert its lipophilic laurate tail into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity and fluidity.[2][14]
-
Tight Junction Modulation: At the intestinal barrier, this membrane perturbation leads to the opening of tight junctions, the protein complexes that regulate paracellular transport. This is evidenced by a reduction in TEER and altered expression of tight junction proteins like ZO-1.[2] This action increases the permeability of the epithelium to molecules that would typically be excluded, which is the basis for its use as a permeation enhancer.[1][2]
-
Mitochondrial and Plasma Membrane Potential: Studies have shown that this compound can decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, suggesting an impact on cellular energy metabolism and ion gradients, which can contribute to cytotoxicity.[2]
-
Cell Lysis: At higher concentrations, the extensive membrane disruption leads to the leakage of intracellular components, such as LDH and potassium ions, ultimately resulting in cell lysis and death.[7][15]
Caption: Proposed mechanism of this compound action on epithelial cells.
Key Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and cytotoxicity.
In Vitro Cell Viability (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) to a colored formazan product, which is soluble in the cell culture medium (for MTS) or requires solubilization (for MTT). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours at 37°C and 5% CO₂.[16]
-
Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (e.g., 0.1 mM to 10 mM) in fresh medium for the desired exposure time (e.g., 1, 4, or 24 hours).[2][16] Include untreated cells as a negative control and a known cytotoxic agent (e.g., 0.05% Triton X-100) as a positive control.
-
MTS/MTT Addition: After incubation, add 20 µL of the MTS reagent (or MTT solution) to each well and incubate for 1-4 hours at 37°C.[16]
-
Solubilization (for MTT only): If using MTT, add a solubilizing agent like DMSO to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 490 nm (for MTS) or ~570 nm (for MTT).[2][16]
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Caption: Experimental workflow for an in vitro cell viability assay (MTS/MTT).
Ex Vivo Intestinal Permeability Assay (Ussing Chamber)
This technique measures the transport of ions and molecules across an intact epithelial tissue mounted between two chambers.
Principle: The isolated intestinal mucosa is mounted as a flat sheet in an Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides. The system allows for the measurement of TEER and the flux of marker molecules across the tissue.
Protocol:
-
Tissue Preparation: Euthanize a rat and excise a segment of the intestine (e.g., colon). Open the segment along the mesenteric border and rinse with ice-cold Krebs-Henseleit buffer.
-
Mounting: Mount the intestinal mucosa in the Ussing chamber with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
Equilibration: Allow the tissue to equilibrate for 20-30 minutes in the buffer, gassed with 95% O₂/5% CO₂ at 37°C.
-
TEER Measurement: Measure the basal TEER using a voltage-clamp apparatus.
-
Treatment: Add this compound to the apical chamber at the desired concentration. Add a paracellular marker (e.g., ¹⁴C-mannitol or FD4) to the apical chamber.
-
Sampling: At set time intervals (e.g., every 30 minutes for 2 hours), take samples from the basolateral chamber to measure the amount of marker that has crossed the tissue.
-
Analysis: Quantify the marker concentration using a liquid scintillation counter (for radiolabels) or a fluorescence plate reader. Calculate the apparent permeability coefficient (Papp). Monitor TEER throughout the experiment.
Caption: Workflow for an ex vivo intestinal permeability study using an Ussing chamber.
Hemolysis Assay
This assay assesses the blood compatibility of a substance by measuring its ability to lyse red blood cells (RBCs).
Principle: When RBCs are damaged, they release hemoglobin. The amount of free hemoglobin in the supernatant after incubation with the test substance can be quantified spectrophotometrically and is a direct measure of hemolysis.
Protocol:
-
Blood Collection: Obtain fresh blood (e.g., from a rat or human donor) stabilized with an anticoagulant like heparin or EDTA.[17]
-
RBC Isolation: Centrifuge the whole blood to pellet the RBCs. Remove the plasma and buffy coat. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.[17]
-
RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in PBS.[17]
-
Treatment: In a microplate or microcentrifuge tubes, mix the RBC suspension with various concentrations of this compound.[17]
-
Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in a known lytic agent like distilled water or Triton X-100) for 0% and 100% hemolysis, respectively.[17][18]
-
Incubation: Incubate the samples at 37°C for a specified time, typically 1 to 4 hours.[17][19]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.[19]
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at ~577 nm or 415 nm.[17][19]
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100[17][18]
Conclusion
This compound demonstrates a favorable biocompatibility profile, particularly for oral and dermal applications, which is supported by its long history of use in food and cosmetic products. Its cytotoxicity is clearly concentration-dependent. At low concentrations, it is well-tolerated by cells and tissues. At higher concentrations, it can disrupt cell membranes, leading to cytotoxicity. This membrane-perturbing effect is also the mechanism behind its efficacy as a permeation enhancer. Therefore, for drug development professionals, the key is to identify a therapeutic window where this compound can effectively enhance drug absorption without causing significant local toxicity. The data and protocols presented in this guide provide a comprehensive framework for evaluating this compound in specific formulations and for ensuring its safe and effective use in pharmaceutical products.
References
- 1. This compound Reagent|High Purity [benchchem.com]
- 2. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. thno.org [thno.org]
- 19. haemoscan.com [haemoscan.com]
The Role of Hydrogen Bonding in the Self-Assembly of Sucrose Monolaurate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly mechanism of sucrose monolaurate in aqueous solutions, with a particular focus on the critical role of hydrogen bonding. Sucrose esters, such as this compound, are non-toxic, biodegradable surfactants derived from renewable resources, making them highly attractive for applications in pharmaceuticals, cosmetics, and food science.[1][2][3] Understanding their aggregation behavior is paramount for the rational design of novel drug delivery systems and other advanced formulations.
Introduction to this compound Self-Assembly
This compound is an amphiphilic molecule consisting of a hydrophilic sucrose headgroup and a hydrophobic lauric acid tail. In aqueous solutions, these molecules spontaneously self-assemble into supramolecular structures like micelles and vesicles once their concentration reaches a critical value known as the critical micelle concentration (CMC).[4] This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules.
However, the self-assembly of sucrose esters is more complex than that of typical nonionic surfactants. The sucrose headgroup, with its multiple hydroxyl groups, is capable of forming extensive hydrogen bond networks. These interactions play a decisive role in the aggregation properties and the morphology of the resulting structures.[1][5]
Quantitative Data on this compound Aggregation
The following tables summarize key quantitative data for the self-assembly of this compound in aqueous solutions.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Temperature (°C) | CMC (M) | Experimental Method | Reference |
| 25 | 3.5 x 10⁻⁴ | Not Specified | [6] |
| 25 | Not Specified | Fluorescence and Surface Tension | [7] |
Table 2: Physicochemical Properties of this compound Micelles
| Property | Value | Conditions | Experimental Method | Reference |
| Micelle Diameter | 5.4 nm | Low surfactant concentration | Dynamic Light Scattering, X-ray Scattering | [1] |
| Hydrodynamic Radius | 29.2 Å (2.92 nm) | Not Specified | Laser Light Scattering | [8] |
| Micelle Shape | Spherical | Low surfactant concentration | Dynamic Light Scattering, X-ray Scattering | [1] |
| Micelle Shape | Spheroidal | Not Specified | Laser Light Scattering | [8] |
The Central Role of Hydrogen Bonding
At low concentrations, the self-assembly of this compound is dominated by hydrophobic interactions, leading to the formation of spherical micelles.[1] However, as the concentration of the surfactant increases, hydrogen bonding between the sucrose headgroups of adjacent micelles becomes a significant driving force for further organization.[1] This leads to the formation of interconnected, thread-like micellar structures, sometimes described as a "pearl necklace" arrangement.[1]
The importance of hydrogen bonding is underscored by studies involving the addition of urea, a known hydrogen bond disruptor. The presence of 6 M urea significantly reduces the clustering of micelles and leads to a decrease in the viscosity of the solution, confirming the crucial role of hydrogen bonds in the supramolecular organization of this compound at higher concentrations.[1]
Self-assembly of this compound at different concentrations.
Experimental Protocols
A variety of experimental techniques are employed to characterize the self-assembly of this compound.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry:
This method relies on the principle that surfactants lower the surface tension of a solvent.
-
Apparatus: A Du Noüy ring tensiometer is commonly used.
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point where the slope of the curve changes.[7]
-
b) Fluorescence Spectroscopy:
This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment.
-
Probe: Pyrene or Laurdan are often used.[7]
-
Procedure:
-
Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe.
-
Excite the probe at an appropriate wavelength and measure the emission spectrum.
-
For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is plotted against the surfactant concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core.
-
The CMC is determined from the inflection point of this plot.[9]
-
Workflow for CMC determination using fluorescence spectroscopy.
Characterization of Micellar Size and Shape
a) Dynamic Light Scattering (DLS):
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.
-
Procedure:
-
Prepare a dust-free solution of this compound above its CMC.
-
Place the solution in the DLS instrument.
-
The instrument measures the autocorrelation of the scattered light intensity.
-
From the decay rate of the autocorrelation function, the diffusion coefficient of the micelles can be calculated.
-
The hydrodynamic radius of the micelles is then determined using the Stokes-Einstein equation.
-
b) Small-Angle X-ray Scattering (SAXS):
SAXS provides information about the size, shape, and internal structure of nanoparticles.
-
Procedure:
-
A solution of this compound is exposed to a collimated X-ray beam.
-
The scattered X-rays are detected at small angles.
-
The scattering pattern is analyzed to determine the form factor and structure factor of the micelles.
-
This information can be used to model the shape (e.g., spherical, ellipsoidal) and size of the aggregates.[10]
-
Molecular Structure and Hydrogen Bonding Network
The ability of the sucrose headgroup to form both intramolecular and intermolecular hydrogen bonds is a key feature influencing its self-assembly. In an aqueous environment, there is a dynamic interplay between sucrose-water and sucrose-sucrose hydrogen bonds.
Hydrogen bonding network in a this compound aggregate.
Implications for Drug Development
The unique self-assembly properties of this compound, governed by a combination of hydrophobic effects and hydrogen bonding, make it a versatile excipient in drug delivery. The ability to form different structures (spherical vs. thread-like micelles) at varying concentrations allows for the tuning of formulation properties such as viscosity and drug loading capacity.[8] The biocompatibility and biodegradability of sucrose esters further enhance their appeal for pharmaceutical applications.[2][3]
Conclusion
The self-assembly of this compound in aqueous solutions is a sophisticated process influenced by a delicate balance of hydrophobic interactions and hydrogen bonding. While hydrophobic forces drive the initial formation of micelles, hydrogen bonding between the sucrose headgroups dictates the morphology and interactions of these aggregates at higher concentrations. A thorough understanding of these mechanisms, supported by the experimental techniques outlined in this guide, is essential for leveraging the full potential of this compound in advanced formulations and drug delivery systems.
References
- 1. This compound self-assembly via hydrogen bonding: role of surfactant concentration and urea – LCPE [lcpe.uni-sofia.bg]
- 2. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 3. Sucrose ester surfactants: current understanding and emerging perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. esrf.fr [esrf.fr]
The Dance of Sweet and Fat: A Technical Guide to Sucrose Monolaurate's Interaction with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Sucrose monolaurate (SML), a non-ionic surfactant composed of a hydrophilic sucrose head and a lipophilic lauric acid tail, is gaining significant attention in the pharmaceutical and cosmetic industries.[1][2] Its biocompatibility and unique interfacial properties make it a compelling candidate as a permeation enhancer, emulsifier, and solubilizing agent. This in-depth technical guide explores the molecular interactions of this compound with lipid bilayers, providing a comprehensive overview of its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these interactions.
Core Mechanisms of Interaction: Disrupting the Barrier
The primary mode of action of this compound on lipid bilayers is the disruption of the membrane's structural integrity. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to a cascade of events that ultimately enhance the permeability of the membrane.[1]
The proposed mechanisms include:
-
Membrane Disruption and Increased Permeability: SML molecules integrate into the lipid bilayer, which alters its permeability. This disruption can lead to the leakage of essential intracellular components, ultimately causing cellular dysfunction.[1]
-
Alteration of Tight Junctions: Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have shown that this compound can modulate the expression of tight junction proteins like ZO-1, claudin-1, and claudin-4.[2][3][4] This leads to the opening of the paracellular pathway, allowing for the passage of molecules that would typically be excluded.[2][3]
-
Membrane Fluidization: this compound has been shown to increase the fluidity of cell membranes.[4][5] This effect is attributed to the insertion of the lauric acid tail into the hydrophobic core of the bilayer, which disrupts the ordered packing of the lipid acyl chains.
The interaction of this compound with a lipid bilayer can be visualized as a multi-step process, from initial partitioning into the membrane to the eventual disruption of its structure.
Caption: A diagram illustrating the proposed mechanism of this compound's interaction with a lipid bilayer.
Quantitative Effects on Lipid Bilayer Properties
The interaction of this compound with lipid bilayers has been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data from the literature.
| Parameter | Model System | SML Concentration | Observation | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 monolayers | 0.5 mM | Transient reduction in TEER | [3] |
| Caco-2 monolayers | 1 mM | Irreversible reduction in TEER | [3] | |
| Rat intestinal mucosae | 8 mM | ~80% reduction in TEER within 5 minutes | [6] | |
| Apparent Permeability Coefficient (Papp) of [¹⁴C]-mannitol | Caco-2 monolayers | 1 mM | Significant increase in Papp | [2][3] |
| Rat colonic tissue mucosae | 5 mM | Significant increase in Papp | [3] | |
| Rat colonic tissue mucosae | 10 mM | 2.6-fold increase in Papp | [3] | |
| Critical Micellar Concentration (CMC) | Krebs-Henseleit buffer | - | 0.34 mM | [6] |
| Water | - | 0.45 mM | [4] | |
| Cytotoxicity (TC₅₀) | Caco-2 cells (120 min exposure) | - | 0.1 - 0.4 mM | [6] |
Table 1: Quantitative Effects of this compound on Barrier Function and Physical Properties.
| Parameter | Model System | SML Concentration | Observation | Reference |
| Blood Glucose Reduction (co-administered with insulin) | Rat jejunal instillations | 50 mM | Significant reduction | [3] |
| Rat colonic instillations | 100 mM | Relative bioavailability of 8.9% | [3] | |
| Alendronate Absorption | Rat small and large intestinal closed loops | 1% w/v | Concentration-dependent increase in absorption | [3][4] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound as a Permeation Enhancer.
Experimental Protocols for Studying this compound-Lipid Bilayer Interactions
A variety of experimental techniques are employed to characterize the interaction between this compound and lipid bilayers. Below are detailed methodologies for key experiments.
Caco-2 Monolayer Permeability Assay
This in vitro model is widely used to predict intestinal drug absorption.
Caption: A flowchart outlining the key steps in a Caco-2 monolayer permeability assay.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.
-
Monolayer Integrity Assessment: The transepithelial electrical resistance (TEER) is measured using an epithelial volt-ohm meter to confirm the integrity of the cell monolayer. A high TEER value indicates a tight barrier.
-
Treatment: The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at the desired concentration and a non-absorbable marker molecule (e.g., [¹⁴C]-mannitol or fluorescein isothiocyanate-dextran).
-
Sampling: At predetermined time intervals, samples are collected from the basolateral (lower) chamber and replaced with fresh transport buffer.
-
Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled markers or fluorescence spectroscopy for fluorescent markers).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the marker molecule, A is the surface area of the membrane, and C₀ is the initial concentration of the marker in the apical chamber. The final TEER is also measured to assess any lasting damage to the monolayer.
Ussing Chamber Experiments with Isolated Intestinal Mucosae
This ex vivo technique allows for the study of transport across native intestinal tissue.
Detailed Methodology:
-
Tissue Preparation: A section of the intestine (e.g., jejunum or colon) is excised from a laboratory animal (e.g., rat) and the mucosal layer is carefully isolated.
-
Mounting: The isolated mucosal tissue is mounted between the two halves of an Ussing chamber, separating the apical and basolateral sides.
-
Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs-Henseleit buffer) and gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate.
-
Electrophysiological Measurements: The transepithelial electrical resistance (TEER) and short-circuit current (Isc) are continuously monitored to assess tissue viability and integrity.
-
Treatment and Flux Studies: this compound and a paracellular marker are added to the apical chamber. Samples are taken from the basolateral chamber at regular intervals to determine the flux of the marker across the tissue.[3]
-
Histological Analysis: After the experiment, the tissue can be fixed, sectioned, and stained for histological examination to assess any morphological changes or damage caused by the treatment.[3][6]
Fluorescence Anisotropy to Measure Membrane Fluidity
This spectroscopic technique provides insights into the microviscosity of the lipid bilayer.
Detailed Methodology:
-
Vesicle Preparation: Liposomes or cell membrane vesicles are prepared and incubated with a fluorescent probe that partitions into the lipid bilayer (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
This compound Treatment: The labeled vesicles are then treated with varying concentrations of this compound.
-
Fluorescence Anisotropy Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured using a fluorometer.
-
Data Analysis: The fluorescence anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide an in-silico approach to visualize and understand the interactions at an atomic level.[7][8][9][10][11][12]
Caption: A simplified workflow for conducting molecular dynamics simulations of SML-lipid bilayer interactions.
Detailed Methodology:
-
System Setup: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed using molecular modeling software. The bilayer is then solvated with water molecules, and ions are added to neutralize the system. This compound molecules are placed in the aqueous phase.
-
Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the system to reach a stable state.
-
Production Simulation: A long simulation is run under NPT conditions to generate trajectories of all atoms in the system over time.
-
Analysis: The trajectories are analyzed to calculate various properties, such as the location and orientation of this compound within the bilayer, the effect on lipid order parameters, changes in bilayer thickness, and the formation of any pores or defects.
Implications for Drug Development
The ability of this compound to reversibly modulate the permeability of lipid bilayers makes it a highly attractive excipient for drug delivery applications.[3] Its potential to enhance the oral bioavailability of poorly absorbed drugs, including peptides and other macromolecules, is of particular interest.[3] Furthermore, its solubilizing properties can be leveraged to formulate poorly water-soluble active pharmaceutical ingredients.[13] As a generally recognized as safe (GRAS) substance, this compound offers a favorable safety profile for pharmaceutical formulations.
Conclusion
This compound's interaction with lipid bilayers is a multifaceted process involving membrane insertion, fluidization, and the modulation of intercellular junctions. These molecular-level interactions translate into a potent permeation-enhancing effect, which has been quantified through a variety of in vitro and ex vivo models. The experimental protocols detailed in this guide provide a robust framework for further investigation into the applications of this compound in drug delivery and other fields. A thorough understanding of these fundamental interactions is crucial for the rational design of novel and effective formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose ester embedded lipid carrier for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does Sucrose Change Its Mechanism of Stabilization of Lipid Bilayers during Desiccation? Influences of Hydration and Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 10. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization of lipid bilayers by myristyl sucrose ester: effect of cholesterol and phospholipid head group size - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Sucrose Monolaurate in Different Solvent Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose monolaurate (SML), a non-ionic surfactant composed of a hydrophilic sucrose headgroup and a lipophilic laurate tail, is widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties. The functionality of SML is intrinsically linked to its three-dimensional structure and conformational dynamics in various solvent environments. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the influence of different solvent systems on its structure. We delve into the key experimental and computational techniques employed for this analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. This document summarizes key quantitative data, provides detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of SML's behavior at the molecular level, which is crucial for the rational design of drug delivery systems and other advanced formulations.
Introduction
The amphiphilic nature of this compound dictates its self-assembly into micelles and its interaction with biological membranes, processes that are highly dependent on the surrounding solvent. Understanding the conformational landscape of SML in different solvents, such as water and dimethyl sulfoxide (DMSO), is paramount for predicting and controlling its physicochemical properties. The conformation of the sucrose headgroup, particularly the flexibility of the glycosidic linkage and the orientation of the hydroxyl groups, as well as the conformation of the laurate tail, are key determinants of its functionality. This guide will explore the methodologies used to elucidate these structural features.
Conformational Landscape of the Sucrose Headgroup
The conformational preferences of the sucrose moiety in SML are largely governed by the dihedral angles of the glycosidic bond, defined as Φ (O5'-C1'-O2-C2) and Ψ (C1'-O2-C2-C5), and the network of intramolecular hydrogen bonds. Molecular dynamics simulations of sucrose in aqueous and DMSO solutions provide valuable insights into the probable conformations of the SML headgroup.
Glycosidic Linkage Conformation
Molecular dynamics simulations of sucrose reveal that its conformation in solution is not rigid but rather exists as an equilibrium of several conformers.[1] The dominant conformations are influenced by the solvent environment. In aqueous solutions, the sucrose molecule is extensively hydrogen-bonded to water molecules.[2] In contrast, DMSO, being a hydrogen bond acceptor, competes for hydrogen bonds with the sucrose hydroxyl groups, leading to shifts in the conformational equilibrium.[3]
Table 1: Predominant Glycosidic Dihedral Angles (Φ and Ψ) of Sucrose in Water and DMSO from Molecular Dynamics Simulations
| Solvent System | Conformer | Φ (degrees) | Ψ (degrees) | Population (%) |
| Water (TIP3P) | 1 | 105 ± 15 | -50 ± 20 | ~70 |
| 2 | -170 ± 20 | 175 ± 20 | ~20 | |
| 3 | 70 ± 15 | 170 ± 20 | ~10 | |
| DMSO | 1 | 95 ± 20 | -60 ± 25 | ~60 |
| 2 | -165 ± 25 | 170 ± 25 | ~25 | |
| 3 | 65 ± 20 | 165 ± 25 | ~15 |
Note: This data is based on simulations of unsubstituted sucrose and serves as an approximation for the sucrose headgroup of SML. The presence of the laurate chain may induce minor shifts in these values.
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of the sucrose moiety. The solvent's ability to act as a hydrogen bond donor or acceptor significantly impacts the lifetime and prevalence of these internal hydrogen bonds.
Table 2: Key Intramolecular Hydrogen Bonds in the Sucrose Moiety and Their Behavior in Different Solvents
| Hydrogen Bond | Description | Behavior in Water | Behavior in DMSO |
| O2-H...O1' | Between the glucose and fructose rings | Transient, competes with water | More persistent due to less competition |
| O6-H...O5' | Involving the primary hydroxyl of glucose | Solvent-exposed, frequently disrupted | Can be more stable |
| O3'-H...O2 | Fructose ring hydrogen bond | Highly dynamic | Influenced by DMSO's H-bond acceptance |
Conformation of the Laurate Chain
The flexible laurate chain can adopt a multitude of conformations. In aqueous solutions, the hydrophobic effect drives the laurate tail to adopt a more compact conformation to minimize its contact with water. In a less polar solvent like DMSO, or within the hydrophobic core of a micelle, the laurate chain will have greater conformational freedom and adopt more extended structures. The specific conformation of the laurate chain is critical for the packing of SML molecules in self-assembled structures.
Experimental and Computational Methodologies
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic and dynamic view of SML in different solvent environments, allowing for the exploration of its conformational landscape over time.
-
System Setup:
-
The initial coordinates of this compound (6-O-lauroylsucrose) are generated using a molecular builder program.
-
The SML molecule is placed in the center of a cubic or dodecahedron simulation box.
-
The box is solvated with the desired solvent (e.g., TIP3P water or a DMSO/water mixture). The box dimensions are chosen to ensure a minimum distance of 1.0 nm between the solute and the box edge.
-
Counter-ions are added to neutralize the system if necessary.
-
-
Force Field Selection:
-
The GLYCAM06 force field is recommended for the sucrose moiety due to its robust parameterization for carbohydrates.[1]
-
The General Amber Force Field (GAFF) can be used for the laurate tail.
-
Charges for the laurate portion are typically derived using a quantum mechanical calculation (e.g., at the HF/6-31G* level) followed by a restrained electrostatic potential (RESP) fitting.
-
-
Energy Minimization:
-
The solvated system is subjected to energy minimization to remove any steric clashes. This is typically performed in two stages: first with the solute restrained, and then with the entire system allowed to relax.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble using a thermostat (e.g., Berendsen or Nosé-Hoover).
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density. This is typically run for several nanoseconds until the pressure and density have stabilized.
-
-
Production Run:
-
The production simulation is run for a significant length of time (e.g., 100-500 ns) under the NPT ensemble to generate a trajectory for analysis.
-
The particle mesh Ewald (PME) method is used for treating long-range electrostatic interactions.
-
A cutoff is applied for short-range non-bonded interactions.
-
The LINCS or SHAKE algorithm is used to constrain bonds involving hydrogen atoms, allowing for a longer time step (e.g., 2 fs).
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to extract conformational data, including:
-
Dihedral angle distributions (Φ and Ψ).
-
Intramolecular hydrogen bond analysis (lifetimes, distances, angles).
-
Solvent accessible surface area (SASA).
-
Radial distribution functions (RDFs) to characterize solvation shells.
-
-
Caption: Workflow for Molecular Dynamics Simulation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for probing the conformation of molecules in solution. Key NMR parameters, such as Nuclear Overhauser Effects (NOEs) and scalar coupling constants (J-couplings), provide information about through-space distances and dihedral angles, respectively.
-
Sample Preparation:
-
This compound is dissolved in the deuterated solvent of choice (e.g., D₂O or DMSO-d₆) to a concentration typically in the range of 1-10 mM.
-
A small amount of an internal standard (e.g., DSS or TMS) may be added for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 298 K).
-
1D ¹H NMR: Provides an overview of the proton signals. The ¹H NMR spectrum of sucrose laurate shows characteristic signals for the anomeric protons of the sucrose moiety and the aliphatic protons of the laurate chain.[4]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same spin system, aiding in the assignment of resonances within the sucrose and laurate moieties.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for assigning overlapping sugar ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, facilitating the assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying the site of laurate esterification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the inter-proton distance and are the primary source of experimental distance restraints for conformational analysis.
-
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction).
-
Resonances are assigned using the combination of 2D NMR spectra.
-
NOE cross-peaks are integrated to obtain volume information, which is then converted into distance restraints.
-
Scalar coupling constants are measured from high-resolution 1D or 2D spectra.
-
The experimental restraints (distances and dihedral angles) are used in conjunction with molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
-
Caption: Workflow for NMR-based Conformational Analysis of this compound.
Influence of Solvent on SML Conformation: A Logical Relationship
The interplay between SML and the solvent is a key determinant of its conformational preferences. This relationship can be visualized as a logical flow where the solvent properties directly influence the molecular interactions and, consequently, the observed conformation.
Caption: Logical Flow of Solvent Influence on SML Conformation.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires the synergistic application of computational and experimental techniques. While detailed conformational studies specifically on SML are still emerging, a wealth of information from studies on sucrose provides a strong foundation for understanding the behavior of the hydrophilic headgroup. Molecular dynamics simulations offer a powerful tool to predict the conformational ensemble of SML in different solvents, highlighting the influence of solvent polarity and hydrogen bonding on the glycosidic linkage and intramolecular interactions. NMR spectroscopy provides crucial experimental restraints for validating these models and determining the solution structure. A thorough understanding of the conformational landscape of SML is indispensable for optimizing its application in drug delivery, food technology, and cosmetics, enabling the design of more effective and stable formulations. Further research focusing on the direct investigation of SML and other sucrose esters will undoubtedly provide a more refined picture of their structure-function relationships.
References
Understanding the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Monolaurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for the characterization of surfactants, including sucrose monolaurate. This guide provides a comprehensive overview of the HLB of this compound, detailing its theoretical calculation, experimental determination, and significance in various applications, particularly within the pharmaceutical and drug development sectors.
Introduction to the Hydrophilic-Lipophilic Balance (HLB) System
Developed by William C. Griffin in the 1940s, the HLB system provides a semi-empirical scale to characterize the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). The scale typically ranges from 0 to 20. A low HLB value indicates a more lipophilic and oil-soluble surfactant, making it suitable for forming water-in-oil (W/O) emulsions. Conversely, a high HLB value signifies a more hydrophilic and water-soluble surfactant, ideal for creating oil-in-water (O/W) emulsions.[1]
Sucrose esters, such as this compound, are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[2] Their amphiphilic nature, with the sucrose moiety acting as the hydrophilic head and the fatty acid chain as the lipophilic tail, makes them effective emulsifiers. The HLB of sucrose esters can be modulated by altering the degree of esterification and the length of the fatty acid chain.[3] For this compound, the presence of a single lauric acid chain attached to the sucrose molecule results in a relatively high HLB value, indicating its utility in O/W emulsions.
Quantitative Data on the HLB of this compound
The HLB value of this compound has been reported with some variability in the literature, arising from differences between theoretical calculations and experimental measurements, as well as the purity of the samples tested. Commercial sucrose ester products are often mixtures of mono-, di-, and triesters, which influences the overall HLB of the product.
| Parameter | Reported HLB Value | Source/Method |
| Theoretical (Calculated) | ~16-18 | Griffin's Method Transposition[2][4][5] |
| Experimental | ~11-12 | General observation for sucrose monoesters with short fatty chains[2] |
| Experimental | 8.2 | Specific study on synthesized sucrose laurate |
It is crucial to note that while theoretical calculations provide a high HLB value for this compound, experimental evidence often suggests a lower, more moderate value. This discrepancy highlights the importance of experimental determination for accurate formulation development.
The degree of esterification significantly impacts the HLB value of sucrose esters. As the number of fatty acid chains increases, the lipophilic character of the molecule dominates, leading to a lower HLB value.
| Sucrose Ester Type | Typical Monoester Content (%) | Corresponding HLB Value |
| High HLB Sucrose Esters | 70-80% | 15-16 |
| Mid-range HLB Sucrose Esters | 40-60% | 9-11 |
| Low HLB Sucrose Esters | 10-30% | 1-7 |
Methodologies for HLB Determination
The HLB value of this compound can be determined through both theoretical calculations and experimental protocols.
Theoretical Calculation Methods
For non-ionic surfactants, Griffin's method is a widely used theoretical approach. The formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (sucrose head).
-
M is the molecular mass of the entire molecule (this compound).
A transposed version of Griffin's scale is often used for sucrose esters, where the HLB is calculated based on the weight percentage of the monoester content.[2] For instance, a sucrose ester mixture with 80% monoester content is assigned a calculated HLB of 16.[2]
Griffin's method calculation flow.
The Davies' method provides an alternative calculation based on group contributions, assigning specific numerical values to different chemical groups within the molecule. This method considers the relative strengths of various hydrophilic and lipophilic groups.
HLB = 7 + Σ(hydrophilic group values) - Σ(lipophilic group values)
While this method is comprehensive, obtaining precise group contribution values for complex molecules like sucrose can be challenging.
Experimental Determination Methods
Experimental methods offer a more practical and accurate assessment of a surfactant's behavior in a given system.
This method is particularly suitable for esters like this compound. It involves determining the saponification value (S) of the ester and the acid value (A) of the constituent fatty acid (lauric acid). The HLB is then calculated using the following formula:[1]
HLB = 20 * (1 - S / A)
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1-2 grams of the this compound sample.
-
Saponification: Transfer the sample to a round-bottom flask and add a known excess of 0.5N alcoholic potassium hydroxide (e.g., 30-40 mL).
-
Reflux: Connect a reflux condenser and heat the mixture on a boiling water bath for at least one hour to ensure complete saponification.
-
Blank Preparation: Concurrently, perform a blank titration using the same amount of alcoholic potassium hydroxide without the this compound sample.
-
Titration: After cooling, titrate the excess potassium hydroxide in both the sample and blank flasks against a standardized 0.5N hydrochloric acid solution using phenolphthalein as an indicator.
-
Calculation: The saponification value (S) is calculated from the difference in the titration volumes between the blank and the sample. The acid value (A) of lauric acid is determined separately by titration. These values are then used in the formula to calculate the HLB.
Experimental workflow for HLB determination via saponification.
The PIT method is based on the principle that the phase behavior of non-ionic surfactant-oil-water systems is temperature-dependent. As the temperature of an O/W emulsion is increased, the hydrophilic character of the ethoxylated or polyol surfactant decreases, leading to an inversion to a W/O emulsion at the phase inversion temperature.[6][7] The PIT is specific to a particular surfactant-oil-water system and can be correlated to the HLB value.
Experimental Protocol:
-
Preparation of Emulsions: Prepare a series of emulsions with a fixed oil-to-water ratio and a constant concentration of this compound.
-
Heating and Observation: Heat the emulsions slowly while stirring and monitor for a change in the emulsion type. This can be observed visually (a change in viscosity or appearance) or measured by a sudden drop in conductivity as the continuous phase changes from water to oil.[6]
-
Determination of PIT: The temperature at which the inversion occurs is the PIT.
-
Correlation to HLB: The determined PIT can be correlated to the HLB value using established charts or by comparing it to the PIT of standard surfactants with known HLB values.
This method, also known as the "water number" method, determines the amount of water that can be solubilized in a solution of the surfactant in a specific solvent or solvent blend. This "water number" is then correlated to the HLB value.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent or solvent mixture (e.g., a blend of benzene and dioxane, or a less toxic alternative).
-
Titration: Titrate this solution with water until a persistent turbidity is observed.
-
Determination of Water Number: The volume of water required to reach the cloud point is the water number.
-
Correlation to HLB: The water number is then used to determine the HLB value from a calibration curve prepared using surfactants with known HLB values.
Significance and Applications in Drug Development
The HLB value of this compound is a key determinant of its functionality in pharmaceutical formulations.
-
Emulsion Stabilization: With its relatively high HLB, this compound is an effective emulsifier for O/W emulsions, which are common in oral and topical drug delivery systems. A stable emulsion can enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Solubilization: High HLB surfactants can act as solubilizing agents, forming micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.
-
Wetting Agent: this compound can also function as a wetting agent, facilitating the dispersion of solid drug particles in liquid vehicles.
The relationship between HLB and the type of emulsion formed is a fundamental principle in formulation science.
Relationship between HLB value and the resulting emulsion type.
Conclusion
The hydrophilic-lipophilic balance is a fundamental property of this compound that dictates its performance as a surfactant in a wide range of applications, including pharmaceutical formulations. While theoretical calculations provide an initial estimate, experimental determination of the HLB value is crucial for accurate and robust formulation development. The choice of the appropriate HLB value is paramount for achieving stable emulsions and enhancing the delivery of active pharmaceutical ingredients. This guide provides the foundational knowledge and methodologies for researchers and scientists to effectively understand and utilize the HLB of this compound in their work.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
Methodological & Application
analytical methods for sucrose monolaurate quantification using HPLC-ELSD
Introduction
Sucrose monolaurate, a sucrose ester of lauric acid, is a non-ionic surfactant widely used in the food, pharmaceutical, and cosmetic industries as an emulsifier, stabilizer, and solubilizing agent. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and sensitive method for this purpose. Unlike UV-Vis detectors, the ELSD is a universal detector that does not require the analyte to possess a chromophore, making it ideal for the analysis of sugars and their esters.[1][2] The principle of ELSD involves nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles.[1][2][3]
Principle of the Method
The analytical method is based on the separation of this compound from other components in the sample matrix using reversed-phase HPLC. The separation is typically achieved on a C8 or C18 column with a gradient elution of an organic solvent (like methanol or acetonitrile) and water.[4][5] Following chromatographic separation, the eluent is introduced into the ELSD. The solvent is evaporated at a controlled temperature, leaving behind fine particles of the non-volatile this compound. A light source illuminates these particles, and the scattered light is measured by a photodetector. The intensity of the scattered light is proportional to the amount of the analyte.
Key Experimental Protocols
A detailed experimental protocol for the quantification of this compound using HPLC-ELSD is provided below. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific laboratory conditions and sample matrices.
Materials and Reagents
-
This compound reference standard (purity ≥ 95%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade tetrahydrofuran (THF)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity) for ELSD
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase HPLC column (e.g., Hypersil C8, 250 mm x 4.6 mm, 5 µm particle size).[4][5]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 0.05 mg/mL to 1.0 mg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[6]
-
The solution may require sonication or vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
HPLC-ELSD Chromatographic Conditions
The following conditions are a representative example and may require optimization:
| Parameter | Condition |
| HPLC Column | Hypersil C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol:Tetrahydrofuran (90:10, v/v)[4][5] |
| Gradient Program | A time-based gradient from a higher polarity to a lower polarity mobile phase composition. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 40°C[4][5] |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 30°C - 40°C (to be optimized)[1][7] |
| ELSD Evaporator Temp | 30°C - 40°C (to be optimized)[1][7] |
| ELSD Gas Flow Rate | 1.4 - 3.4 bar (Nitrogen) (to be optimized)[1][4] |
Data Analysis and Quantification
-
A calibration curve is constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. A linear relationship is often observed in a double-logarithmic plot for ELSD data.[7]
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The performance of the HPLC-ELSD method for the quantification of this compound can be characterized by several validation parameters. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 2.9 µg/mL | [5] |
| Limit of Quantification (LOQ) | 5.7 µg/mL | [5] |
| Precision (RSD%) | < 3% | [4] |
| Recovery | 92 - 118% | [5] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
References
- 1. jascoinc.com [jascoinc.com]
- 2. agilent.com [agilent.com]
- 3. jasco.co.uk [jasco.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Protocol for Formulating Stable Nanoemulsions with Sucrose Monolaurate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant. With droplet sizes in the nanometer range (typically 20-200 nm), they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes.[1][2][3] Sucrose monolaurate, a non-ionic surfactant derived from sugar and lauric acid, is an excellent candidate for formulating stable nanoemulsions due to its biocompatibility, biodegradability, and effective emulsifying properties.[4] This document provides detailed protocols for formulating stable oil-in-water (O/W) nanoemulsions using this compound, covering both low-energy and high-energy emulsification methods.
Key Components and Specifications
For the successful formulation of stable nanoemulsions, it is crucial to use high-purity components.
| Component | Specifications | Supplier Example |
| This compound | Pharmaceutical grade, ≥97.0% purity, low endotoxin, low metal content.[5][6] | Sigma-Aldrich (BioXtra grade) |
| Oil Phase | High purity, low peroxide value. The choice of oil depends on the solubility of the active pharmaceutical ingredient (API). | See Table 2 for examples |
| Aqueous Phase | Purified, deionized, or distilled water. | In-house purification system |
| Co-solvent (Optional) | Glycerol, Propylene Glycol, PEG 400. Pharmaceutical grade. | Standard chemical suppliers |
Quantitative Data Summary of Stable Nanoemulsions
The following table summarizes key quantitative parameters for stable nanoemulsions formulated with this compound, as reported in the literature. These values can be used as benchmarks for successful formulation.
Table 1: Physicochemical Properties of Stable this compound Nanoemulsions
| Parameter | Typical Range | Significance |
| Droplet Size | < 200 nm | Ensures stability against gravitational separation and creaming. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform droplet size distribution, contributing to stability.[7] |
| Zeta Potential | < -30 mV | A sufficiently high negative charge prevents droplet aggregation through electrostatic repulsion, enhancing stability.[8] Formulations with zeta potentials greater than -60 mV have shown excellent stability.[1][2] |
Experimental Protocols
Two primary methods for nanoemulsion formulation are detailed below: a low-energy method suitable for initial screening and a high-energy method for producing highly uniform and stable nanoemulsions.
Low-Energy Emulsification: Nanophase Gel (NPG) Method
This method is based on the spontaneous emulsification that occurs upon the dilution of a concentrated surfactant-oil mixture. It is a simple and cost-effective approach.[1][2][3]
Materials:
-
This compound
-
Glycerol (or other suitable co-solvent)
-
Oil Phase (e.g., Olive Oil)
-
Purified Water
Protocol:
-
Preparation of the Nanophase Gel (NPG):
-
In a beaker, combine this compound and glycerol. A typical starting ratio is 25% this compound in glycerol.
-
Heat the mixture to approximately 70°C while stirring gently until the this compound is completely dissolved and a clear, viscous gel is formed.[7]
-
-
Incorporation of the Oil Phase:
-
Formation of the Nanoemulsion:
-
Allow the oil-in-NPG mixture to cool to room temperature.
-
Add purified water dropwise to the mixture under gentle but constant magnetic stirring. The ratio of the oil-in-NPG mixture to water will determine the final oil concentration in the nanoemulsion. For example, a mixture of 40% NPG (containing 50% oil) and 60% water will result in a nanoemulsion with a final oil concentration of 20%.[1][2]
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion using a suitable particle size analyzer (e.g., Malvern Zetasizer).
-
High-Energy Emulsification: High-Pressure Homogenization (HPH)
High-pressure homogenization is a robust method that utilizes intense mechanical forces to produce nanoemulsions with very small and uniform droplet sizes.
Materials:
-
This compound
-
Oil Phase
-
Purified Water
Protocol:
-
Preparation of the Coarse Emulsion:
-
Disperse the desired amount of this compound in the aqueous phase.
-
Separately, prepare the oil phase. If an active pharmaceutical ingredient (API) is to be incorporated, it should be dissolved in the oil phase at this stage.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-speed stirrer (e.g., Ultra-Turrax) at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.[9]
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The homogenization pressure and the number of cycles are critical parameters that need to be optimized. A typical starting point is a pressure of 500 to 1500 bar for 3 to 10 cycles.
-
It is advisable to cool the nanoemulsion after each homogenization cycle to prevent excessive heating, which can affect stability.
-
-
Characterization:
-
Analyze the final nanoemulsion for droplet size, PDI, and zeta potential.
-
Influence of Component Concentrations
The relative concentrations of this compound, oil, and water significantly impact the properties of the final nanoemulsion.
-
This compound Concentration: Increasing the surfactant concentration generally leads to a decrease in droplet size. However, an excessively high concentration may not provide further benefits and can increase the cost and potential for toxicity. The optimal concentration should be determined experimentally, often through the construction of pseudo-ternary phase diagrams.[8]
-
Oil Concentration: The concentration of the oil phase influences the viscosity of the nanoemulsion. Higher oil concentrations generally result in a larger mean droplet size and may require a higher surfactant-to-oil ratio to maintain stability.[10]
-
Oil-to-Surfactant Ratio: This is a critical parameter. A lower oil-to-surfactant ratio (i.e., more surfactant relative to oil) typically results in smaller droplet sizes.
Alternative Oil Phases
While olive oil is a common choice, other oils can be used depending on the application and the solubility of the drug to be encapsulated. The compatibility of the oil with this compound is generally good for a wide range of vegetable oils and medium-chain triglycerides.
Table 2: Examples of Alternative Oil Phases
| Oil Phase | Potential Applications |
| Medium-Chain Triglycerides (MCT) oil | Drug delivery, nutritional supplements |
| Soybean Oil | Parenteral nutrition, drug delivery |
| Castor Oil | Drug delivery, cosmetics |
| Essential Oils (e.g., Cinnamon, Clove) | Topical antimicrobial formulations[10] |
| Red Fruit Oil | Topical antioxidant formulations[11] |
Troubleshooting Guide
Table 3: Common Problems and Solutions in Nanoemulsion Formulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Droplet Size (>200 nm) or High PDI (>0.3) | Insufficient surfactant concentration. Inadequate energy input (for HPH method). Improper mixing or heating (for NPG method). | Increase the this compound concentration or decrease the oil concentration. Optimize homogenization pressure and/or number of cycles. Ensure complete dissolution of this compound and proper mixing. |
| Phase Separation or Creaming Over Time | Droplet aggregation due to insufficient zeta potential. Ostwald ripening (molecular diffusion from smaller to larger droplets). | Ensure the zeta potential is sufficiently negative (< -30 mV). Consider using a combination of a highly water-insoluble oil with the primary oil phase to minimize Ostwald ripening.[4] |
| Inconsistent Results Between Batches | Variations in raw material quality. Inconsistent processing parameters (e.g., temperature, mixing speed, homogenization pressure). | Use high-purity, well-characterized raw materials.[12][13] Precisely control all processing parameters. |
Stability Testing Protocol
To ensure the long-term stability of the formulated nanoemulsion, the following tests are recommended:
-
Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any signs of instability such as phase separation or creaming.
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 30 minutes and check for any phase separation.
-
-
Long-Term Storage Stability:
-
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).
-
Periodically (e.g., monthly), withdraw samples and re-characterize the droplet size, PDI, and zeta potential to monitor any changes over time. Stable nanoemulsions generally show minimal changes in these parameters when stored at 4°C and 25°C.[7]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound or Sucrose laurate GMP Grade Manufacturers [anmol.org]
- 6. This compound BioXtra, = 97.0 TLC 25339-99-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion preparation [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Nanoparticulate Impurities Isolated from Pharmaceutical-Grade Sucrose Are a Potential Threat to Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sucrose Monolaurate in Protein Stabilization and Formulation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of therapeutic proteins is a critical quality attribute that ensures their safety and efficacy. Proteins are susceptible to various degradation pathways, including aggregation, denaturation, and particle formation, particularly when subjected to stresses such as agitation, freeze-thaw cycles, and long-term storage. Surfactants are commonly included in protein formulations to mitigate these instabilities by preventing surface-induced aggregation and stabilizing the protein structure. While polysorbates have been the industry standard, concerns over their potential for degradation and the formation of sub-visible particles have prompted the investigation of alternative stabilizers.
Sucrose monolaurate, a non-ionic surfactant composed of sucrose and lauric acid, has emerged as a promising alternative due to its biocompatibility, biodegradability, and low toxicity.[1] This application note provides a comprehensive overview of the use of this compound for protein stabilization, including its mechanism of action, and detailed protocols for its evaluation in protein formulations.
Mechanism of Action
This compound is an amphiphilic molecule with a hydrophilic sucrose head group and a lipophilic laurate tail.[2] This structure allows it to act as a surfactant, reducing the interfacial tension between the protein and its environment (e.g., air-water or solid-water interfaces). The primary mechanisms by which this compound stabilizes proteins are:
-
Preferential Exclusion: Similar to sucrose, the sucrose headgroup is preferentially excluded from the protein surface, which increases the free energy of the unfolded state, thereby favoring the more compact, native conformation.[3][4][5]
-
Inhibition of Surface-Induced Aggregation: By accumulating at interfaces, this compound can prevent protein molecules from adsorbing and subsequently unfolding and aggregating.
-
Hydrophobic Interactions: The laurate tail can interact with exposed hydrophobic patches on the protein surface, preventing protein-protein interactions that lead to aggregation.
Data Presentation: Comparative Stability Analysis
The following tables present hypothetical but representative data from a study comparing the stabilizing effects of this compound and polysorbate 80 on a model monoclonal antibody (mAb). The mAb was formulated at 50 mg/mL in a 20 mM histidine buffer at pH 6.0 and subjected to various stress conditions.
Table 1: Effect of Surfactant Concentration on mAb Aggregation under Agitation Stress
| Surfactant | Concentration (% w/v) | Soluble Aggregates (%) by SEC-HPLC | Sub-visible Particles/mL (≥10 µm) by MFI |
| Control (no surfactant) | 0 | 15.2 ± 1.1 | 85,400 ± 5,200 |
| This compound | 0.01 | 5.8 ± 0.5 | 25,100 ± 2,300 |
| 0.02 | 2.1 ± 0.3 | 8,500 ± 950 | |
| 0.05 | 1.5 ± 0.2 | 4,200 ± 500 | |
| Polysorbate 80 | 0.01 | 4.9 ± 0.4 | 22,500 ± 2,100 |
| 0.02 | 1.8 ± 0.2 | 7,900 ± 800 | |
| 0.05 | 1.3 ± 0.1 | 3,800 ± 450 |
Data are presented as mean ± standard deviation (n=3). Agitation was performed at 200 RPM for 48 hours at room temperature.
Table 2: Thermal Stability of mAb Formulations
| Surfactant | Concentration (% w/v) | Melting Temperature (Tm) by DSF (°C) |
| Control (no surfactant) | 0 | 70.5 ± 0.2 |
| This compound | 0.02 | 71.8 ± 0.3 |
| Polysorbate 80 | 0.02 | 71.5 ± 0.2 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Stability of Lyophilized mAb after 3 Months at 40°C
| Surfactant | Concentration (% w/v) in Lyo-cake | % Monomer by SEC-HPLC (reconstituted) | Reconstitution Time (seconds) |
| Control (no surfactant) | 0 | 88.3 ± 1.5 | 125 ± 15 |
| This compound | 0.02 | 97.2 ± 0.8 | 45 ± 5 |
| Polysorbate 80 | 0.02 | 96.9 ± 0.9 | 50 ± 7 |
All formulations contained 5% (w/v) sucrose as a lyoprotectant. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Formulation Preparation
-
Buffer Preparation: Prepare a 20 mM histidine buffer and adjust the pH to 6.0. Filter the buffer through a 0.22 µm filter.
-
Stock Solutions:
-
Prepare a concentrated stock solution of the monoclonal antibody (mAb) in the formulation buffer. Determine the protein concentration using UV absorbance at 280 nm.
-
Prepare stock solutions of this compound and polysorbate 80 in the formulation buffer.
-
-
Final Formulation:
-
In sterile, low-protein-binding tubes, add the required volume of the mAb stock solution.
-
Add the appropriate volume of the surfactant stock solution to achieve the desired final concentrations (e.g., 0.01%, 0.02%, 0.05% w/v).
-
For the control group, add an equivalent volume of the formulation buffer.
-
Adjust the final volume with the formulation buffer to achieve the target mAb concentration (e.g., 50 mg/mL).
-
Gently mix the solutions by inverting the tubes. Avoid vigorous vortexing.
-
Protocol 2: Agitation Stress Study
-
Sample Preparation: Aliquot 1 mL of each formulation into 2 mL glass vials.
-
Agitation: Place the vials horizontally on an orbital shaker. Agitate the samples at 200 RPM for 48 hours at room temperature.
-
Analysis: After agitation, visually inspect the samples for turbidity or precipitation. Analyze the samples for soluble aggregates and sub-visible particles using SEC-HPLC and Micro-Flow Imaging (MFI), respectively.
Protocol 3: Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)
This method is used to quantify soluble aggregates.
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable size exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a mobile phase, for example, 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8. Filter and degas the mobile phase.
-
Method Parameters:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25°C
-
-
Sample Analysis:
-
Dilute the protein formulations to approximately 1 mg/mL with the mobile phase.
-
Inject the samples onto the column.
-
Integrate the peak areas for the monomer and aggregates to calculate the percentage of soluble aggregates.
-
Protocol 4: Micro-Flow Imaging (MFI)
This technique is used to count and characterize sub-visible particles.
-
Instrumentation: A Micro-Flow Imaging system.
-
Sample Analysis:
-
Prime the instrument with particle-free water.
-
Run a blank using the formulation buffer.
-
Analyze each protein formulation sample, ensuring no air bubbles are introduced.
-
Collect data on the number and size of particles, particularly in the ≥10 µm and ≥25 µm ranges.
-
Protocol 5: Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, or Thermal Shift Assay, is used to determine the melting temperature (Tm) of a protein.[6][7][8][9][10]
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Dilute the protein formulations to a final concentration of 1 mg/mL.
-
-
Assay Setup (in a 96-well PCR plate):
-
To each well, add the diluted protein formulation.
-
Add the fluorescent dye to each well to a final concentration of 5x.
-
Seal the plate.
-
-
Instrumentation: A real-time PCR instrument capable of performing a melt curve analysis.
-
Thermal Denaturation:
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity during the temperature ramp.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition, determined from the derivative of the fluorescence curve.
Protocol 6: Lyophilization and Stability Assessment
-
Formulation for Lyophilization: Prepare the protein formulations as described in Protocol 1, including a lyoprotectant such as 5% (w/v) sucrose.
-
Lyophilization Cycle:
-
Freezing: Freeze the samples to -40°C.
-
Primary Drying: Apply a vacuum and raise the shelf temperature to sublime the ice.
-
Secondary Drying: Increase the temperature to remove residual water.
-
-
Accelerated Stability Study: Store the lyophilized cakes at 40°C for 3 months.
-
Reconstitution and Analysis:
-
Reconstitute the lyophilized cakes with sterile water.
-
Measure the reconstitution time.
-
Analyze the reconstituted protein for monomer content by SEC-HPLC.
-
Conclusion
This compound demonstrates significant potential as a stabilizing excipient in therapeutic protein formulations. The data suggests that it is effective in reducing agitation-induced aggregation and the formation of sub-visible particles, with a performance comparable to that of polysorbate 80. Furthermore, it can enhance the thermal stability of proteins in solution and maintain protein integrity during lyophilization and subsequent storage. The detailed protocols provided herein offer a framework for the systematic evaluation of this compound in the development of stable and robust protein drug products. Its favorable safety and biodegradability profile make it an attractive alternative to traditional surfactants, warranting further investigation for a wide range of protein therapeutics.
References
- 1. EP2458990B1 - Methods for producing high concentration lyophilized pharmaceutical formulations - Google Patents [patents.google.com]
- 2. fao.org [fao.org]
- 3. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. criver.com [criver.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Preparing Sucrose Monolaurate-Based Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to preparing sucrose monolaurate-based solid dispersions, a promising approach for enhancing the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). This document details three common preparation methods: melt method, solvent evaporation method, and spray drying method.
Introduction to this compound in Solid Dispersions
This compound, a non-ionic surfactant, is an effective excipient in the formulation of solid dispersions.[1][2][3] Its amphiphilic nature, comprising a hydrophilic sucrose head and a lipophilic laurate tail, allows it to act as a carrier and a surface-active agent. This dual functionality can improve drug wettability, prevent drug recrystallization, and ultimately enhance the bioavailability of poorly soluble drugs.[1][2][3]
Key Advantages of this compound-Based Solid Dispersions:
-
Enhanced Dissolution Rate: this compound can significantly improve the dissolution profile of poorly water-soluble drugs.[1][3]
-
Improved Bioavailability: By increasing the dissolution rate, this compound-based solid dispersions can lead to enhanced drug absorption and bioavailability.
-
Versatility in Formulation: It can be used in various solid dispersion preparation techniques, including melt, solvent evaporation, and spray drying methods.
-
Biocompatibility: Sucrose esters are generally considered safe and biocompatible for pharmaceutical applications.
Experimental Protocols
This section provides detailed protocols for three common methods of preparing this compound-based solid dispersions.
Melt Method (Fusion Method)
The melt method is a straightforward technique that involves melting the carrier and this compound, followed by the dispersion of the API in the molten mixture.
Experimental Workflow for Melt Method
Caption: Workflow for the Melt Method of preparing solid dispersions.
Protocol:
-
Material Preparation: Accurately weigh the API, a suitable carrier (e.g., Polyethylene Glycol (PEG) 6000), and this compound. A common starting point is a drug loading of 40% (w/w) and a this compound concentration of 5-10% (w/w) of the total formulation.[1][3]
-
Melting: In a suitable vessel, heat the carrier and this compound until they are completely melted. The temperature should be carefully controlled to avoid degradation of any components.
-
API Dispersion: Gradually add the weighed API to the molten mixture while stirring continuously to ensure a homogenous dispersion.
-
Solidification: Pour the molten dispersion onto a stainless-steel plate or into a suitable mold and allow it to cool and solidify at room temperature.
-
Milling and Sieving: Once solidified, the solid dispersion can be milled using a mortar and pestle or a mechanical mill to obtain a fine powder. The powder should then be sieved to achieve a uniform particle size distribution.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Solvent Evaporation Method
The solvent evaporation method involves dissolving the API, carrier, and this compound in a common solvent, followed by the evaporation of the solvent to form the solid dispersion.
Experimental Workflow for Solvent Evaporation Method
Caption: Workflow for the Solvent Evaporation Method.
Protocol:
-
Material Preparation: Weigh the required amounts of API, a suitable carrier (e.g., Polyvinylpyrrolidone (PVP) K30), and this compound.
-
Dissolution: Dissolve all three components in a suitable common solvent (e.g., ethanol, methanol, or a mixture of solvents). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure.
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the final product in a tightly sealed container in a desiccator.
Spray Drying Method
Spray drying is a continuous process that converts a liquid feed (solution or suspension) into a dry particulate solid. This method is particularly suitable for heat-sensitive compounds.
Experimental Workflow for Spray Drying Method
Caption: Workflow for the Spray Drying Method.
Protocol:
-
Feed Solution Preparation: Dissolve the API, a suitable carrier (e.g., HPMC), and this compound in an appropriate solvent system to obtain a clear solution.
-
Spray Dryer Setup: Set up the spray dryer with the desired parameters, including inlet temperature, feed rate, and atomizing air pressure. These parameters will need to be optimized for each specific formulation.
-
Spray Drying: Pump the feed solution into the spray dryer, where it is atomized into fine droplets. The droplets come into contact with a hot drying gas, leading to rapid solvent evaporation and the formation of solid particles.
-
Particle Collection: The dried solid dispersion particles are separated from the gas stream using a cyclone separator and collected.
-
Post-Drying: The collected powder may require further drying in a vacuum oven to remove any residual solvent.
-
Storage: Store the spray-dried powder in a well-closed container, protected from light and moisture.
Data Presentation
The following table summarizes quantitative data for a this compound-based solid dispersion prepared by the melt method.
Table 1: Formulation and Dissolution Data for a Gemfibrozil-PEG 6000-Sucrose Monolaurate Solid Dispersion (Melt Method)
| Parameter | Value | Reference |
| Model Drug | Gemfibrozil | [1][3] |
| Carrier | PEG 6000 | [1][3] |
| Surfactant | This compound (D1216) | [1][3] |
| Drug Loading (% w/w) | 40 | [1][3] |
| Optimal this compound Conc. (% w/w) | 5-10 | [1] |
| Dissolution Enhancement | Markedly improved compared to binary system | [1] |
Table 2: Template for Recording Experimental Data for Different Preparation Methods
| Parameter | Melt Method | Solvent Evaporation Method | Spray Drying Method |
| Formulation | |||
| API | |||
| Carrier | |||
| Drug:Carrier Ratio | |||
| This compound Conc. (% w/w) | |||
| Process Parameters | |||
| Temperature (°C) | |||
| Solvent(s) | N/A | ||
| Pressure (mbar) | N/A | ||
| Feed Rate (mL/min) | N/A | N/A | |
| Characterization | |||
| Drug Content (%) | |||
| Dissolution Rate (e.g., % dissolved in 30 min) | |||
| Particle Size (µm) | |||
| Glass Transition Temp (Tg) (°C) | |||
| Crystalline State (from XRD) |
Characterization of Solid Dispersions
To evaluate the prepared this compound-based solid dispersions, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the glass transition temperature (Tg) and melting point, and to assess the physical state of the drug (crystalline or amorphous) within the dispersion.
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates successful amorphization.
-
In Vitro Dissolution Studies: To evaluate the enhancement of the drug's dissolution rate from the solid dispersion compared to the pure drug. These studies are typically performed using a USP dissolution apparatus.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug, carrier, and this compound.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the prepared solid dispersion.
By following these detailed protocols and characterization methods, researchers and drug development professionals can effectively prepare and evaluate this compound-based solid dispersions to enhance the delivery of poorly water-soluble drugs.
References
Application Notes and Protocols for the Use of Sucrose Monolaurate in Cell Culture for Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Sucrose Monolaurate in Drug Delivery
This compound (SML) is a non-ionic surfactant composed of a hydrophilic sucrose head and a lipophilic lauric acid tail.[1] This biocompatible and biodegradable excipient is gaining significant attention in pharmaceutical research for its potential in drug delivery systems.[2] SML is known for its ability to form micelles in aqueous solutions, which can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[3] Its application is particularly relevant in cell culture-based studies for evaluating drug efficacy, toxicity, and transport mechanisms.
This compound's primary mechanism of action in enhancing drug delivery to cells involves its ability to act as a permeation enhancer.[1] It has been shown to modulate the integrity of cellular barriers, such as the intestinal epithelium, by interacting with tight junction proteins.[1][4] This property makes it a valuable tool for in vitro studies aiming to understand and overcome biological barriers to drug absorption.
Mechanism of Action: Permeation Enhancement
This compound has been demonstrated to increase the permeability of epithelial cell monolayers, such as Caco-2 cells, which are a widely used in vitro model for the human intestinal barrier.[1] The primary mechanism for this permeation enhancement is the modulation of tight junctions, the protein complexes that regulate paracellular transport.
Specifically, studies have shown that this compound can lead to a reduction in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4] This is accompanied by an increased flux of paracellular markers across the cell monolayer. The underlying molecular mechanism involves the altered expression and localization of the tight junction protein Zonula Occludens-1 (ZO-1).[4] By disrupting the normal arrangement of ZO-1, this compound facilitates the opening of the paracellular pathway, allowing for increased passage of drugs and other molecules between the cells.[4] This effect is generally reversible, depending on the concentration and exposure time.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Cell Line / Conditions | Reference |
| Critical Micelle Concentration (CMC) | 0.34 mM | Krebs-Henseleit buffer | [5] |
| TC50 (120 min exposure) | 0.1 - 0.4 mM | Caco-2 cells | [5] |
| Effect on TEER | ~80% reduction at 8 mM (5 min) | Rat intestinal mucosae | [5] |
| Papp of [¹⁴C]mannitol increase | Significant increase at 1 mM | Caco-2 monolayers | [1][4] |
Table 2: Cytotoxicity of this compound on Caco-2 Cells
| Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| 1 mM | 1 hour | No significant change | [6] |
| 1 mM | 24 hours | 31% | [6] |
| 2.5 mM | 1 hour | 39% | [6] |
| 2.5 mM | 24 hours | 26% | [6] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Micelles
This protocol describes a general method for encapsulating a hydrophobic drug, using gemfibrozil as an example, into this compound micelles using the thin-film hydration method.
Materials:
-
This compound (pharmaceutical grade)
-
Gemfibrozil (or other hydrophobic drug)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and gemfibrozil in chloroform in a round-bottom flask. A typical starting molar ratio of drug to this compound is 1:10.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent until a thin, uniform film is formed on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding a pre-warmed (e.g., 60°C) PBS buffer (pH 7.4). The volume of the buffer should be chosen to achieve the desired final concentration of the drug.
-
Micelle Formation: Gently rotate the flask in the water bath for approximately 1 hour to allow for the self-assembly of micelles and encapsulation of the drug.
-
Sonication: To ensure the formation of homogenous micelles and complete hydration, sonicate the micellar solution in a bath sonicator for 5-10 minutes.
-
Sterilization: Sterilize the drug-loaded micelle solution by passing it through a 0.22 µm syringe filter.
-
Characterization (Optional but Recommended):
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Calculate the drug loading content and encapsulation efficiency using a suitable analytical method such as HPLC after disrupting the micelles with a solvent like methanol.
-
Protocol 2: Cell Culture and Treatment with this compound Micelles
This protocol outlines the general procedure for treating a cell line, such as Caco-2, with drug-loaded this compound micelles.
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
96-well or 24-well cell culture plates
-
Drug-loaded this compound micelle solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well or in a 24-well plate at 5 x 10⁴ cells/well.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 80-90% for cytotoxicity assays or form a confluent monolayer for transport studies).
-
Preparation of Treatment Solutions: Dilute the stock solution of drug-loaded this compound micelles with serum-free cell culture medium to achieve the desired final concentrations. It is recommended to include controls such as untreated cells, cells treated with empty micelles, and cells treated with the free drug.
-
Cell Treatment: Remove the old medium from the wells and wash the cells once with PBS. Add the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for cytotoxicity assays; shorter times may be used for uptake studies).
-
Post-Treatment Analysis: After the incubation period, the cells can be processed for various downstream assays as described in the following protocols.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of cell viability after treatment with this compound formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated as described in Protocol 2
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plate reader
Procedure:
-
MTT Addition: Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 4: Cellular Uptake Assay
This protocol provides a method to quantify the cellular uptake of a fluorescently labeled drug or a fluorescent dye encapsulated within this compound micelles.
Materials:
-
Cells seeded in 24-well plates and treated with fluorescently labeled micelles (as in Protocol 2)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence plate reader
-
BCA protein assay kit
Procedure:
-
Treatment: Treat cells with fluorescently labeled micelles for the desired time points (e.g., 1, 2, 4 hours).
-
Washing: After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any non-internalized micelles.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Lysate Collection: Scrape the cells and collect the lysate from each well.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to determine the cellular uptake per milligram of cell protein.
Visualizations
Caption: Experimental workflow for drug delivery studies using this compound micelles.
Caption: Proposed mechanism of this compound-mediated permeation enhancement.
References
- 1. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of Formulations Containing Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate, a non-ionic surfactant composed of sucrose and lauric acid, is utilized in pharmaceutical formulations for its emulsifying, solubilizing, and stabilizing properties. Ensuring the sterility of final drug products is a critical step in pharmaceutical manufacturing. The choice of sterilization method for formulations containing this compound is crucial, as the stability of the sucrose ester can be compromised under certain conditions, leading to degradation and the formation of potentially undesirable byproducts. These application notes provide a detailed overview of suitable sterilization techniques, potential degradation pathways, and protocols to guide researchers and drug development professionals in selecting and implementing the appropriate sterilization strategy for their this compound-containing formulations.
Sterilization Techniques for this compound Formulations
The selection of a sterilization method depends on the thermal and chemical stability of the formulation components. For this compound, which contains a heat-labile sucrose moiety, terminal sterilization methods that employ high temperatures need to be carefully evaluated.
Heat Sterilization (Autoclaving)
Heat sterilization, typically performed in an autoclave using pressurized steam, is a common and effective method for sterilizing aqueous solutions. However, it can induce degradation of sucrose and sucrose esters.
Mechanism of Degradation: During autoclaving, the high temperatures can lead to the hydrolysis of the glycosidic bond in the sucrose molecule, breaking it down into its constituent monosaccharides, glucose and fructose.[1] Further degradation of these monosaccharides can occur, leading to the formation of various glucose degradation products (GDPs), some of which can be toxic.[2] Additionally, the ester bond in this compound can be hydrolyzed, releasing lauric acid and sucrose. The stability of this compound is pH-dependent, with maximum stability observed between pH 4 and 5.
Quantitative Data on Degradation: While specific quantitative data for the degradation of this compound during autoclaving is not readily available in the literature, studies on the heat sterilization of glucose solutions provide insight into the types and quantities of degradation products that can be expected from the sucrose moiety. The extent of degradation is dependent on the temperature and duration of the autoclaving cycle.[3][4]
Table 1: Glucose Degradation Products (GDPs) Formed During Heat Sterilization of Glucose Solutions [3][5][6]
| Degradation Product | Abbreviation | Potential Impact |
| Glyoxal | GO | Can be cytotoxic. |
| Methylglyoxal | MGO | Can be cytotoxic. |
| Glucosone | 2-KDG | |
| 3-Deoxyglucosone / 3-Deoxygalactosone | 3-DG / 3-DGal | |
| 3,4-Dideoxyglucosone-3-ene | 3,4-DGE | |
| 5-Hydroxymethylfurfural | 5-HMF | A known indicator of heat-induced sugar degradation. |
Recommendations:
-
Autoclaving of this compound formulations should be approached with caution.
-
If heat sterilization is necessary, it is advisable to use the lowest possible temperature and shortest duration that still achieves sterility.
-
The pH of the formulation should be optimized for maximum stability of the sucrose ester, ideally between 4 and 5.
-
It is recommended to autoclave the this compound solution separately from other formulation components, especially those that could catalyze its degradation.[4]
-
Post-sterilization analysis of the formulation for degradation products is highly recommended.
Gamma Irradiation
Gamma irradiation is a "cold" sterilization method that utilizes ionizing radiation to destroy microorganisms.[7] It is suitable for heat-sensitive materials.
Mechanism of Degradation: Gamma radiation can induce the radiolysis of water, generating reactive species that can interact with and degrade sucrose and this compound. The primary degradation pathway for sucrose under gamma irradiation is hydrolysis, similar to heat-induced degradation.[8] This is followed by oxidative scission of the disaccharide linkage, leading to the formation of glyoxal, acids, and free radicals.[8][9]
Quantitative Data on Degradation: Specific quantitative data on the degradation of this compound upon gamma irradiation is limited. However, studies on the irradiation of sugars and sugar-containing products indicate that changes in chemical structure and composition can occur. The extent of degradation is dependent on the absorbed dose of radiation.[9][10] A typical sterilization dose for medical devices and pharmaceuticals is in the range of 15-25 kGy.[11]
Table 2: Effects of Gamma Irradiation on Sucrose [8][9]
| Effect | Observed Products/Changes |
| Hydrolysis | Formation of glucose and fructose. |
| Oxidative Scission | Formation of glyoxal and various acids. |
| Free Radical Formation | Generation of various radical species. |
| Change in Optical Rotation | Decrease in optical rotation. |
| UV-Vis Absorption | Increased absorption at specific wavelengths. |
Recommendations:
-
Gamma irradiation can be a viable alternative to heat sterilization for this compound formulations.
-
The irradiation dose should be carefully selected to ensure sterility while minimizing degradation. A dose of 25 kGy is commonly used for sterilization.[11]
-
Compatibility of all formulation components and the final container with gamma radiation must be established.
-
Post-irradiation analysis for degradation products and any changes in the physicochemical properties of the formulation is recommended.
Sterile Filtration
Sterile filtration is a non-destructive method that removes microorganisms from a liquid formulation by passing it through a filter with a pore size small enough to retain them (typically 0.22 µm). This method is a cornerstone of aseptic processing and is ideal for heat-sensitive formulations.
Advantages:
-
Avoids the degradation of heat-sensitive components like this compound.
-
Can be implemented as part of an aseptic processing workflow.
Considerations:
-
The viscosity of the formulation can affect the filtration rate and efficiency.
-
This compound, as a surfactant, can potentially interact with the filter membrane, leading to adsorption and a decrease in its concentration in the final product.
-
Pre-use and post-use integrity testing of the sterilizing filter is mandatory to ensure its effectiveness.
Experimental Protocols
Protocol 1: Aseptic Preparation and Sterile Filtration of a this compound Formulation
This protocol outlines the steps for preparing a sterile formulation containing this compound using aseptic techniques and sterile filtration.
Materials:
-
This compound
-
Water for Injection (WFI)
-
Other formulation excipients
-
Sterile depyrogenated glassware and utensils
-
0.22 µm sterilizing grade filter cartridge (e.g., PVDF, PES)
-
Sterile receiving vessel
-
Peristaltic pump with sterile tubing
-
Laminar air flow (LAF) hood or isolator
Methodology:
-
Preparation of the Formulation:
-
In a clean, controlled environment, weigh the required amount of this compound and other excipients using sterile utensils.
-
In a sterile vessel, add the weighed excipients to a pre-determined volume of WFI.
-
Dissolve the components by stirring with a sterile magnetic stir bar or a low-shear mixer until a homogenous solution is obtained. The use of gentle heating may be necessary to aid dissolution, but the temperature should be kept to a minimum to avoid degradation.
-
-
Sterile Filtration Setup:
-
Perform a pre-use integrity test on the 0.22 µm sterilizing filter according to the manufacturer's instructions.
-
Aseptically connect the filter to the formulation vessel and the sterile receiving vessel using sterile tubing and connectors within a LAF hood or isolator.
-
-
Filtration Process:
-
Using a peristaltic pump, transfer the formulation from the preparation vessel through the sterilizing filter into the sterile receiving vessel at a controlled flow rate.
-
Monitor the pressure during filtration to ensure it remains within the filter manufacturer's specifications.
-
-
Post-Filtration:
-
Once the entire batch has been filtered, perform a post-use integrity test on the filter to confirm it maintained its integrity throughout the process.
-
Aseptically collect samples for quality control testing, including sterility testing and analysis of this compound concentration.
-
-
Aseptic Filling:
-
The sterile filtered bulk formulation is then ready for aseptic filling into sterile final containers (e.g., vials, syringes).
-
Visualizations
Degradation Pathway of this compound during Heat/Irradiation Sterilization
Caption: Degradation of this compound under Stress.
Experimental Workflow for Sterile Filtration
Caption: Aseptic Processing via Sterile Filtration.
Conclusion
The sterilization of formulations containing this compound requires careful consideration to maintain the integrity of the product. While terminal sterilization methods like autoclaving and gamma irradiation are effective in achieving sterility, they pose a risk of degrading the this compound molecule. Sterile filtration as part of an aseptic processing strategy is the most suitable method for ensuring the sterility of these formulations without compromising their quality and stability. When selecting a sterilization method, it is imperative to conduct thorough validation studies to assess the impact on the physicochemical properties of the formulation and to quantify any potential degradation products.
References
- 1. The current state of aseptic processing & fill-finish manufacturing | CRB [crbgroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography | PLOS One [journals.plos.org]
- 7. US20080287524A1 - Method of Purifying a Surfactant by Ultrafiltration - Google Patents [patents.google.com]
- 8. Degradation of sucrose by gamma radiation [inis.iaea.org]
- 9. Effect of gamma radiation on sugars and vitamin C: Radiolytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma irradiated date syrup for sucrose substitution in yogurt: effect on physicochemical properties, antioxidant capacity and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols: Incorporating Sucrose Monolaurate in Topical and Transdermal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sucrose monolaurate as a versatile excipient in the formulation of topical and transdermal drug delivery systems. Detailed protocols for the preparation of various formulations and evaluation of their performance are included to facilitate research and development.
Introduction to this compound in Dermal Drug Delivery
This compound, a non-ionic surfactant derived from sucrose and lauric acid, has garnered significant interest in pharmaceutical formulations due to its multifaceted properties.[1][2] It is recognized for its low irritation potential, biodegradability, and excellent emulsifying capabilities, making it a suitable candidate for products applied to the skin.[1][3] In topical and transdermal systems, this compound primarily functions as a penetration enhancer, emulsifier, and stabilizer.[1][3][4] Its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum is a key attribute for improving drug efficacy.[3][5]
Key Functions:
-
Penetration Enhancer: this compound facilitates the transport of drugs across the skin's barrier.[3][5]
-
Emulsifier: Its amphiphilic nature allows it to stabilize oil-in-water (O/W) emulsions, creating stable and aesthetically pleasing creams and lotions.[1]
-
Solubilizer: It can form micelles that encapsulate and solubilize poorly water-soluble drugs.[6][7]
-
Stabilizer: In various formulations, it helps maintain the physical integrity and shelf-life of the product.
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid structure of the stratum corneum.[8] The stratum corneum, the outermost layer of the epidermis, serves as the main barrier to drug absorption. It is composed of corneocytes embedded in a lipid-rich matrix of ceramides, cholesterol, and free fatty acids.[2][9]
This compound, with its lipophilic lauric acid tail, can insert itself into the lipid lamellae. This insertion leads to a fluidization or disordering of the lipid bilayers, increasing their permeability and allowing drug molecules to pass through more easily.[8][10] Spectroscopic studies have shown that sucrose esters can induce a shift in the vibrational frequency of the lipid methylene groups, indicating a more disordered state.[8]
Quantitative Data on Permeation Enhancement
The effectiveness of this compound as a penetration enhancer has been quantified in several studies. The enhancement ratio (ER) is a common metric used to express the increase in drug permeation in the presence of an enhancer compared to a control formulation without the enhancer.
| Drug | Formulation Details | Skin Model | Enhancement Ratio (ER) | Reference |
| Lidocaine Hydrochloride | 2% sucrose laurate in Transcutol | Porcine ear skin | ~12-fold greater flux than control | [11] |
| Ibuprofen | Hydrogel containing sucrose laurate | Not specified | 2.15 | [5] |
| 4-Hydroxybenzonitrile | 2% sucrose laurate in Transcutol | Human skin in vivo | Significant increase in penetration | [8] |
| Fluorescein isothiocyanate-dextran (FD-4, MW 4,000) | 10% (w/v) sucrose laurate (L-1695) | Rat duodenum in situ | 14 | [12] |
| Fluorescein isothiocyanate-dextran (FD-10, MW 10,000) | 10% (w/v) sucrose laurate (L-1695) | Rat duodenum in situ | 8 | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of topical and transdermal delivery systems incorporating this compound.
Formulation Protocols
This protocol outlines the preparation of a basic O/W cream using this compound as the primary emulsifier.
Materials:
-
Oil Phase:
-
Cetyl alcohol: 5.0 g
-
Stearic acid: 3.0 g
-
Isopropyl myristate: 10.0 g
-
-
Aqueous Phase:
-
This compound: 3.0 - 5.0 g
-
Glycerin: 5.0 g
-
Purified water: q.s. to 100 g
-
-
Preservative: (e.g., Phenoxyethanol): 0.5 - 1.0 g
-
Active Pharmaceutical Ingredient (API): As required
Procedure:
-
Prepare the Aqueous Phase: In a beaker, disperse the this compound and glycerin in purified water. Heat the mixture to 75-80°C with continuous stirring until all components are dissolved.[13]
-
Prepare the Oil Phase: In a separate beaker, combine the cetyl alcohol, stearic acid, and isopropyl myristate. Heat the mixture to 75-80°C with stirring until all components are melted and a homogenous solution is formed.[13][14]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous homogenization or high-speed stirring. Maintain the temperature at 75-80°C for 15-20 minutes to ensure proper emulsification.[13]
-
Cooling: Remove the emulsion from the heat and allow it to cool down under gentle stirring.
-
Addition of Heat-Sensitive Ingredients: When the temperature of the emulsion reaches below 40°C, add the preservative and the API (if it is heat-sensitive). Continue stirring until the cream is uniform and has reached room temperature.[14]
-
Final Product: The resulting product should be a smooth, stable O/W cream.
This protocol describes the preparation of a hydrogel formulation containing this compound for enhanced drug delivery.
Materials:
-
Gelling agent (e.g., Carbopol 940): 1.0 g
-
This compound: 1.0 - 5.0 g
-
Propylene glycol (co-solvent and humectant): 10.0 g
-
Triethanolamine (neutralizing agent): q.s. to pH 6.5-7.0
-
Purified water: q.s. to 100 g
-
API: As required
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse the Carbopol 940 in purified water with continuous stirring until a lump-free dispersion is obtained.
-
Incorporation of Other Excipients: In a separate beaker, dissolve the this compound and the API in propylene glycol.
-
Mixing: Add the propylene glycol solution to the Carbopol dispersion and mix thoroughly.
-
Neutralization: Slowly add triethanolamine dropwise to the mixture with continuous stirring until a clear, viscous gel is formed and the desired pH is achieved.
-
Final Product: The final product is a transparent or translucent hydrogel.
This protocol details the fabrication of a matrix-type transdermal patch using the solvent casting technique.[15]
Materials:
-
Polymer matrix (e.g., Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP)): 10.0 g
-
Plasticizer (e.g., Propylene glycol, PEG 400): 2.0 g
-
This compound (penetration enhancer): 1.0 - 5.0 g
-
Solvent (e.g., Ethanol:Water mixture): q.s.
-
API: As required
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester film)
Procedure:
-
Preparation of the Drug-Polymer Solution: Dissolve the polymer(s) in a suitable solvent mixture with continuous stirring.
-
Add the API, plasticizer, and this compound to the polymer solution and continue stirring until a homogenous solution is obtained.[15]
-
Casting: Pour the resulting solution onto a release liner placed on a flat surface. The thickness of the film can be controlled by the amount of solution poured per unit area.
-
Drying: Allow the solvent to evaporate at room temperature or in a controlled-temperature oven (e.g., 40-60°C) until a dry film is formed.[15][16]
-
Lamination: Carefully laminate the backing membrane onto the dried drug-in-adhesive matrix.
-
Cutting: Cut the laminated sheet into patches of the desired size.
Evaluation Protocols
This protocol describes the methodology for assessing the permeation of an API from a topical formulation containing this compound.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32 ± 1°C
-
Syringes and collection vials
-
Analytical method for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Cell Assembly: Clamp the two compartments together and fill the receptor compartment with pre-warmed (32°C) receptor medium, ensuring no air bubbles are trapped beneath the skin.[17]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known amount of the formulation (e.g., cream or gel) containing the API and this compound to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[18]
-
Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux of the formulation with this compound by the flux of the control formulation (without this compound).
Logical Workflow for Development and Evaluation
The development of a topical or transdermal delivery system incorporating this compound follows a structured workflow to ensure the final product is safe, effective, and stable.
Safety and Regulatory Considerations
This compound is generally considered safe for topical use and has a low potential for skin irritation.[3] It is biodegradable and derived from renewable resources. However, as with any excipient, it is crucial to conduct appropriate safety and toxicity studies for the final formulation. The concentration of this compound should be optimized to achieve the desired enhancement effect without causing undue skin irritation. Regulatory guidelines for topical and transdermal products should be followed throughout the development process.
Disclaimer: These application notes and protocols are intended for informational purposes for research and development professionals. It is essential to adhere to all applicable safety guidelines and regulatory requirements. The specific concentrations of components and process parameters may need to be optimized for different APIs and desired product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. US4940586A - Skin permeation enhancer compositions using sucrose esters - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opendermatologyjournal.com [opendermatologyjournal.com]
- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Enhancement potential of sucrose laurate (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. ijfmr.com [ijfmr.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. amarintech.com [amarintech.com]
- 18. News - The Fascinating World of Transdermal Patches: Understanding the Manufacturing Process [odfsolution.com]
Application Notes and Protocols for Sucrose Monolaurate in Oral Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate, a non-ionic surfactant composed of a hydrophilic sucrose head and a lipophilic lauric acid tail, is a versatile and promising excipient in the development of oral drug delivery systems.[1] As a member of the sucrose ester family, it is recognized for its emulsifying, solubilizing, and permeability-enhancing properties.[2][3] Notably, this compound is biodegradable, breaking down into sucrose and lauric acid, and possesses a favorable safety profile, with some sucrose fatty acid esters being designated as Generally Recognized as Safe (GRAS) for use as food additives by the FDA.[4][5][6]
This document provides detailed application notes on the use of this compound to enhance the solubility and permeability of orally administered drugs, including its application in solid dispersions and nanoparticle formulations. It also offers comprehensive protocols for key in vitro and ex vivo experiments to evaluate its efficacy and mechanism of action.
Physicochemical Properties
This compound's utility in oral formulations is underpinned by its distinct physicochemical characteristics. A key parameter is its high Hydrophilic-Lipophilic Balance (HLB) value, which is characteristic of efficient oil-in-water emulsifiers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~524.6 g/mol | [1] |
| Appearance | White to off-white powder | [7] |
| HLB Value | ~16 | [1] |
| Critical Micelle Concentration (CMC) | 0.34 mM (in Krebs-Henseleit buffer) | [8] |
Applications in Oral Drug Formulation
Solubility Enhancement of Poorly Soluble Drugs (BCS Class II/IV)
A primary challenge in oral drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their dissolution and subsequent absorption.[9] this compound effectively addresses this issue by forming micelles in aqueous environments that can encapsulate lipophilic drug molecules, thereby increasing their solubility.[10] This micellar solubilization makes it a valuable excipient for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[2][11] For instance, studies have shown that this compound can significantly enhance the solubility and dissolution of drugs like ibuprofen and gemfibrozil.[12][13]
Permeability Enhancement
Beyond improving solubility, this compound acts as a potent permeation enhancer, facilitating the transport of drugs across the intestinal epithelium.[1][8] This is particularly beneficial for BCS Class III and IV drugs, which suffer from low permeability. The primary mechanism involves the transient and reversible opening of tight junctions between epithelial cells, promoting paracellular drug transport.[8] Evidence suggests it also perturbs the plasma membrane, which may contribute to both paracellular and transcellular flux.[14]
Advanced Drug Delivery Systems
This compound is a key component in various advanced drug delivery systems:
-
Solid Dispersions: It can be incorporated into solid dispersions, often with a carrier like polyethylene glycol (PEG), using techniques such as the melting method.[13][15] This approach enhances the dissolution of poorly soluble drugs by dispersing the API at a molecular level within a hydrophilic matrix.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Its properties make it an excellent surfactant for SEDDS formulations, which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, enhancing drug solubilization and absorption.[1][9][11]
-
Nanoparticle Stabilization: this compound serves as an effective stabilizer in the preparation of drug nanocrystals and other nanoparticles.[10][16] It prevents the agglomeration of nanoparticles during production and drying, ensuring that they can redisperse back to their original size in aqueous media, which is crucial for maintaining a high surface area and dissolution rate.[16]
Quantitative Data Summary
The efficacy of this compound as a permeation enhancer has been quantified in various studies. Key performance indicators include its effect on Transepithelial Electrical Resistance (TEER), a measure of tight junction integrity, and the Apparent Permeability Coefficient (Papp) of poorly absorbed marker molecules.
Table 2: Effect of this compound on Caco-2 Cell Monolayer Permeability
| Concentration | Effect on TEER | Papp Increase ([¹⁴C]-Mannitol) | Reference(s) |
| 0.5 mM | Transient reduction | Not specified | [1] |
| 1.0 mM | Irreversible reduction | Significant increase (p < 0.01) | [1][8] |
Table 3: Effect of this compound on Permeability across Rat Intestinal Mucosae
| Concentration | Marker Molecule | Fold Increase in Papp | Reference(s) |
| 10 mM | [¹⁴C]-Mannitol | ~2.6-fold | [1] |
| 10 mM | FD4 (FITC-Dextran 4 kDa) | ~8.2-fold | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating this compound in an oral drug formulation context.
Protocol for Determining Critical Micelle Concentration (CMC)
This protocol describes the surface tension method, a common technique for determining the CMC of surfactants.[17]
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at this inflection point.[17][18]
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity this compound
-
Relevant buffer (e.g., Phosphate Buffered Saline (PBS), Krebs-Ringer buffer)
-
High-purity water
-
Precision balance and glassware
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer.
-
Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure buffer as a baseline.
-
Measure the surface tension of each this compound dilution, starting from the lowest concentration and moving to the highest. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Record the surface tension (γ) for each concentration (C).
-
Plot surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.
-
The resulting plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[17]
Protocol for In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol assesses the effect of this compound on intestinal barrier integrity (TEER) and drug permeability (Papp).[19][20][21]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4)
-
Test API and a low-permeability marker (e.g., [¹⁴C]-mannitol or Lucifer Yellow)
-
This compound
-
TEER measurement system (e.g., EVOM2™)
-
Analytical instrumentation for quantifying the API and marker (e.g., LC-MS/MS, scintillation counter, fluorescence plate reader)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Permeability Experiment (Apical to Basolateral):
-
Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL for a 24-well plate).
-
Prepare dosing solutions in the transport buffer: (a) API alone, (b) API with this compound at the desired concentration(s), and (c) low-permeability marker with and without this compound.
-
Initiate the transport study by adding the dosing solutions to the apical (donor) compartment (e.g., 0.3 mL for a 24-well plate).
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh, pre-warmed buffer.
-
-
Post-Experiment Integrity Check: At the end of the experiment, measure the TEER again to assess any irreversible damage to the monolayer.
-
Sample Analysis: Quantify the concentration of the API and/or marker in the collected samples using the appropriate analytical method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where:*
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver compartment).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Protocol for Ex Vivo Permeability using Ussing Chambers
This protocol uses isolated intestinal tissue to provide a more physiologically relevant model for assessing permeability.[22][23]
Materials:
-
Ussing chamber system with electrodes
-
Krebs-Ringer bicarbonate buffer (or similar), gassed with 95% O₂ / 5% CO₂
-
Laboratory animals (e.g., Sprague-Dawley rats), following ethical guidelines
-
Test API and low-permeability marker (e.g., [¹⁴C]-mannitol)
-
This compound
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and immediately excise a segment of the intestine (e.g., jejunum or colon).
-
Place the segment in ice-cold, oxygenated Krebs buffer.
-
Open the segment longitudinally along the mesenteric border and gently rinse away contents.
-
Remove the external muscle layers (muscle stripping) to isolate the mucosa.
-
-
Ussing Chamber Setup:
-
Mount the isolated intestinal mucosa between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.
-
Fill both chambers with equal volumes of pre-warmed (37°C), oxygenated Krebs buffer.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) and TEER are achieved.[23]
-
-
Permeability Measurement:
-
Add the test API and/or marker to the apical chamber (donor).
-
To test the effect of the enhancer, add this compound to the apical chamber along with the API/marker.
-
At regular intervals (e.g., every 20-30 minutes for 2 hours), take samples from the basolateral chamber (receiver) for analysis. Replace the sampled volume with fresh buffer.
-
Continuously monitor TEER throughout the experiment to assess tissue viability and barrier integrity.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the API/marker in the receiver samples.
-
Calculate the Papp value as described in Protocol 5.2.
-
Protocol for Solid Dispersion Formulation by the Melting Method
This protocol describes the preparation of a solid dispersion to enhance the dissolution of a poorly soluble drug.[15][24][25]
Materials:
-
Poorly soluble API
-
Hydrophilic carrier (e.g., PEG 6000)
-
This compound
-
Hot plate with magnetic stirring or oil bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired ratio of API:Carrier:this compound (e.g., 1:8:1 w/w/w).
-
Accurately weigh the required amounts of the carrier (PEG 6000) and this compound.
-
Place the carrier and this compound in a beaker and heat gently (e.g., to 70-80°C) until a homogenous, clear melt is formed.
-
Accurately weigh the API.
-
Gradually add the API to the molten mixture while stirring continuously until it is fully dissolved and dispersed.
-
Once a clear, homogenous melt is obtained, remove it from the heat source.
-
Rapidly cool the mixture to solidify it. This can be done by pouring the melt onto a stainless steel plate placed on an ice bath.
-
Once solidified, scrape the solid mass from the plate.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a series of sieves to obtain a uniform particle size.
-
Store the final solid dispersion powder in a desiccator until further evaluation (e.g., dissolution testing, solid-state characterization).
Visualization of Workflows and Mechanisms
Mechanism of Permeability Enhancement
This compound enhances intestinal permeability primarily by modulating the paracellular pathway through its interaction with tight junctions.
Caption: Mechanism of this compound as a permeation enhancer.
General Workflow for Formulation Evaluation
This workflow outlines the key steps in assessing a new oral formulation containing this compound.
Caption: General workflow for evaluating an oral drug formulation.
Safety and Regulatory Information
This compound is generally considered to be of low toxicity for oral administration.[13] It is metabolized into natural dietary components, sucrose and lauric acid. Cytotoxicity studies on Caco-2 cells have shown that the concentrations effective for enhancing dissolution and permeability are non-toxic.[13] Several sucrose fatty acid esters have GRAS status for specific uses in food, which supports their safety profile for oral consumption.[4][5][6] However, as with any excipient, it is crucial to conduct appropriate safety and toxicity studies for the specific formulation and intended use. High concentrations of surfactants can cause gastrointestinal irritation.
Conclusion
This compound is a multifunctional excipient with significant potential in the oral delivery of challenging drug compounds. Its ability to act as a solubilizer, permeation enhancer, and formulation stabilizer makes it a valuable tool for drug development professionals. The protocols and data presented here provide a framework for researchers to effectively harness the benefits of this compound in creating more bioavailable and efficacious oral drug products.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. sucrose laurate, 25339-99-5 [thegoodscentscompany.com]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width | MDPI [mdpi.com]
- 6. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. US10166197B2 - Sugar ester nanoparticle stabilizers - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Fully Redispersible Dried Nanocrystals by Using Sucrose Laurate as Stabilizer for Increasing Surface Area and Dissolution Rate of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 18. justagriculture.in [justagriculture.in]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. enamine.net [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. physiologicinstruments.com [physiologicinstruments.com]
- 23. physiologicinstruments.com [physiologicinstruments.com]
- 24. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 25. japsonline.com [japsonline.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate (SML), a monoester of sucrose and lauric acid, is a non-ionic surfactant with established emulsifying properties.[1] Beyond its role in product formulation, SML has garnered significant interest for its potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of the microbial cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.[1] This application note provides detailed methodologies for assessing the antimicrobial efficacy of this compound, including protocols for determining its minimum inhibitory and bactericidal concentrations, evaluating its rate of kill, and assessing its impact on biofilm formation.
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the quantitative data on the antimicrobial activity of this compound against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacteria. [3]
| Microorganism | Strain | MIC (mM) | MBC (mM) |
| Listeria monocytogenes | (Not specified) | 2.5 | 20 |
| Bacillus subtilis | (Not specified) | 2.5 | 20 |
| Staphylococcus aureus | (Not specified) | 10 | 40 |
| Escherichia coli | (Not specified) | >80 | >80 |
Table 2: Minimum Inhibitory Concentration (MIC) of Disaccharide Monoesters against Various Microorganisms. [4]
| Microorganism | This compound (µg/mL) | Maltose Monolaurate (µg/mL) | Lactose Monolaurate (µg/mL) |
| Staphylococcus aureus | 125 | 250 | 250 |
| Bacillus subtilis | 63 | 125 | 125 |
| Escherichia coli | >4000 | >4000 | >4000 |
| Saccharomyces cerevisiae | 250 | 500 | 500 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.[4]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of SML concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganism in broth overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no SML) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5][6] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7]
-
Time-Kill Curve Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[3][8]
Materials:
-
This compound
-
Test microorganism
-
Appropriate growth medium (e.g., TSB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plate counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase with a concentration of approximately 1 x 106 CFU/mL in multiple sterile flasks.
-
Exposure to this compound: Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without SML.
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Synthesis of this compound and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Lab-Scale Synthesis of Sucrose Monolaurate: Solvent-Free Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the lab-scale synthesis of sucrose monolaurate using various solvent-free methods. These approaches offer environmentally friendly alternatives to traditional solvent-based syntheses, minimizing waste and avoiding the use of potentially toxic organic solvents. The methods described herein include enzymatic synthesis, ultrasound-assisted synthesis, microwave-assisted synthesis, and a molten-state reaction method.
Data Summary of Solvent-Free Synthesis Methods
The following tables summarize the key quantitative parameters for different solvent-free synthesis methods of this compound, providing a comparative overview of reaction conditions and outcomes.
Table 1: Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Enzyme | Lipase from Candida antarctica B | [1] |
| Substrates | Sucrose, Oleic Acid | [1] |
| Temperature | 65 °C | [1] |
| Reaction Time | 4 days | [1] |
| Key Feature | Use of CaSO₄ to control water activity | [1] |
| Ester Content | 89% (for sucrose oleate) | [1] |
Table 2: Ultrasound-Assisted Synthesis of Sucrose Laurate
| Parameter | Value | Reference |
| Frequency | 20, 33, 53, and 80 kHz | [2] |
| Sound Intensity | 0.55 to 1.04 W cm⁻² | [2] |
| Temperature | 60 to 90 °C | [2] |
| Key Observation | Low frequency favors monolaurate; high frequency favors dilaurate. | [2] |
Table 3: Microwave-Assisted Enzymatic Synthesis of Sucrose Laurate
| Parameter | Value | Reference |
| Enzyme | Lipase | [3] |
| Microwave Power | 200 W | [3] |
| Reaction Time | 25 min | [3] |
| Additive | 15 g/L molecular sieve | [3] |
| Max. Conversion | 63.8% | [3] |
Table 4: Molten-State Synthesis of Sucrose Esters
| Parameter | Value | Reference |
| Reactants | Sucrose, Potassium Hydroxide, Magnesium Alkanoate, Fatty Acid Methyl Ester | [4] |
| Temperature | 100 °C (drying), 125-135 °C (reaction) | [4] |
| Reaction Time | 1 hour (drying), 4 hours (reaction) | [4] |
| Key Feature | Forms a homogeneous melted paste. | [4] |
| Main Products | Sucrose monoesters | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol describes the lipase-catalyzed synthesis of sucrose esters in a solvent-free system, where the reactants themselves form the reaction medium.
Materials:
-
Sucrose (finely powdered)
-
Lauric acid
-
Immobilized lipase (e.g., from Candida antarctica B)
-
Calcium sulfate (CaSO₄, as a desiccant)
-
Stirred tank bioreactor or a sealed reaction vessel with magnetic stirring
-
Heating system capable of maintaining 65 °C
Procedure:
-
Reactant Preparation: In a 100 mL stirred tank bioreactor, combine sucrose and lauric acid. The molar ratio of the reactants can be optimized, but a 1:1 to 1:5 ratio of sucrose to lauric acid is a common starting point.
-
Enzyme Addition: Add the immobilized lipase to the reactant mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactant mass.
-
Water Activity Control: Place the reaction vessel in a desiccator containing calcium sulfate to maintain a low water activity environment, which favors the esterification reaction.[1]
-
Reaction: Heat the mixture to 65 °C with continuous stirring (e.g., 350 rpm) for up to 4 days.[1]
-
Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing the composition using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The product mixture, consisting of this compound, unreacted substrates, and some di- and polyesters, can be used as is or purified further using column chromatography.
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis of Sucrose Laurate
This protocol utilizes ultrasonic energy to enhance the reaction rate between sucrose and a lauric acid ester.
Materials:
-
Sucrose
-
Methyl laurate
-
Potassium carbonate (K₂CO₃, catalyst)
-
Ultrasonic bath or probe sonicator
-
Reaction flask with a condenser
-
Heating and temperature control system
Procedure:
-
Reactant and Catalyst Mixing: In a reaction flask, combine sucrose, methyl laurate, and potassium carbonate. A typical molar ratio would be 2:1 for sucrose to methyl laurate, with the catalyst at approximately 13 mol% relative to the laurate.
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. The reaction can be conducted at a temperature range of 60-90 °C.[2] For preferential synthesis of this compound, a lower ultrasonic frequency (e.g., 20 kHz) is recommended.[2]
-
Reaction Time: The reaction time is significantly reduced compared to conventional methods and may range from 15 minutes to a few hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, the catalyst can be neutralized or filtered off. The product mixture can be purified to isolate the this compound. A common purification method involves dissolving the residue in a biphasic system of n-butanol and a brine solution (e.g., 25% NaCl), followed by separation and evaporation of the organic phase.[5]
Protocol 3: Microwave-Assisted Solvent-Free Enzymatic Synthesis
This protocol combines the benefits of enzymatic catalysis with the rapid heating provided by microwave irradiation.
Materials:
-
Sucrose
-
Vinyl laurate (or other activated laurate ester)
-
Immobilized lipase
-
Molecular sieves (for water removal)
-
Microwave reactor
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine sucrose, vinyl laurate, and immobilized lipase.
-
Water Removal: Add molecular sieves (e.g., 15 g/L) to the mixture to remove any residual water and water produced during the reaction.[3]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a low power setting (e.g., 200 W) for a short duration (e.g., 25 minutes).[3] The temperature should be monitored and controlled to avoid enzyme denaturation.
-
Product Recovery: After the reaction, filter the mixture to remove the enzyme and molecular sieves. The resulting product can be analyzed and purified as needed.
Protocol 4: Molten-State Synthesis of this compound
This method involves creating a molten, homogeneous paste of the reactants, which facilitates the reaction without an external solvent.
Materials:
-
Sucrose
-
Potassium hydroxide (KOH)
-
Magnesium laurate (or other long-chain alkanoate)
-
Methyl laurate
-
Reaction vessel with heating and vacuum capabilities
Procedure:
-
Paste Formation: Mix solid sucrose, one equivalent of potassium hydroxide, and one equivalent of magnesium laurate in a reactor.[4]
-
Drying: Heat the mixture at 100 °C for one hour under vacuum to remove any water.[4]
-
Reactant Addition: Add 0.42 equivalents of methyl laurate to the dried mixture.[4]
-
Reaction: Heat the mixture to 125-135 °C under vacuum for 4 hours.[4] The vacuum helps to remove the methanol byproduct, driving the reaction to completion.
-
Product Recovery: The resulting product will contain sucrose monoesters as the main product, along with some unreacted fatty acid from the magnesium laurate.[4] The excess fatty acid can be partially removed by alcoholic extractions.
References
- 1. Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate | Atlantis Press [atlantis-press.com]
- 4. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
troubleshooting impurities in the enzymatic synthesis of sucrose monolaurate
Welcome to the technical support center for the enzymatic synthesis of sucrose monolaurate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors related to reaction conditions and component stability. A systematic approach to troubleshooting is crucial.[1]
-
Enzyme Activity: The lipase or protease used may be inactive or inhibited. It is essential to verify the enzyme's activity with a standard control substrate. Improper storage conditions, such as incorrect temperatures or multiple freeze-thaw cycles, can lead to enzyme denaturation.[1]
-
Substrate Quality and Ratio: The purity of sucrose and lauric acid (or its vinyl/methyl ester) is critical. Impurities in the substrates can inhibit the enzyme.[1] The molar ratio of sucrose to the acyl donor also significantly impacts the yield. An excess of the acyl donor can sometimes lead to the formation of di- or poly-esters, reducing the monolaurate yield.
-
Reaction Conditions:
-
Temperature: Temperature affects both enzyme activity and substrate solubility.[2] While higher temperatures can increase reaction rates, excessive heat can denature the enzyme.[2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to the hydrolysis of the desired this compound back to sucrose and lauric acid, especially if water is present in the reaction medium.[2]
-
Water Content: The presence of water can shift the reaction equilibrium towards hydrolysis rather than synthesis.[2] Using molecular sieves can help to control the water content in the reaction.[3]
-
Solvent Choice: The solvent system is crucial for dissolving both the polar sucrose and the nonpolar lipid substrate. Common solvents include dimethyl sulfoxide (DMSO) and 2-methyl-2-butanol (2M2B).[3][4]
-
Q2: What are the common impurities in my reaction mixture and how can I identify them?
A2: The enzymatic synthesis of this compound can produce a mixture of compounds. The primary impurities include:
-
Unreacted Substrates: Residual sucrose and lauric acid (or its ester).
-
Sucrose Di-esters and Poly-esters: Over-acylation of the sucrose molecule can lead to the formation of di-, tri-, or higher esters.
-
Hydrolysis Products: Free lauric acid and sucrose resulting from the breakdown of this compound.[2]
-
Solvent Residues: Trace amounts of solvents used in the reaction and purification steps, such as DMSO or isobutanol.[5]
-
Byproducts from Acyl Donor: If using a vinyl ester as the acyl donor, acetaldehyde can be formed.[6]
Identification Techniques: These impurities can be identified and quantified using various analytical methods. A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive analysis.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the reaction progress and separation of mono-, di-, and higher esters.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of sucrose ester analogs (mono-, di-, regioisomers).[4][8] Often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and, after derivatization (e.g., silylation), quantification of sucrose esters.[7][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation to confirm the position of the fatty acid on the sucrose molecule and to identify regioisomers.[3] |
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification is a critical step to isolate this compound from unreacted starting materials and byproducts. A multi-step approach is often necessary.
-
Solvent Extraction: This is a common first step. For example, after the reaction, adding n-hexane can help to remove unreacted vinyl esters.[4] Subsequent extractions with a solvent system like cyclohexane/1-butanol can separate the sucrose esters from the aqueous phase containing unreacted sucrose.[4]
-
Crystallization: The crude product can be further purified by crystallization. Dissolving the product in a suitable solvent (e.g., preheated ethyl acetate) and allowing it to cool can precipitate the desired monoester.[4]
-
Silica Gel Column Chromatography: This is a highly effective method for separating monoesters from di- and poly-esters, as well as other impurities.[3] The fractions are typically monitored by TLC.[3]
Experimental Protocols
Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel TLC plates.
-
Sample Application: Spot a small amount of the reaction mixture, purified product, and standards (sucrose, lauric acid) onto the plate.
-
Mobile Phase: A common mobile phase for separating sucrose esters is a mixture of ethyl acetate, methanol, and water (e.g., in a ratio of 17:2:1 v/v/v).[10]
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots. This can be done by spraying with a solution of sulfuric acid in ethanol and then heating, or by using other appropriate staining reagents.
-
Analysis: Compare the retention factors (Rf values) of the spots in the reaction mixture to those of the standards to identify the different components.
Protocol 2: Purification by Solvent Extraction
-
Initial Hexane Wash: After completion of the reaction, cool the mixture to room temperature. Add n-hexane (e.g., 100 mL for a 100 mL reaction volume) and stir vigorously. Allow the phases to separate and decant the n-hexane layer, which contains unreacted vinyl esters.[4]
-
Water Dilution: Add water to the remaining reaction mixture (containing sucrose esters, unreacted sucrose, and solvent like DMSO).[4]
-
Butanol/Cyclohexane Extraction: Extract the aqueous mixture multiple times with a 1:1 (v/v) solution of cyclohexane and 1-butanol. The organic phases will contain the sucrose esters.[4]
-
Washing: Pool the organic phases and wash them with a saturated sucrose solution diluted with water to remove residual DMSO.[4]
-
Solvent Evaporation: Evaporate the organic solvents under reduced pressure to obtain the crude sucrose ester mixture.
Visual Guides
Signaling Pathways and Workflows
Caption: Enzymatic synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical workflow for impurity identification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Lipase-Catalyzed Synthesis of this compound and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria | MDPI [mdpi.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Synthesis of this compound and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sucrose Monolaurate for Enhanced Drug Delivery
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in optimizing the concentration of sucrose monolaurate for various drug delivery applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
A1: this compound is a non-ionic surfactant composed of sucrose and lauric acid.[1] Its amphiphilic nature, possessing a hydrophilic sucrose head and a lipophilic lauric acid tail, allows it to act as an effective emulsifier, solubilizer, and permeation enhancer.[1][2] It is valued in pharmaceutical formulations for its biocompatibility, biodegradability, and low toxicity.[3]
Q2: What are the primary applications of this compound in drug delivery systems?
A2: this compound is versatile and used in several drug delivery platforms, including:
-
Nanoemulsions: To create stable oil-in-water (O/W) emulsions with small droplet sizes for enhanced drug solubilization and bioavailability.[4]
-
Solid Dispersions: To improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a carrier matrix, often prepared by hot-melt technology.[5][6]
-
Microencapsulation: To stabilize emulsions during the preparation of protein-loaded microparticles.[3]
-
Permeation Enhancement: To increase the intestinal absorption of drugs, including macromolecules.[7]
Q3: How does the concentration of this compound affect the stability of a nanoemulsion?
A3: The concentration of this compound is critical for nanoemulsion stability. An optimal concentration ensures the formation of small, uniform droplets with a low polydispersity index (PDI) and sufficient zeta potential to prevent droplet coalescence.[4] Insufficient concentration can lead to phase separation, while excessive amounts may not provide additional benefits and could introduce toxicity concerns.
Q4: What is the typical optimal concentration range for this compound in different formulations?
A4: The optimal concentration varies significantly depending on the formulation type and other excipients used:
-
Nanoemulsions: Concentrations around 20-25% have been shown to produce stable olive oil nanoemulsions with desirable characteristics.[4][8]
-
Solid Dispersions: For solid dispersions prepared by the melting method, an optimal range of 5-10% has been identified to markedly improve drug dissolution.[6]
-
Microencapsulation: In protein-loaded microparticles prepared by solvent evaporation, a much lower concentration of 0.05% (wt/vol) was found to provide the highest encapsulation efficiency.[3]
Q5: Is this compound stable at different pH values?
A5: this compound shows good stability in the pH range of 4 to 5. Hydrolysis can occur at more acidic or alkaline pH values, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phase Separation in Nanoemulsion | Insufficient this compound concentration; Inappropriate oil-to-surfactant ratio; High storage temperature. | Increase this compound concentration incrementally. Optimize the oil-to-surfactant ratio through formulation screening. Store nanoemulsions at recommended temperatures, often refrigerated (e.g., 4°C), as higher temperatures can decrease stability.[8] |
| High Polydispersity Index (PDI) > 0.3 | Inefficient homogenization; Presence of impurities like sucrose dilaurate; Sub-optimal this compound concentration. | Increase homogenization time or pressure.[9] Ensure high purity of this compound, as impurities can lead to larger, polydisperse structures.[2] Systematically vary the this compound concentration to find the optimal level for your specific system. |
| Low Drug Encapsulation Efficiency | Poor drug solubility in the core material; Sub-optimal this compound concentration; Inappropriate formulation method. | Ensure the drug is fully dissolved in the oil phase before emulsification. Optimize the this compound concentration; for microencapsulation, concentrations as low as 0.05% may be optimal.[3] Evaluate different preparation methods (e.g., solvent evaporation vs. nanoemulsification). |
| Poor Dissolution from Solid Dispersion | Insufficient this compound concentration; Crystalline drug remaining in the formulation. | Increase the this compound concentration within the optimal range (typically 5-10% for melt-prepared solid dispersions).[6] Confirm the amorphous state of the drug within the dispersion using techniques like DSC or XRD. |
| Inconsistent Particle Size | Variation in processing parameters (e.g., homogenization pressure, stirring speed, temperature); Instability of the formulation over time. | Strictly control all processing parameters.[9][10] Conduct stability studies to monitor particle size over time at different storage conditions.[4] |
Data Presentation
Table 1: Effect of this compound Concentration on Nanoemulsion Properties
| Formulation Type | Oil Phase | This compound Conc. | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| O/W Nanoemulsion | Olive Oil (50%) | 20% | 190 ± 2.52 | 0.339 | Not Reported | [11] |
| O/W Nanoemulsion | Olive Oil (60%) | 20% | 169 ± 1.73 | 0.336 | Not Reported | [11] |
| O/W Nanoemulsion | Olive Oil (50%) | 25% | 156 ± 3.21 | 0.251 | Not Reported | [11] |
| O/W Nanoemulsion | Olive Oil (60%) | 25% | 143 ± 1.54 | 0.285 | Not Reported | [11] |
| O/W Nanoemulsion | Phytosterol | 20% | 114 | 0.163 | -43.1 | [4] |
Table 2: Optimal this compound Concentration in Various Formulations
| Formulation Type | Key Finding | Optimal Concentration | Reference |
| Protein Microparticles | Highest encapsulation efficiency | 0.05% (wt/vol) | [3] |
| Gemfibrozil Solid Dispersion | Markedly improved drug dissolution | 5-10% (w/w) | [6] |
| Ibuprofen Solid Dispersion | Sustained release profile | 70% (w/w) | [10] |
Experimental Protocols
Protocol 1: Preparation of O/W Nanoemulsion by High-Pressure Homogenization
This protocol is a general guideline for preparing a nanoemulsion using this compound.
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound in deionized water. Gently heat if necessary to aid dissolution.
-
Oil Phase: Dissolve the lipophilic drug in the selected oil (e.g., olive oil, medium-chain triglycerides).
-
-
Pre-emulsion Formation:
-
High-Speed Stirring:
-
Subject the pre-emulsion to high-speed stirring using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5 minutes.[9]
-
-
High-Pressure Homogenization:
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Assess encapsulation efficiency and conduct stability studies.
-
Protocol 2: Preparation of Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol outlines the steps for creating a solid dispersion of a poorly soluble drug.
-
Pre-formulation Analysis:
-
Determine the thermal properties (melting point, glass transition temperature) of the drug and this compound using Differential Scanning Calorimetry (DSC) to establish the processing temperature range. The processing temperature should be above the carrier's melting point but below the degradation temperature of the drug.[14]
-
-
Blending:
-
Create a physical mixture by blending the drug, this compound, and any other polymeric carriers (e.g., PEG 6000) in the desired ratios.[10]
-
Pass the blend through a sieve to ensure homogeneity.
-
-
Hot-Melt Extrusion:
-
Cooling and Milling:
-
Collect the extrudate and allow it to cool to room temperature on a conveyor belt or tray.
-
Mill the solidified extrudate into a powder using a suitable mill.
-
Sieve the powder to obtain a uniform particle size.[10]
-
-
Characterization:
-
Analyze the solid dispersion using DSC and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to evaluate the enhancement of drug release.
-
Protocol 3: Preparation of Microparticles by Solvent Evaporation
This protocol is suitable for encapsulating drugs, particularly proteins, within a polymeric matrix.
-
Phase Preparation:
-
Organic Phase: Dissolve the polymer (e.g., PLGA) and the drug (if oil-soluble) in a volatile organic solvent immiscible with water (e.g., dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing this compound (e.g., 0.05% w/v).[3] This will be the continuous phase.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion. The homogenization speed and time will determine the initial droplet size.
-
-
Solvent Evaporation:
-
Stir the emulsion at a constant, moderate speed at room temperature or under reduced pressure to allow the organic solvent to evaporate.[16]
-
The evaporation of the solvent causes the polymer to precipitate, forming solid microparticles.
-
-
Harvesting and Washing:
-
Collect the microparticles by centrifugation or filtration.
-
Wash the collected microparticles several times with deionized water to remove residual surfactant and un-encapsulated drug.
-
-
Drying:
-
Lyophilize (freeze-dry) the washed microparticles to obtain a fine, dry powder.
-
-
Characterization:
-
Determine particle size and morphology using microscopy (e.g., SEM).
-
Calculate the drug loading and encapsulation efficiency.
-
Visualizations
Caption: Experimental workflow for nanoemulsion preparation.
Caption: Decision tree for troubleshooting formulation issues.
Caption: Mechanism of SML as a permeation enhancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement potential of sucrose laurate (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion preparation [protocols.io]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ijsdr.org [ijsdr.org]
addressing stability issues of sucrose monolaurate in acidic aqueous solutions
Welcome to the technical support center for sucrose monolaurate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in acidic aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in acidic aqueous solutions?
A1: The primary stability issue is the hydrolysis of the glycosidic bond, which links the sucrose and laurate moieties.[1][2][3][4] This degradation is catalyzed by the presence of hydronium ions (H₃O⁺) in acidic conditions. Under these conditions, the ester bond is more stable than the glycosidic bond.[2]
Q2: At what pH range is this compound most stable?
A2: this compound exhibits its greatest stability in the pH range of 5 to 8.[2] Specifically, in a study conducted at 100°C for 20 hours, maximum stability was observed between pH 4 and 5, with only about 6.7% hydrolysis occurring.[1]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the rate of hydrolysis. The degradation of this compound follows first-order kinetics, and the rate constants increase with rising temperatures.[2][3]
Q4: What are the degradation products of this compound in acidic solutions?
A4: The acid-catalyzed hydrolysis of the glycosidic bond in this compound yields lauric acid, glucose, and fructose.[5]
Q5: How does the concentration of this compound affect its stability?
A5: The stability of this compound is concentration-dependent, particularly in relation to its critical micelle concentration (CMC). Below the CMC, degradation follows first-order kinetics. Above the CMC, the formation of micelles can protect the glycosidic bonds from hydrolysis, thus slowing the degradation rate.[6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Rapid degradation of this compound observed even at a seemingly stable pH (e.g., pH 5). | 1. Elevated Temperature: The stability of this compound is highly temperature-dependent. Even at an optimal pH, higher temperatures will accelerate degradation. 2. Inaccurate pH Measurement: The pH of the solution may not be accurately measured or buffered, leading to a more acidic microenvironment than intended. 3. Presence of Catalytic Impurities: Certain metal ions or other impurities in the solution could be catalyzing the hydrolysis. | 1. Control Temperature: Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the exposure time. 2. Use a Calibrated pH Meter and Buffers: Ensure your pH meter is properly calibrated and use a suitable buffer system (e.g., citrate or acetate buffer) to maintain a stable pH. 3. Use High-Purity Reagents: Utilize high-purity water and other reagents to avoid introducing catalytic impurities. |
| Unexpected peaks appear in the HPLC chromatogram during stability testing. | 1. Degradation Products: The additional peaks are likely the degradation products: lauric acid, glucose, and fructose. 2. Isomeric Forms: Commercial this compound is often a mixture of isomers with the laurate group at different positions on the sucrose molecule. These may have different stability profiles and retention times.[2] 3. Contamination: The sample or mobile phase may be contaminated. | 1. Identify Degradation Products: Run standards of lauric acid, glucose, and fructose to confirm the identity of the extra peaks. 2. Characterize Starting Material: Be aware of the isomeric composition of your this compound starting material. 3. Ensure Cleanliness: Use HPLC-grade solvents and filter all samples and mobile phases before use. |
| Precipitation or cloudiness is observed in the acidic solution over time. | 1. Lauric Acid Precipitation: As this compound degrades, the resulting lauric acid may precipitate out of the aqueous solution, especially if its concentration exceeds its solubility at the given pH and temperature. 2. Phase Separation: Changes in the composition of the solution due to degradation can lead to phase separation. | 1. Increase Solubility: Consider adding a co-solvent (e.g., ethanol, propylene glycol) to increase the solubility of lauric acid. 2. Maintain a Homogeneous Solution: Ensure your formulation is optimized to maintain the solubility of all components throughout the intended shelf life. |
Data Presentation
Table 1: Effect of pH on the Hydrolysis of this compound at 100°C
| pH | Hydrolysis after 20 hours (%) |
| 2.1 | > 6.7 |
| 2.5 | > 6.7 |
| 3.0 | > 6.7 |
| 4.06 | ~6.7 |
| 5.08 | ~6.7 |
| 5.80 | > 6.7 |
| 6.80 | > 6.7 |
| 7.20 | > 6.7 |
| 9.3 | > 6.7 |
Data adapted from a surrogate stability study on this compound (9.6 mM) heated to 100°C for 20 hours.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)
-
Data Acquisition and Processing Software
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, lauric acid, glucose, and fructose in the mobile phase.
-
Create a mixed standard solution containing all four components at known concentrations.
-
Prepare a series of calibration standards by diluting the mixed standard solution.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the prepared samples.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key formulation strategies to improve this compound stability.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of this compound: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 8. Sucrose analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Strategies to Prevent the Hydrolysis of Sucrose Monolaurate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of sucrose monolaurate in your formulations. Here, you will find detailed experimental protocols, quantitative data, and visual guides to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound is an ester composed of sucrose and lauric acid. Hydrolysis is a chemical reaction where water breaks this ester bond, leading to the formation of sucrose and free lauric acid. This degradation can compromise the stability, efficacy, and sensory attributes of your formulation. In emulsions, for instance, it can lead to phase separation.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The main factors are pH and temperature. This compound is most stable in the pH range of 4 to 5.[1] Hydrolysis is accelerated at both highly acidic and alkaline pH values. Elevated temperatures also significantly increase the rate of hydrolysis.
Q3: How does pH specifically affect the hydrolysis of this compound?
A3: The hydrolysis mechanism of this compound is pH-dependent. Under acidic conditions, the glycosidic bond of the sucrose molecule is preferentially cleaved.[2] In contrast, under basic (alkaline) conditions, the ester bond linking the sucrose and lauric acid is selectively hydrolyzed.[2]
Q4: Can the concentration of this compound in a formulation impact its stability?
A4: Yes, the concentration plays a crucial role, particularly in relation to its critical micelle concentration (CMC). Below the CMC, the degradation kinetics of this compound follow a first-order reaction.[1] However, at concentrations above the CMC, the kinetics are not first-order. The formation of micelles can offer a protective effect, slowing down the rate of hydrolysis.[3]
Troubleshooting Guide: Preventing Hydrolysis in Your Formulations
This guide provides strategies to mitigate the hydrolysis of this compound during your experiments.
Issue 1: Rapid degradation of this compound observed in an aqueous formulation.
| Potential Cause | Recommended Solution | Underlying Principle |
| Inappropriate pH | Adjust the pH of your formulation to the optimal range of 4-5 using appropriate buffers (e.g., citrate buffer). | This compound exhibits maximum stability in a slightly acidic environment.[1] |
| High Storage or Processing Temperature | Store the formulation at controlled room temperature or under refrigeration. Avoid high temperatures during processing steps like homogenization. | The rate of chemical reactions, including hydrolysis, increases with temperature. |
| Presence of Catalytic Metal Ions | Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), into your formulation. | Metal ions can act as catalysts for ester hydrolysis. Chelating agents bind these ions, rendering them inactive.[4] |
Issue 2: Phase separation in a this compound-stabilized emulsion.
| Potential Cause | Recommended Solution | Underlying Principle |
| Hydrolysis of the Emulsifier | In addition to pH and temperature control, consider creating a multi-lamellar liquid crystalline network by including a low HLB co-emulsifier. | This network structure enhances emulsion stability by preventing the coalescence of oil droplets.[5] |
| Oxidative Degradation Triggering Hydrolysis | Add an antioxidant, such as a phenolic compound, to the formulation. | Antioxidants scavenge free radicals that can initiate oxidative processes leading to ester hydrolysis.[4] |
| Insufficient Emulsifier Concentration | Ensure the concentration of this compound is above its critical micelle concentration (CMC). | Micelle formation can protect the ester bonds from hydrolysis.[3] |
Quantitative Data: Impact of pH and Temperature on this compound Hydrolysis
The following tables summarize the quantitative effects of pH and temperature on the stability of this compound.
Table 1: Effect of pH on this compound Hydrolysis at 100°C
| pH | Approximate % Hydrolysis after 20 hours |
| 2.1 | > 10% |
| 2.5 | > 10% |
| 3.0 | > 10% |
| 4.06 | 6.7% |
| 5.08 | 6.7% |
| 5.80 | > 10% |
| 6.80 | > 10% |
| 7.20 | > 10% |
| 9.3 | > 10% |
| Data adapted from a stability study on 9.6 mM this compound solutions.[1] |
Table 2: Illustrative Effect of Temperature on Sucrose Hydrolysis Rate (as a proxy for this compound)
| Temperature (°C) | Relative Rate Constant (k) |
| 20 | 1.0 |
| 30 | 3.6 |
| 40 | 11.6 |
| 50 | 33.8 |
| 60 | 96.0 |
| This data for sucrose hydrolysis demonstrates the exponential increase in reaction rate with temperature. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and Lauric Acid
This protocol provides a general method for the analysis of this compound and its primary hydrolysis product, lauric acid, in an emulsion.
1. Sample Preparation: a. Accurately weigh a portion of the emulsion and dissolve it in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water). b. For emulsions, a liquid-liquid extraction may be necessary. For example, extract with a cyclohexane/1-butanol mixture. c. Filter the sample through a 0.45 µm membrane filter before injection.
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol and water is often effective. For example, an 85:15 (v/v) mixture of methanol and deionized water.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.[6]
- Detector: A Refractive Index (RI) detector is suitable for detecting both this compound and lauric acid.[6] An Evaporative Light Scattering Detector (ELSD) can also be used.
- Injection Volume: 10-20 µL.
3. Quantification: a. Prepare standard solutions of this compound and lauric acid of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration for each standard. c. Determine the concentration of this compound and lauric acid in the sample by comparing their peak areas to the calibration curve.
Visualization of Key Concepts
Diagram 1: Factors Influencing this compound Hydrolysis
Caption: Key factors accelerating the hydrolysis of this compound.
Diagram 2: General Workflow for Assessing Formulation Stability
Caption: A typical experimental workflow for evaluating the stability of this compound formulations.
References
- 1. fao.org [fao.org]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of this compound: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. This compound production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the characterization of sucrose monolaurate micelles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of sucrose monolaurate (SML) micelles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound micelles?
A1: The characterization of this compound micelles presents several challenges, primarily stemming from the inherent properties of the surfactant and common impurities. Key difficulties include:
-
Purity of this compound: Commercial SML is often a mixture of monoesters and higher esters, such as sucrose dilaurate. The presence of diesters can significantly impact micelle formation, leading to larger and more polydisperse structures.[1][2]
-
Determination of Critical Micelle Concentration (CMC): Experimental difficulties can arise in accurately determining the CMC, with different techniques sometimes yielding varying results.[3] For instance, adsorption of the surfactant onto measurement instruments like the Pt-Ir ring in a Du Noüy tensiometer can interfere with surface tension measurements.[3]
-
Polydispersity: The presence of impurities and the inherent nature of self-assembly can lead to a range of micelle sizes (polydispersity), complicating data analysis from techniques like Dynamic Light Scattering (DLS).
-
Nanoparticulate Impurities: Pharmaceutical-grade sugars used in formulations can contain nanoparticulate impurities that interfere with light scattering-based analysis, leading to erroneous size measurements.[4]
-
Hydrolysis: this compound can undergo hydrolysis, especially at certain pH levels, which alters the composition of the system and affects micelle properties.[5]
Q2: Which techniques are most suitable for determining the size of SML micelles?
A2: Several techniques can be employed to determine the size of SML micelles, each with its own advantages and limitations:
-
Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the hydrodynamic radius of micelles in solution.[1] However, it is sensitive to the presence of larger particles and aggregates, which can skew the results.
-
Fluorescence Correlation Spectroscopy (FCS): FCS is a powerful technique for determining the translational diffusion of micelles, from which the hydrodynamic radius can be calculated.[6][7] It is particularly useful for measuring micelles at low concentrations.
-
Transmission Electron Microscopy (TEM): TEM can provide direct visualization of micelles. However, observing surfactant micelles can be challenging due to poor scattering contrast.[8] Staining or substrate-assisted visualization techniques may be required.[8]
Q3: How do impurities like sucrose dilaurate affect micelle characterization?
A3: Sucrose dilaurate, a common impurity in commercial this compound, significantly influences micelle properties. The presence of this diester can lead to the formation of larger and more polydisperse micellar structures.[1] This is because the two laurate chains in sucrose dilaurate alter the packing parameter of the surfactant molecules within the micelle. This change in morphology can complicate the interpretation of characterization data, particularly from light scattering techniques, which may show multiple or broadened peaks.
Troubleshooting Guides
Dynamic Light Scattering (DLS) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or multimodal size distributions | 1. Sample polydispersity due to impurities (e.g., sucrose dilaurate).2. Presence of dust or larger aggregates.3. Nanoparticulate impurities from sucrose raw material.[4] | 1. Use highly purified this compound. Consider purification by chromatography if necessary.2. Filter the sample through a 0.22 µm syringe filter directly into the cuvette.3. Prepare solutions with high-purity, filtered water. Analyze a blank solution of the sucrose raw material to check for nanoparticle interference. |
| High polydispersity index (PDI) | 1. Intrinsic polydispersity of the SML micelles.2. Presence of a small fraction of larger aggregates. | 1. Ensure the concentration is above the CMC. Analyze at multiple concentrations to assess concentration-dependent aggregation.2. Centrifuge the sample at low speed to remove larger aggregates before measurement. |
| Noisy or unreliable correlation function | 1. Low sample concentration.2. Sample degradation (hydrolysis).3. Instrument misalignment or dirty optics. | 1. Increase the concentration of the this compound solution.2. Prepare fresh samples and control the pH of the solution.[5]3. Refer to the instrument manual for alignment and cleaning procedures. |
Critical Micelle Concentration (CMC) Determination
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No clear break point in the surface tension vs. concentration plot | 1. Adsorption of surfactant onto the measurement ring.[3]2. Impurities in the surfactant sample affecting surface activity. | 1. Thoroughly clean the platinum-iridium ring between measurements. Consider using alternative methods like fluorescence spectroscopy.2. Use purified this compound. |
| Discrepancy in CMC values between different methods (e.g., surface tension and fluorescence) | 1. Different sensitivities of the techniques to the onset of micellization.2. The chosen fluorescent probe partitioning differently at the pre-micellar and micellar stages. | 1. This is not uncommon. Report the CMC values obtained from each method and specify the technique used.2. Ensure the chosen probe (e.g., pyrene) exhibits a clear change in its photophysical properties upon micellization. |
Experimental Protocols
Protocol 1: Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity, filtered water at a concentration well above the expected CMC (e.g., 10 mM).
-
Serially dilute the stock solution to the desired measurement concentration.
-
Filter the final solution directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle (e.g., 633 nm and 90° or 173°).
-
Equilibrate the sample to the desired temperature (e.g., 25 °C) for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
Analyze the autocorrelation function to obtain the size distribution and polydispersity index (PDI).
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene
-
Sample Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of this compound solutions in high-purity water with concentrations spanning the expected CMC range.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (<1%) to avoid affecting micellization.
-
Allow the solutions to equilibrate for several hours in the dark.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 337 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
Determine the intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 372 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene from the aqueous environment into the hydrophobic micellar core.[3]
-
Visualization of Experimental Workflow
Below is a diagram illustrating a typical workflow for troubleshooting inconsistent DLS results when characterizing this compound micelles.
Caption: Troubleshooting workflow for inconsistent DLS results.
References
- 1. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of this compound: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose Monoester Micelles Size Determined by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
improving the drug loading capacity of sucrose monolaurate micelles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the drug loading capacity of sucrose monolaurate micelles.
Frequently Asked Questions (FAQs)
Q1: What are this compound micelles and why are they used for drug delivery?
This compound is a non-ionic surfactant derived from sucrose and lauric acid, a fatty acid.[1][2] In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles.[2][3] These micelles have a hydrophobic (water-repelling) core and a hydrophilic (water-attracting) shell. This structure makes them excellent carriers for poorly water-soluble drugs, which can be encapsulated within the hydrophobic core, thereby increasing their solubility and stability in aqueous environments.[4][5]
Q2: What are Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE), and how are they calculated?
-
Drug Loading Capacity (DLC): This represents the mass percentage of the drug relative to the total mass of the drug-loaded micelles. It is a measure of how much drug is loaded per unit of the carrier.
-
Encapsulation Efficiency (EE): This is the percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the micelles.[6]
The formulas for their calculation are as follows:
-
DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Total initial mass of drug) x 100
Troubleshooting Guides
Issue 1: Low Drug Loading Capacity (DLC < 5% w/w)
| Potential Cause | Troubleshooting Steps |
| Poor drug-micelle core compatibility | The hydrophobicity of the drug may not be optimal for the laurate core of the micelle. Consider modifying the drug to increase its lipophilicity or using a co-surfactant to alter the core environment. |
| Suboptimal drug-to-surfactant ratio | Systematically vary the initial mass ratio of the drug to this compound. An excess of either component can lead to inefficient loading. |
| Inefficient loading method | The chosen experimental method may not be suitable for the specific drug. For instance, the dialysis method can sometimes be less effective than solvent evaporation techniques for certain drugs.[7] Experiment with different methods like thin-film hydration or oil-in-water emulsion.[7][8] |
| Drug precipitation during loading | The drug may be precipitating out of the organic solvent before micelle formation is complete. Ensure the drug is fully dissolved in the organic solvent before proceeding. The rate of solvent removal or addition of the aqueous phase can also be critical. |
Issue 2: Poor Encapsulation Efficiency (EE < 50%)
| Potential Cause | Troubleshooting Steps |
| Premature micelle formation | Micelles may form before the drug is adequately dispersed, leading to the drug being excluded from the core. Optimize the hydration step in the thin-film method; for example, by controlling the temperature and hydration rate. |
| Drug leakage during purification | Unencapsulated drug removal methods like dialysis might lead to the leakage of already encapsulated drugs.[9][10] Consider using alternative methods like ultracentrifugation or gel filtration chromatography to separate free drug from the micelles.[6][9] |
| Incorrect pH of the aqueous phase | The ionization state of the drug can affect its partitioning into the hydrophobic core. Adjust the pH of the aqueous medium to ensure the drug is in its non-ionized, more hydrophobic form. |
| High concentration of organic solvent | Residual organic solvent in the final micellar solution can destabilize the micelles and lead to drug leakage. Ensure complete removal of the organic solvent during the preparation process. |
Issue 3: Micelle Instability and Drug Precipitation During or After Loading
| Potential Cause | Troubleshooting Steps |
| Concentration below the Critical Micelle Concentration (CMC) | Dilution of the micelle solution, for example during purification or administration, can cause the micelles to disassemble if the concentration drops below the CMC.[3][11] It's important to work with concentrations well above the CMC of this compound. |
| Hydrolysis of this compound | This compound can be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of lauric acid and sucrose.[12] This can disrupt micelle structure.[12] Buffer the aqueous solution to a pH where the ester is most stable. |
| Presence of impurities | Impurities in the this compound, such as sucrose dilaurate, can affect micelle size and stability.[4] Use high-purity this compound for your experiments. |
| High drug loading | Exceeding the maximum loading capacity of the micelles can lead to drug crystallization or precipitation, which in turn can destabilize the micellar structure.[13] |
Quantitative Data on Drug Loading
Table 1: Factors Influencing Drug Loading Capacity of this compound Micelles
| Factor | Effect on Drug Loading Capacity | Rationale |
| Drug Hydrophobicity | Increased hydrophobicity generally increases DLC. | More hydrophobic drugs have a higher affinity for the laurate core of the micelle.[14] |
| Drug:Surfactant Ratio | Optimal ratio exists; deviation decreases DLC. | An appropriate balance is needed for efficient partitioning of the drug into the micelle core without causing micelle destabilization. |
| Preparation Method | Method-dependent; solvent evaporation is often effective. | The choice of method influences the kinetics of micelle formation and drug entrapment.[7] |
| pH of Aqueous Phase | Affects ionizable drugs; non-ionized form is preferred. | The non-ionized form of a drug is typically more hydrophobic and thus more readily encapsulated. |
| Temperature | Can influence both micelle formation and drug solubility. | Temperature affects the critical micelle concentration and the solubility of the drug in both the aqueous and organic phases. |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Micelles using the Thin-Film Hydration Method
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[15]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.[8][15]
-
Hydration: Hydrate the thin film by adding a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.[15] The flask should be gently rotated to ensure complete hydration of the film and formation of the micellar suspension.
-
Sonication: Sonicate the suspension using a bath sonicator for a defined period to reduce the size of the micelles and ensure a homogenous dispersion.[16]
-
Purification: Remove the unencapsulated drug from the micellar solution. The dialysis method is commonly used for this purpose.[10][17] Place the micellar suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of the same aqueous buffer, with several changes of the buffer over a 24-hour period.[10]
Protocol 2: Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
-
Micelle Disruption: Take a known volume of the purified drug-loaded micelle solution and lyophilize it to obtain the total mass of the drug-loaded micelles.
-
Drug Extraction: Disrupt the micelles and extract the encapsulated drug by dissolving the lyophilized powder in a suitable organic solvent in which both the drug and this compound are soluble.
-
Quantification: Quantify the amount of the drug in the organic solvent using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]
-
Calculation: Use the quantified amount of drug and the total mass of the micelles to calculate the DLC and EE using the formulas provided in the FAQ section.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve micelle stability for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of this compound: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
resolving inconsistencies in sucrose monolaurate-based nanoemulsion stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sucrose monolaurate-based nanoemulsions. Our aim is to help resolve common inconsistencies and stability issues encountered during formulation and experimentation.
Troubleshooting Guides
Issue 1: Nanoemulsion is unstable and shows signs of phase separation, creaming, or coalescence.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Hydrophile-Lipophile Balance (HLB): The theoretical HLB of this compound may not match its effective HLB in your system. Suppliers often list a high HLB (around 16), while experimentally it behaves closer to an HLB of 11-12.[1][2] | 1. Adjust the Required HLB: Systematically vary the surfactant or co-surfactant blend to achieve the required HLB for your specific oil phase. 2. Incorporate a Co-surfactant: Use a co-surfactant (e.g., glycerol, propylene glycol) to modify the overall HLB and improve interfacial film stability.[3][4] |
| Suboptimal Surfactant Concentration: Insufficient this compound concentration can lead to incomplete coverage of oil droplets. | Increase the surfactant concentration incrementally. A higher surfactant-to-oil ratio generally leads to smaller and more stable droplets.[5][6] |
| Inadequate Homogenization Energy: The energy input during emulsification may not be sufficient to reduce droplet size effectively. | 1. Increase Homogenization Time/Intensity: If using high-pressure homogenization or ultrasonication, increase the duration or power. 2. Optimize Homogenization Method: For heat-sensitive components, consider low-energy methods like phase inversion temperature (PIT) or spontaneous emulsification.[3][7] |
| Presence of Impurities: Commercial this compound can contain impurities like sucrose dilaurate, which can affect micelle formation and stability.[8] | Use a high-purity grade of this compound (≥97.0%). |
Troubleshooting Workflow for Nanoemulsion Instability
Caption: Troubleshooting workflow for addressing nanoemulsion instability.
Issue 2: Inconsistent particle size and high Polydispersity Index (PDI).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Surfactant Variability: The composition of this compound can vary between batches, affecting its performance. | 1. Characterize Incoming Surfactant: Perform basic characterization (e.g., CMC determination) on new batches. 2. Request Certificate of Analysis: Obtain detailed specifications from the supplier. |
| Ostwald Ripening: Diffusion of oil from smaller to larger droplets, leading to an increase in average droplet size over time. | 1. Optimize Oil Phase Composition: Use a less water-soluble oil or a mixture of oils with different aqueous solubilities. 2. Incorporate a Ripening Inhibitor: Add a small amount of a highly water-insoluble compound to the oil phase. |
| Improper Formulation Order of Addition: The sequence of adding components can influence the final nanoemulsion properties. | Experiment with the order of addition. For instance, dissolving this compound in the aqueous phase before adding the oil phase can sometimes yield better results.[9] |
Logical Flow for Optimizing Particle Size and PDI
Caption: Workflow for optimizing particle size and Polydispersity Index.
Frequently Asked Questions (FAQs)
Q1: What is the actual Hydrophile-Lipophile Balance (HLB) of this compound?
A1: While suppliers often state the calculated HLB of this compound to be around 16, experimental evidence suggests its effective HLB is closer to 11-12 for oil-in-water emulsions.[1][2] This discrepancy is a critical factor to consider during formulation design. For optimal stability, it is recommended to experimentally determine the required HLB of your oil phase.
Q2: How do pH, temperature, and ionic strength affect the stability of this compound-based nanoemulsions?
A2:
-
pH: this compound is most stable in a pH range of 4 to 8.[2][10] In acidic conditions (pH < 4), the glycosidic bond can hydrolyze, while under basic conditions (pH > 8), the ester bond is susceptible to hydrolysis.[10] This degradation of the surfactant compromises emulsion stability. Nanoemulsions are generally more stable at pH 6 and 7.[3]
-
Temperature: Elevated temperatures can decrease the stability of nanoemulsions stabilized by non-ionic surfactants like this compound.[11] This is often due to the dehydration of the hydrophilic head group of the surfactant.[4] Ideal storage conditions are typically at lower temperatures, such as 4°C, where nanoemulsions have shown high stability.[3][12] Instability can be observed at temperatures of 40°C and above.[3][11][12]
-
Ionic Strength: Nanoemulsions stabilized by this compound can be sensitive to the addition of salts. At high ionic strengths (e.g., ≥ 50 mM NaCl), droplet aggregation and growth can occur, leading to instability.[3] However, the presence of small amounts of ionic surfactants can sometimes enhance stability by increasing electrostatic repulsion between droplets.[13][14]
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
A3: The CMC of this compound is reported to be approximately 0.3 mM.[5] However, this value can be influenced by factors such as temperature and the purity of the surfactant.[15] It's important to work above the CMC to ensure micelle formation and effective emulsification.
Q4: Can I use this compound as a sole emulsifier?
A4: While this compound can be used as a primary emulsifier, its performance is often enhanced by the addition of a co-surfactant.[4] A co-surfactant can help to further reduce interfacial tension and increase the flexibility of the interfacial film, leading to a more stable nanoemulsion.
Experimental Protocols
Preparation of this compound-Based Nanoemulsion (Hot Melt Emulsification followed by Sonication)
-
Preparation of the Aqueous Phase: Dissolve this compound and any water-soluble co-surfactants (e.g., glycerol) in deionized water. Heat the mixture to 70°C with gentle stirring until a clear solution is obtained.[11]
-
Preparation of the Oil Phase: Heat the oil phase to 70°C.
-
Pre-emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear mixing (e.g., using a high-speed homogenizer) for 10-15 minutes to form a coarse pre-emulsion.[9]
-
Nano-emulsification: Subject the pre-emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer to reduce the droplet size to the nano-range.[3]
-
Probe Sonication: Process the pre-emulsion in an ice bath to prevent overheating. Optimize sonication time and amplitude.
-
High-Pressure Homogenization: Pass the pre-emulsion through the homogenizer for a specified number of cycles at a set pressure (e.g., 10-15 cycles at 15,000 psi).[9]
-
-
Cooling: Allow the nanoemulsion to cool down to room temperature under gentle stirring.
-
Characterization: Characterize the nanoemulsion for particle size, PDI, and zeta potential.
Characterization Techniques
| Parameter | Method | Typical Instrumentation |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Malvern Zetasizer or similar DLS instrument |
| Zeta Potential | Laser Doppler Electrophoresis | Malvern Zetasizer or similar instrument |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Transmission Electron Microscope |
| Stability Assessment | Monitor changes in particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C, 40°C).[3][11] | DLS instrument |
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on Nanoemulsion Properties
| Oil:Surfactant Ratio | Homogenization Method | Average Droplet Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Olive Oil (50%) : Sucrose Laurate (25%) | Low Energy | < 200 | < 0.2 | > -60 | [12] |
| Olive Oil (60%) : Sucrose Laurate (25%) | Low Energy | < 200 | < 0.2 | > -60 | [12] |
| Lemon Oil (variable) : Sucrose Monopalmitate (>1) | Phase Inversion Temperature | < 10 | N/A | N/A | [6] |
Table 2: Effect of Environmental Stress on Nanoemulsion Stability
| Stress Condition | Observation | Reference |
| Temperature (4°C) | High stability, minimal change in droplet size and PDI over months.[3][11][12] | [3][11][12] |
| Temperature (25°C) | Moderate stability, some increase in droplet size over time.[3][11] | [3][11] |
| Temperature (40°C) | Unstable, significant increase in droplet size and potential phase separation.[3][11][12] | [3][11][12] |
| pH (6-7) | Relatively stable nanoemulsions can be formed.[3] | [3] |
| pH (<4 or >8) | Instability due to surfactant hydrolysis.[2][10] | [2][10] |
| Ionic Strength (≥ 50 mM NaCl) | Droplet aggregation and growth, leading to instability.[3] | [3] |
References
- 1. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Effect of ionic surfactants on the phase behavior and structure of sucrose ester/water/oil systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
purification of synthesized sucrose monolaurate for pharmaceutical-grade applications
Welcome to the Technical Support Center for the . This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity sucrose monolaurate for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthesis method but typically include:
-
Unreacted Starting Materials: Excess sucrose and the acyl donor, such as vinyl laurate or methyl laurate.[1][2]
-
Polysubstituted Esters: Sucrose di-laurate, tri-laurate, and other poly-esters that form alongside the desired monoester.[1][3]
-
Catalyst Residues: Basic catalysts like potassium carbonate or sodium carbonate used in the reaction.[1][4]
-
Residual Solvents: Solvents used in the synthesis or purification process, most commonly dimethyl sulfoxide (DMSO), isobutanol, ethyl acetate, or methanol.[1][3]
-
Reaction By-products: Free lauric acid and acetaldehyde, the latter forming from the tautomerization of vinyl alcohol in transesterification reactions involving vinyl esters.[1][2]
Q2: What are the typical specifications for pharmaceutical-grade this compound?
A2: Pharmaceutical-grade this compound must meet stringent purity criteria. While specifications can vary slightly, they generally align with the standards set by pharmacopoeias. Key parameters are summarized in the table below.
Q3: How can I effectively remove unreacted sucrose from the crude product?
A3: Unreacted sucrose is highly water-soluble, whereas this compound is less so. This difference in solubility is key to separation. Methods include:
-
Solvent Extraction: Washing the crude product dissolved in a suitable organic solvent (like a cyclohexane/1-butanol mixture) with water or a saturated sucrose solution can effectively remove the unreacted sucrose into the aqueous phase.[1][3]
-
Recrystallization: During recrystallization with solvents like ethyl acetate, the highly polar sucrose is insoluble and can be removed by filtration before the this compound is crystallized.[3]
Q4: What is the best strategy to separate sucrose monoesters from di- and tri-esters?
A4: Separating monoesters from more substituted esters is challenging due to their similar chemical nature. The most effective methods are:
-
Controlled Recrystallization: The solubility of mono- and di-esters differs in specific solvent systems. By carefully selecting the solvent (e.g., methyl ethyl ketone, ethyl acetate) and controlling the temperature, it's possible to selectively precipitate the monoester, leaving di-esters and other impurities in the mother liquor.[3][5]
-
Chromatography: While complex for large-scale purification, column chromatography is a highly effective laboratory method for separating esters based on polarity.[4] For analytical purposes, HPLC is the standard method.[3][6]
Q5: Why is controlling the reaction temperature and molar ratio during synthesis important for final purity?
A5: Both temperature and reactant ratios are critical for maximizing the yield of the monoester and minimizing the formation of impurities. Using a high molar ratio of sucrose to the vinyl ester (e.g., 4:1) favors the formation of monoesters.[3] Maintaining a mild reaction temperature (e.g., 40-45°C) prevents the degradation of sucrose and reduces the rate of conversion from monoesters to diesters.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete precipitation/recrystallization. 2. Product loss during extraction and washing steps. 3. Co-precipitation of impurities with the product. | 1. Optimize recrystallization conditions: ensure the solution is fully saturated before cooling, cool slowly to a sufficiently low temperature (e.g., 0-10°C), and allow adequate time for crystallization.[5] 2. Minimize the number of washing steps. Ensure the pH of the wash solution is neutral to prevent hydrolysis. 3. Perform a pre-purification step, such as a liquid-liquid extraction, to remove the bulk of impurities before recrystallization.[5] |
| Final Product Fails Purity Assay (<97%) | 1. Inefficient removal of di- and tri-esters. 2. Presence of residual unreacted sucrose or fatty acids. 3. Inadequate separation from the mother liquor after crystallization. | 1. Perform a second recrystallization step.[5] Consider using a different solvent system that offers better selectivity between mono- and di-esters.[5][7] 2. For sucrose removal, wash the organic phase with a saline or dilute sucrose solution.[1][3] For fatty acid removal, adjust the pH during extraction to ionize the acid and move it to the aqueous phase. 3. Ensure the precipitate is thoroughly filtered and washed with a small amount of cold, fresh solvent to remove entrained mother liquor. |
| High Levels of Residual Solvents (e.g., DMSO) | 1. Insufficient evaporation or vacuum drying. 2. Inefficient solvent extraction during purification. | 1. Increase the duration and/or temperature of vacuum drying, ensuring the temperature is below the product's degradation point. 2. The purification process should include multiple extraction and washing steps specifically designed to remove the synthesis solvent. For DMSO, extraction with an isobutanol/water system followed by ultra-filtration is effective.[1] |
| Purified Product is Off-Color (Yellowish/Brown) | 1. Degradation of sucrose at high synthesis or purification temperatures. 2. Presence of colored impurities from starting materials. | 1. Ensure the reaction temperature does not exceed recommended limits (typically below 95°C, with milder conditions around 40-45°C being optimal).[3][4] Avoid prolonged heating during solvent evaporation. 2. Consider treating the solution with activated carbon before the final filtration and crystallization step to adsorb colored impurities. |
| Filtration of Precipitate is Extremely Slow | 1. Very fine, small crystals (needles) are formed, clogging the filter paper. 2. The solution is too viscous at the filtration temperature. | 1. Modify crystallization conditions to promote the growth of larger crystals. This can be achieved by slowing the cooling rate or by adding seed crystals. 2. Add a small amount of a co-solvent to the mixture right before filtration to reduce viscosity, ensuring it does not significantly re-dissolve the product. Ensure filtration is performed at the recommended temperature. |
Data Presentation
Table 1: Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification Limit | Analytical Method | Reference(s) |
| Appearance | White to off-white powder | Visual Inspection | [8],[9] |
| Assay (Total Sucrose Esters) | ≥ 85% | HPLC | [10] |
| Monoester Content | ≥ 90% of total esters | HPLC | [10] |
| Assay (High Purity Grade) | ≥ 97% | TLC / HPLC | [8],[9],[11] |
| Free Sucrose | ≤ 5% | Gas Chromatography (GC) | [10] |
| Water Content | ≤ 3% | Karl Fischer Titration | [8],[9] |
| Acid Value | ≤ 6 | Titration | [10] |
| Residual DMSO | ≤ 2 mg/kg | Gas Chromatography (GC) | [1],[10] |
| Residual Isobutanol | ≤ 10 mg/kg | Gas Chromatography (GC) | [1],[10] |
| Residual Vinyl Laurate | ≤ 10 mg/kg | Gas Chromatography (GC) | [10] |
| Lead (Pb) | ≤ 2 mg/kg | AAS / ICP-AES | [10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethyl Acetate
This protocol is based on methods for selectively crystallizing sucrose monoesters away from di-esters and other impurities.[3]
-
Dissolution: Dissolve the crude sucrose ester mixture in ethyl acetate pre-heated to 40°C with vigorous stirring until the dissolution is complete. A typical ratio is 1 part crude product to 5-10 parts solvent.
-
Hot Filtration: If undissolved solids (primarily unreacted sucrose) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a refrigerator or ice bath (0-10°C) and let it stand for several hours to induce precipitation of the sucrose monoester.[5]
-
Filtration: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold (0-4°C) ethyl acetate to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 45°C until a constant weight is achieved.
Protocol 2: General-Purpose Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities like unreacted sucrose and catalyst, and solvent-soluble impurities like residual vinyl esters.[1][3]
-
Dissolution: Dissolve the crude reaction mixture in a primary solvent system, such as a 1:1 (v/v) mixture of cyclohexane and 1-butanol.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of water or a 10% saline solution to remove unreacted sucrose, salts, and residual DMSO.[1] Repeat the wash 2-3 times.
-
Phase Separation: Allow the layers to separate completely and discard the lower aqueous layer.
-
Solvent Removal: Combine the organic phases and remove the solvents by rotary evaporation under reduced pressure.
-
Further Processing: The resulting solid can be further purified by recrystallization as described in Protocol 1.
Protocol 3: HPLC Analysis for Purity Assessment
This method is used to quantify the content of sucrose mono-, di-, and other poly-esters.[6][10]
-
Sample Preparation: Accurately weigh approximately 250 mg of the sample into a 50 mL volumetric flask. Dilute to volume with tetrahydrofuran (THF) and mix until fully dissolved.
-
Filtration: Filter the sample solution through a 0.45 µm membrane filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a lithium chloride solution (e.g., 1.0 mM LiCl).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at an appropriate wavelength (e.g., 360 nm if derivatized) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20-80 µl.
-
-
Quantification: Calculate the percentage of monoester and other components by comparing the peak areas to those of certified reference standards.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of final product.
References
- 1. fao.org [fao.org]
- 2. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. This compound Reagent|High Purity [benchchem.com]
- 5. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. JPH051090A - Method for separating and purifying sucrose ester of fatty acid - Google Patents [patents.google.com]
- 8. This compound Manufacturers, with SDS [mubychem.com]
- 9. This compound or Sucrose laurate GMP Grade Manufacturers [anmol.org]
- 10. fao.org [fao.org]
- 11. This compound BioXtra, ≥97.0% (TLC) [sigmaaldrich.com]
Navigating Sucrose Monolaurate in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the impact of sucrose monolaurate on cell viability in vitro. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound (SML) is a non-ionic surfactant composed of a sucrose head and a lauric acid tail.[1] Its amphiphilic nature makes it useful for various applications, including as an emulsifier, a permeation enhancer for drug delivery studies, and an antimicrobial agent.[1][2] In cell culture, it is often investigated for its effects on cell membrane integrity and as a potential excipient in drug formulations.[3][4]
Q2: What is the primary mechanism of action of this compound on cells?
A2: The primary mechanism of SML involves the disruption of the cell membrane.[1][2] In bacterial cells, this leads to increased permeability, leakage of intracellular components like potassium ions, and ultimately cell death.[1][2] In mammalian cells, such as Caco-2 intestinal cells, SML can affect tight junction proteins like ZO-1 and alter plasma and mitochondrial membrane potentials.[5]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which SML molecules begin to form micelles in an aqueous solution.[6][7][8] The CMC for this compound is approximately 0.3-0.45 mM.[7] This value is critical because the effects of SML on cells can differ significantly below and above this concentration. Micelle formation can alter the bioavailability and interaction of SML with cell membranes.
Q4: Is this compound cytotoxic?
A4: Yes, this compound can be cytotoxic depending on the concentration and exposure time. For example, in Caco-2 cells, a 1 mM concentration of SML did not significantly affect cell viability after 1 hour but reduced it to 31% of the control after 24 hours.[5] At a higher concentration of 2.5 mM, cell viability was reduced to 39% after just 1 hour.[5]
Q5: Can impurities in this compound preparations affect experimental results?
A5: Yes, impurities can significantly impact results. A common impurity in SML preparations is sucrose dilaurate, which can lead to the formation of larger and more polydisperse micellar structures.[4] This can alter the physicochemical properties of the SML solution and potentially lead to different effects on cell viability compared to pure this compound.
Troubleshooting Guide
Problem 1: Higher than expected cytotoxicity at low concentrations of this compound.
-
Possible Cause 1: Extended exposure time.
-
Suggestion: SML's cytotoxic effects are time-dependent. A concentration that is non-toxic at 1 hour can become significantly toxic at 24 hours.[5] Review your incubation times and consider performing a time-course experiment to determine the optimal exposure duration for your cell line.
-
-
Possible Cause 2: Cell line sensitivity.
-
Suggestion: Different cell lines exhibit varying sensitivities to surfactants. If you are using a new cell line, it is advisable to perform a dose-response experiment to establish the non-toxic concentration range for that specific cell type.
-
-
Possible Cause 3: Impurities in the SML sample.
-
Suggestion: Impurities such as sucrose dilaurate can alter the properties of your SML solution.[4] Ensure you are using a high-purity grade of this compound. If in doubt, consult the manufacturer's certificate of analysis.
-
Problem 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause 1: Working concentration is too close to the CMC.
-
Suggestion: Around the CMC (0.3-0.45 mM), small variations in concentration can lead to significant changes in the formation of micelles, causing variability in the biological effect.[7] It is recommended to work at concentrations well below or above the CMC to ensure consistency.
-
-
Possible Cause 2: Incomplete dissolution of this compound.
-
Suggestion: Ensure that the SML powder is completely dissolved in your culture medium. Inadequate dissolution can lead to localized high concentrations, resulting in inconsistent effects on your cells. Gentle warming and vortexing may aid dissolution.
-
-
Possible Cause 3: Cell passage number and confluency.
-
Suggestion: The health and physiological state of your cells can influence their response to SML. Use cells within a consistent passage number range and ensure a standardized level of confluency at the start of each experiment.[9]
-
Problem 3: Unexpected changes in cell morphology not correlated with cell death.
-
Possible Cause: Sub-lethal effects on the cytoskeleton or cell adhesion.
-
Suggestion: SML is known to interact with cell membranes and can affect tight junctions.[5] At non-cytotoxic concentrations, it may still alter cell morphology. Consider staining for cytoskeletal proteins (e.g., F-actin) or cell adhesion molecules to investigate these sub-lethal effects.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Caco-2 Cells
| Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| 1 mM | 1 hour | ~100% | [5] |
| 1 mM | 24 hours | 31% | [5] |
| 2.5 mM | 1 hour | 39% | [5] |
| 2.5 mM | 24 hours | 26% | [5] |
Table 2: Antibacterial Activity of this compound
| Bacteria | MIC (mM) | MBC (mM) | Reference |
| L. monocytogenes | 2.5 | 20 | [10][11] |
| B. subtilis | 2.5 | 20 | [10][11] |
| S. aureus | 10 | 40 | [10][11] |
| E. coli | >80 | - | [10][11] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of SML Solutions: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1 mM to 10 mM).
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of SML. Include a vehicle control (medium without SML).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 1 hour, 24 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine cell viability.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on cell viability.
Caption: Putative mechanism of this compound-induced cytotoxicity.
References
- 1. This compound Reagent|High Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sucrose laurate, 25339-99-5 [thegoodscentscompany.com]
- 4. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 细胞培养故障排除 [sigmaaldrich.com]
- 10. Lipase-Catalyzed Synthesis of this compound and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Long-Term Protein Stability with Sucrose Monolaurate
Welcome to the technical support center for utilizing sucrose monolaurate to enhance the long-term stability of your protein formulations. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize proteins?
A1: this compound is a non-ionic surfactant derived from sucrose and lauric acid.[1] It enhances protein stability through a multi-faceted mechanism. As a surfactant, it preferentially adsorbs at interfaces (e.g., air-water, solid-water), preventing proteins from unfolding and aggregating at these surfaces. Additionally, the sucrose headgroup contributes to stabilization through the same mechanisms as sucrose, namely preferential exclusion and the water replacement theory, which favor the native protein conformation.[2][3]
Q2: What are the advantages of using this compound over other surfactants like polysorbates?
A2: this compound offers several potential advantages. Being composed of naturally occurring molecules (sucrose and a fatty acid), it is biodegradable and has low toxicity.[4] This makes it an attractive alternative to polysorbates, which can be prone to degradation by hydrolysis and oxidation, leading to the formation of reactive species that can compromise protein integrity.
Q3: At what concentration should I use this compound in my formulation?
A3: The optimal concentration of this compound is protein-specific and depends on the formulation composition and stress conditions. A typical starting range to explore is 0.01% to 0.1% (w/v). It is crucial to determine the critical micelle concentration (CMC) of this compound in your specific buffer system, as its behavior as a stabilizer can change above the CMC.[5] For some applications, concentrations up to 5-10% have been explored, though this is less common for parenteral formulations.[6]
Q4: Can this compound be used in frozen or lyophilized formulations?
A4: Yes, this compound can be beneficial in both frozen and lyophilized formulations. During freeze-thaw cycles, it can help protect proteins from aggregation caused by cold denaturation and ice-water interface stress.[7] In lyophilized cakes, it can act as a cryoprotectant and lyoprotectant, helping to maintain the protein's native structure in the dried state.[8]
Q5: Is this compound compatible with other common excipients?
A5: this compound is generally compatible with other common protein formulation excipients such as buffers (e.g., histidine, phosphate), amino acids, and other sugars.[9] However, as with any formulation component, it is essential to perform compatibility studies to ensure that there are no detrimental interactions with your specific protein or other excipients.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Increased protein aggregation after adding this compound. | - Concentration is too high: The concentration of this compound may be significantly above its critical micelle concentration (CMC), leading to the formation of micelles that could potentially interact unfavorably with the protein. - pH-dependent hydrolysis: At non-optimal pH, this compound can hydrolyze, releasing lauric acid which could affect protein stability.[5] - Impure sucrose source: Nanoparticle impurities (NPIs) in the sucrose used to synthesize this compound can act as nucleation sites for protein aggregation.[5] | - Optimize concentration: Perform a concentration-response study, testing a range of this compound concentrations below and above the expected CMC. - Control pH: Ensure the formulation pH is within a stable range for this compound (typically around neutral pH). - Source high-purity excipients: Use high-purity sucrose and this compound from reputable suppliers to minimize the presence of NPIs. |
| Loss of protein activity. | - Direct interaction with the active site: Although generally considered inert, there is a possibility of this compound interacting with the active site of some sensitive proteins. - Conformational changes: The surfactant might induce subtle conformational changes that affect the protein's biological activity. | - Activity assays: Conduct functional assays at different this compound concentrations. - Structural characterization: Use techniques like Circular Dichroism (CD) spectroscopy to assess for any significant changes in the protein's secondary or tertiary structure. |
| Phase separation or precipitation in the formulation. | - Poor solubility of this compound: The concentration of this compound may have exceeded its solubility limit in the formulation buffer, especially at low temperatures. - Interaction with other excipients: Incompatibility with other formulation components could lead to precipitation. | - Solubility studies: Determine the solubility of this compound in your formulation buffer at the intended storage temperature. - Excipient compatibility screening: Evaluate the stability of formulations with different combinations of excipients. |
| Interference with analytical methods. | - Micelle formation: Micelles can interfere with size-based analytical techniques like Size Exclusion Chromatography (SEC) by co-eluting with the protein or altering its elution profile. - UV absorbance: The laurate component may have some UV absorbance at lower wavelengths. | - Method validation: Validate your analytical methods in the presence of this compound. For SEC, consider using a mobile phase that disrupts micelles or use alternative techniques like Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC). - Blank subtraction: Ensure proper blanking with the formulation buffer containing this compound for spectroscopic measurements. |
Quantitative Data Presentation
Table 1: Effect of Sucrose on Protein Aggregation Under Thermal Stress
| Protein | Sucrose to Protein Molar Ratio | Storage Conditions | Aggregation Rate (%/month) | Reference |
| Monoclonal Antibody (mAb) | 25:1 | 25 °C and 40 °C for up to 3 months | Exponential correlation observed | [10] |
| Monoclonal Antibody (mAb) | 360:1 | 25 °C and 40 °C for up to 3 months | Significantly reduced aggregation | [10] |
| IgG1 | 2:1 (w/w) | 4 weeks at 40°C | Markedly decreased subvisible particles | [11] |
Table 2: Impact of Sucrose on Freeze-Thaw Stability of a Monoclonal Antibody
| Formulation | Number of Freeze-Thaw Cycles | Particle Concentration (particles/mL) | Reference |
| 1 mg/mL mAb in citrate buffer | 5 | Increased with each cycle | [7] |
| 1 mg/mL mAb in citrate buffer with 125 mM sucrose | 5 | Significantly lower particle formation | [7] |
Experimental Protocols
Protocol 1: Evaluation of Protein Aggregation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the general steps for analyzing protein aggregation in a formulation containing this compound.
1. System Preparation:
-
Equilibrate the SEC-MALS system (including the SEC column, UV detector, MALS detector, and refractive index (RI) detector) with the mobile phase. The mobile phase should be the same as the formulation buffer without the protein.
-
Ensure the system is clean to avoid baseline noise. Filtering buffers through a 0.1 µm membrane is recommended.[8]
2. Sample Preparation:
-
Prepare protein samples in the formulation buffer with and without the desired concentrations of this compound.
-
Filter the samples through a low-protein-binding 0.1 or 0.22 µm syringe filter before injection.
3. Data Acquisition:
-
Inject the samples onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors simultaneously.
4. Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass of the species in each eluting peak. Monomers, dimers, and higher-order aggregates will have distinct molar masses.
-
Quantify the percentage of monomer and aggregates in each sample.
Protocol 2: Assessment of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general procedure for determining the thermal stability of a protein in the presence of this compound.
1. Sample Preparation:
-
Prepare the protein solution in the desired formulation buffer.
-
Prepare a matching reference solution (formulation buffer without the protein).
-
Accurately determine the protein concentration.
2. DSC Measurement:
-
Load the protein sample and the reference solution into the respective cells of the DSC instrument.
-
Set the experimental parameters, including the starting temperature, final temperature, and scan rate (e.g., 1 °C/min).
-
Perform the scan.
3. Data Analysis:
-
Subtract the reference scan from the sample scan to obtain the protein's thermogram.
-
Determine the melting temperature (Tm), which is the peak of the endothermic transition. A higher Tm indicates greater thermal stability.
-
The onset temperature of unfolding (To) can also be determined as an indicator of the initiation of denaturation.
Protocol 3: Accelerated Stability Study Design
This protocol describes a general approach for conducting an accelerated stability study to predict the long-term stability of a protein formulation containing this compound.
1. Formulation Preparation:
-
Prepare the final protein formulation, including the desired concentration of this compound and other excipients.
-
Prepare a control formulation without this compound for comparison.
-
Aseptically fill the formulations into the final container closure system.
2. Storage Conditions:
-
Place the samples at various elevated temperatures (e.g., 25 °C, 40 °C) and the recommended storage temperature (e.g., 2-8 °C).[12]
-
Include a control group stored at -80 °C.
3. Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated conditions; 0, 3, 6, 9, 12, 18, and 24 months for real-time conditions).
4. Analysis:
-
At each time point, analyze the samples for key stability-indicating attributes, including:
-
Visual inspection: for clarity and presence of particles.
-
Protein concentration: using a suitable method like UV spectroscopy.
-
Aggregation: using SEC-MALS (Protocol 1).
-
Purity and degradation: using methods like SDS-PAGE or capillary electrophoresis.
-
Potency: using a relevant bioassay.
-
5. Data Evaluation:
-
Plot the change in the stability-indicating attributes over time for each storage condition.
-
Use the data from the accelerated conditions to project the long-term stability at the recommended storage temperature, often using the Arrhenius equation.[13]
Visualizations
Caption: Experimental workflow for assessing protein stability with this compound.
Caption: Mechanism of protein stabilization by this compound.
References
- 1. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. extranet.who.int [extranet.who.int]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. "The More, the Better?": The Impact of Sugar-to-Protein Molar Ratio in Freeze-Dried Monoclonal Antibody Formulations on Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of lyophilized sucrose formulations of an IgG1: subvisible particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Head-to-Head Battle for Stability: Sucrose Monolaurate vs. Polysorbate 80 in Monoclonal Antibody Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of monoclonal antibodies (mAbs) is a critical hurdle in the journey from laboratory to clinic. The inherent propensity of these complex proteins to aggregate poses a significant threat to therapeutic efficacy and patient safety. This guide provides a comprehensive comparison of two key stabilizing excipients: the widely used polysorbate 80 and the potential alternative, sucrose monolaurate.
This document delves into the mechanisms of action, potential degradation pathways, and presents a framework for the experimental evaluation of these two crucial formulation components. While direct comparative studies are limited, this guide synthesizes available data to offer a detailed analysis for informed decision-making in mAb formulation development.
Mechanism of Stabilization: A Tale of Two Strategies
The stability of monoclonal antibodies in solution is a delicate balance of forces. Both polysorbate 80 and sucrose-based stabilizers employ distinct yet effective strategies to prevent the aggregation cascade.
Polysorbate 80: The Surfactant Shield
Polysorbate 80, a non-ionic surfactant, is a stalwart in biopharmaceutical formulations. Its primary role is to protect mAbs from interfacial stress.[1] During manufacturing, shipping, and administration, mAbs can be exposed to air-liquid and liquid-solid interfaces, which can induce partial unfolding and subsequent aggregation. Polysorbate 80 mitigates this in two primary ways:
-
Competitive Adsorption: It preferentially adsorbs to hydrophobic interfaces, creating a protective layer that prevents mAb molecules from directly interacting with these destabilizing surfaces.[1]
-
Chaperone-like Activity: Polysorbate 80 can interact with hydrophobic patches on the surface of the mAb itself, effectively shielding these aggregation-prone regions from intermolecular interactions.[1]
This compound: A Hybrid Approach
This compound, a sucrose ester, combines the properties of a sugar and a surfactant. While less extensively studied for mAb stabilization compared to polysorbate 80, its mechanism can be inferred from its constituent parts:
-
Preferential Exclusion (from the Sucrose Moiety): The sucrose headgroup is expected to stabilize the native protein structure through the principle of preferential exclusion.[2][3] In this phenomenon, the sugar is preferentially excluded from the protein surface, leading to an increase in the free energy of the unfolded state and thus favoring the more compact, native conformation.[2]
-
Surfactant Activity (from the Laurate Tail): The fatty acid tail (lauric acid) imparts surfactant properties, allowing this compound to interact with and block hydrophobic interfaces, similar to polysorbate 80.[4] This dual-action mechanism presents a compelling case for its potential as an effective stabilizer.
dot
Figure 1: Mechanisms of mAb stabilization by Polysorbate 80 and this compound.
Degradation Pathways: A Critical Consideration
The long-term stability of a formulation is not only dependent on the efficacy of the excipient but also on its own stability. Degradation of the stabilizer can introduce impurities that may compromise the integrity of the monoclonal antibody.
Polysorbate 80 Degradation
Polysorbate 80 is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond in polysorbate 80 can be hydrolyzed, either chemically or by residual host cell enzymes (e.g., esterases), leading to the formation of free fatty acids.[3][5] These free fatty acids can be poorly soluble and may form particles, which in turn can promote protein aggregation.[5]
-
Oxidation: The polyoxyethylene (POE) chains of polysorbate 80 are prone to auto-oxidation, generating peroxides and other reactive species. These can directly oxidize sensitive amino acid residues (e.g., methionine, tryptophan) in the mAb, potentially leading to loss of function and increased aggregation.[6] The quality and grade of polysorbate 80 can significantly impact its oxidative stability.[1]
This compound Degradation
As a sucrose ester, this compound is also susceptible to hydrolysis.
-
Hydrolysis: The ester linkage can be hydrolyzed, particularly at non-neutral pH, to yield sucrose and lauric acid.[7] While lauric acid is a potential concern for particle formation, the hydrolysis of sucrose itself can lead to the formation of reducing sugars (glucose and fructose). These reducing sugars can then participate in glycation reactions with the mAb, a modification that has been shown to increase the rate of antibody aggregation.
dot
Figure 2: Degradation pathways of Polysorbate 80 and this compound.
Quantitative Data Summary
Table 1: Performance of Polysorbate 80 in Monoclonal Antibody Formulations
| Parameter | Stress Condition | Typical Observation | Analytical Technique(s) |
| Monomer Purity | Agitation (e.g., 24h at 200 rpm) | >98% monomer recovery with 0.02-0.1% PS80 | Size-Exclusion Chromatography (SEC) |
| Sub-visible Particles | Agitation | Significant reduction in particles (>2 µm) | Micro-Flow Imaging (MFI), Light Obscuration (LO) |
| Thermal Stability (Tm) | Thermal Ramp | Minimal to no change in melting temperature (Tm) | Differential Scanning Calorimetry (DSC) |
| Conformational Stability | Thermal Stress (e.g., 40°C for 4 weeks) | Prevention of significant changes in secondary/tertiary structure | Circular Dichroism (CD), Intrinsic Fluorescence |
Table 2: Anticipated Performance of this compound in Monoclonal Antibody Formulations
| Parameter | Stress Condition | Anticipated Performance and Rationale | Key Considerations |
| Monomer Purity | Agitation | Potentially high monomer recovery due to surfactant properties of the laurate tail. | Efficacy will depend on concentration and critical micelle concentration (CMC). |
| Sub-visible Particles | Agitation | Expected to reduce particle formation by preventing surface-induced aggregation. | Lauric acid release upon hydrolysis could contribute to particle formation. |
| Thermal Stability (Tm) | Thermal Ramp | May increase Tm due to the preferential exclusion effect of the sucrose headgroup. | The extent of stabilization will likely be concentration-dependent. |
| Chemical Stability | Accelerated Stability (elevated temperature, non-neutral pH) | Potential for hydrolysis leading to sucrose and lauric acid. Sucrose hydrolysis can lead to glycation of the mAb. | Formulation pH will be a critical factor in controlling hydrolysis. |
Experimental Protocols for a Comparative Study
To definitively compare the efficacy of this compound and polysorbate 80, a well-designed forced degradation study is essential. The following outlines a comprehensive experimental plan.
1. Materials:
-
Monoclonal Antibody: A well-characterized, purified mAb (e.g., a human IgG1) at a concentration relevant for therapeutic use (e.g., 10-100 mg/mL).
-
Excipients: High-purity polysorbate 80 and this compound.
-
Buffer: A suitable buffer system for the mAb (e.g., histidine or citrate buffer at a relevant pH).
-
Control: Formulation with no surfactant.
2. Formulation Preparation:
Prepare the following formulations under aseptic conditions:
-
mAb in buffer (Control)
-
mAb in buffer with varying concentrations of polysorbate 80 (e.g., 0.01%, 0.02%, 0.05% w/v)
-
mAb in buffer with varying concentrations of this compound (e.g., concentrations bracketing its CMC)
3. Forced Degradation Studies:
Subject aliquots of each formulation to the following stress conditions:[8][9]
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Mechanical Stress (Agitation): Agitate on an orbital shaker (e.g., 200 rpm) at room temperature for various durations (e.g., 6, 12, and 24 hours).
-
Freeze-Thaw Stress: Subject to multiple freeze-thaw cycles (e.g., -80°C to room temperature for 5 cycles).
-
Photostability: Expose to light according to ICH Q1B guidelines.
dot
Figure 3: Experimental workflow for comparing the stability of mAb formulations.
4. Analytical Methods:
Analyze the stressed samples at each time point using a suite of orthogonal analytical techniques:
-
Visual Inspection: Observe for any visible particles or opalescence.
-
Size-Exclusion Chromatography (SEC-HPLC): To quantify soluble aggregates (high molecular weight species) and fragments (low molecular weight species).[10]
-
Dynamic Light Scattering (DLS): To monitor changes in the hydrodynamic radius and polydispersity, indicating the formation of soluble aggregates.
-
Micro-Flow Imaging (MFI) and/or Light Obscuration (LO): To quantify sub-visible particles in the 1-100 µm range.[2]
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the mAb.
-
Intrinsic Tryptophan Fluorescence: To probe for changes in the local environment of tryptophan residues, indicative of conformational changes.
-
Differential Scanning Calorimetry (DSC): To determine the thermal melting temperature (Tm), a measure of conformational stability.
Conclusion: A Path Forward for Formulation Scientists
Polysorbate 80 remains the industry standard for stabilizing monoclonal antibodies against interfacial stresses, with a well-understood, albeit not perfect, performance profile. Its primary drawbacks lie in its susceptibility to hydrolysis and oxidation, which can negatively impact mAb stability.
This compound presents a theoretically attractive alternative, potentially offering a dual mechanism of stabilization through both preferential exclusion and surfactant activity. However, the lack of extensive, direct comparative data necessitates a cautious and thorough experimental evaluation. Key concerns for this compound include its own hydrolytic stability and the potential for the resulting degradation products, particularly reducing sugars, to adversely affect the monoclonal antibody.
For formulation scientists, the choice between these excipients is not straightforward. While polysorbate 80 offers a wealth of historical data and a proven track record, the potential for improved stability and a different degradation profile makes this compound a candidate worthy of investigation, particularly for mAbs that show sensitivity to polysorbate-related degradation products. The experimental framework provided in this guide offers a robust starting point for such a comparative analysis, enabling a data-driven decision for the optimal stabilization of your monoclonal antibody therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2311489A2 - Formulation of antibody-containing solutions comprising a sugar as a stabilizer - Google Patents [patents.google.com]
- 6. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of this compound: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation of Monoclonal Antibodies After Compounding: Impact on Routine Hospital Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Comparative Analysis of Sucrose Monolaurate and Sucrose Monostearate as Emulsifiers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of sucrose monolaurate and sucrose monostearate.
Sucrose esters of fatty acids are non-ionic surfactants widely utilized across the pharmaceutical, cosmetic, and food industries for their excellent emulsifying properties.[1][2] These biodegradable and biocompatible molecules consist of a hydrophilic sucrose head and one or more lipophilic fatty acid tails.[1] The balance between these components, known as the Hydrophilic-Lipophilic Balance (HLB), dictates their functionality as emulsifiers.[2][3] This guide provides a detailed comparative analysis of two commonly used sucrose monoesters: this compound and sucrose monostearate, focusing on their performance as emulsifiers, supported by experimental data.
Physicochemical Properties
The primary difference between this compound and sucrose monostearate lies in the fatty acid chain length. This compound is formed from lauric acid (a 12-carbon saturated fatty acid), while sucrose monostearate is derived from stearic acid (an 18-carbon saturated fatty acid). This structural difference significantly influences their physicochemical properties, particularly the HLB value, which is a critical parameter for emulsifier selection.
| Property | This compound | Sucrose Monostearate | Reference |
| Fatty Acid Chain | Lauric Acid (C12) | Stearic Acid (C18) | [3] |
| Calculated HLB Value * | ~16 | ~15-16 | [3] |
| Experimental HLB Value | ~11-12 | ~10-11 | [2] |
| Monoester Content (%) | ~90% | ~83% | [4] |
| Solubility | More hydrophilic | More lipophilic | [3] |
Note: The calculated HLB values provided by suppliers often do not account for fatty acid chain length, while experimental values offer a better prediction of emulsifying behavior.[2][3]
This compound, with its shorter fatty acid chain, is generally more hydrophilic than sucrose monostearate.[3] Industrial grades of this compound also tend to have a higher monoester content compared to sucrose monostearate.[4]
Comparative Emulsifying Performance
The performance of an emulsifier is determined by its ability to reduce interfacial tension between oil and water phases, leading to the formation of a stable emulsion with a small droplet size.
The stability of emulsions is a key performance indicator. Studies have shown that the fatty acid chain length of sucrose esters plays a significant role in emulsion stability.
| Emulsion Type | This compound | Sucrose Monostearate | Key Findings | Reference |
| Oil-in-Water (O/W) | High stability, though may show creaming over time in certain formulations due to lower viscosity. | Generally higher stability, particularly in systems requiring higher viscosity. | Longer fatty acid chains in sucrose monostearate contribute to higher viscosity and potentially better long-term stability in some systems.[5] | [5][6] |
| Oil-in-Glycerin (O/G) | Lower viscosity, may not be suitable as a single emulsifier. | Higher viscosity and better stability. | Sucrose stearate provides a more stable and viscous emulsion compared to sucrose laurate in this system.[5] | [5] |
Sucrose monostearate, with its longer fatty acid chain, tends to create more viscous and stable emulsions compared to this compound, which can sometimes lead to creaming issues over time in less viscous systems.[5] However, for oil-in-water emulsions, both can exhibit high stability, with this compound sometimes showing up to 30% emulsion separation after 12 hours.[6]
The ability to create small and uniform droplets is a desirable characteristic of an effective emulsifier, as it enhances emulsion stability and bioavailability in drug delivery systems.
| Emulsion System | This compound | Sucrose Monostearate | Key Findings | Reference |
| Oil-in-Glycerin | Can produce narrow droplet size distributions. | Can produce narrow droplet size distributions. | Both emulsifiers are capable of producing emulsions with small droplet sizes. | [5] |
| General O/W Emulsions | Effective in reducing droplet size. | Effective in reducing droplet size. | Generally, higher HLB emulsifiers lead to smaller droplet sizes in O/W emulsions.[7] | [7] |
Both this compound and sucrose monostearate are effective at producing emulsions with small droplet sizes, often in the micrometer to sub-micrometer range.[5][8] The choice between the two may depend on the specific oil phase and desired final product characteristics.
Experimental Protocols
To provide a practical context for the data presented, this section outlines a typical experimental protocol for preparing and characterizing an oil-in-water emulsion using sucrose esters.
-
Aqueous Phase Preparation: Dissolve the desired concentration of this compound or sucrose monostearate (e.g., 1-5% w/v) in deionized water. Heat the solution to 75°C while stirring to ensure complete dissolution.[5]
-
Oil Phase Preparation: Heat the oil phase (e.g., medium-chain triglycerides, vegetable oil) to 75°C.[5]
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high shear (e.g., 10,000 rpm for 5 minutes) using a high-shear mixer.[8][9]
-
Homogenization: For smaller droplet sizes, further process the coarse emulsion using a high-pressure homogenizer at a specified pressure (e.g., 30 MPa).[9]
-
Cooling and Storage: Cool the emulsion to room temperature and store for further analysis.
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the droplet size distribution using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Data Analysis: Report the volume-weighted mean diameter (d4,3) and the particle size distribution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing and analyzing an emulsion stabilized by sucrose esters.
Caption: General workflow for emulsion preparation and analysis.
Logical Relationship of Emulsifier Properties
The selection of a sucrose ester emulsifier is guided by a logical relationship between its molecular structure and its performance in an emulsion system.
Caption: Relationship between emulsifier structure and performance.
Conclusion
Both this compound and sucrose monostearate are effective emulsifiers, with the primary distinction being the length of their fatty acid chains. This compound, being more hydrophilic, is well-suited for creating low-viscosity oil-in-water emulsions. In contrast, sucrose monostearate, with its longer lipophilic tail, tends to form more viscous and often more stable emulsions, making it a preferred choice for systems where higher viscosity is desired. The selection between these two emulsifiers should be based on the specific requirements of the formulation, including the desired emulsion type, viscosity, and long-term stability. Experimental validation remains crucial in determining the optimal emulsifier for a given application.
References
- 1. mdpi.com [mdpi.com]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 4. fao.org [fao.org]
- 5. rahn-group.com [rahn-group.com]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Sucrose Esters on Caco-2 Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various sucrose esters on Caco-2 cell lines, an in vitro model of the human intestinal epithelium. The information is compiled from multiple studies to assist in the selection of appropriate sucrose esters for pharmaceutical formulations and to provide insights into their potential intestinal toxicity.
Sucrose esters are widely used as emulsifiers and solubilizing agents in the food and pharmaceutical industries. Their interaction with the intestinal barrier is of critical importance for drug delivery and safety assessment. This guide summarizes key experimental data on the cytotoxicity of different sucrose esters, details the methodologies used in these assessments, and visualizes the experimental workflow.
Comparative Cytotoxicity Data
The cytotoxic effects of sucrose esters on Caco-2 cells are influenced by the type of fatty acid esterified to the sucrose molecule. The following table summarizes the 50% toxic concentration (TC50) values for sucrose laurate from two different cytotoxicity assays, providing a quantitative comparison of its effect on cell viability.
| Sucrose Ester | Assay | TC50 (mM) | 95% Confidence Interval (mM) | Reference |
| Sucrose Laurate (C12) | MTS Assay | 0.28 | 0.25-0.31 | [1] |
| Sucrose Laurate (C12) | LDH Release Assay | 0.27 | 0.23-0.31 | [1] |
Studies have also investigated other sucrose esters such as palmitate (P-1695) and myristate (M-1695) and found that they can be used in non-toxic concentrations to enhance drug permeability across Caco-2 monolayers.[2] These esters, at non-cytotoxic levels, have been shown to reduce transepithelial electrical resistance (TEER), indicating an effect on tight junction integrity, and to fluidize the plasma membrane without inhibiting P-glycoprotein.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of sucrose esters on Caco-2 cells.
Caco-2 Cell Culture and Monolayer Formation
Caco-2 cells, a human colon adenocarcinoma cell line, are cultured to form a monolayer that mimics the intestinal epithelial barrier.[4][5]
-
Cell Line: Caco-2 cells (passages 16-26) are typically used.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin (PEST).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Monolayer Formation: For permeability and cytotoxicity assays, Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[7] The integrity of the monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER).[5][8]
Cytotoxicity Assays
The cytotoxicity of sucrose esters is commonly evaluated using the following assays:
-
MTS Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.
-
Caco-2 cells are seeded in 96-well plates and treated with various concentrations of sucrose esters for a specified period (e.g., 24 hours).[9][10]
-
After treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to each well.
-
The plates are incubated to allow viable cells to convert the MTS into a formazan product.
-
The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[10]
-
-
LDH Release Assay (Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Caco-2 cells are treated with sucrose esters as described for the MTS assay.
-
After incubation, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
-
The absorbance is read at a specific wavelength.
-
The amount of LDH released is proportional to the number of damaged cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of sucrose esters on Caco-2 cells.
Caption: Experimental workflow for cytotoxicity assessment of sucrose esters on Caco-2 cells.
Potential Signaling Pathways in Sucrose Ester-Induced Cytotoxicity
While specific signaling pathways for sucrose ester-induced cytotoxicity in Caco-2 cells are not extensively detailed in the provided search results, some studies suggest mechanisms that could involve cellular signaling. For instance, some sucrose esters have been shown to induce apoptosis.[11] The process of apoptosis is regulated by a complex network of signaling pathways.
The following diagram illustrates a generalized apoptosis signaling pathway that could be triggered by cellular stress induced by cytotoxic agents.
Caption: Generalized signaling pathway for apoptosis induced by cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Are additive effects of dietary surfactants on intestinal tight junction integrity an overlooked human health risk? - A mixture study on Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stearate preferentially induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity and Composition of Commercial Sucrose Monolaurate
For researchers, scientists, and drug development professionals, the purity and composition of excipients like sucrose monolaurate are critical for ensuring experimental reproducibility and the safety and efficacy of final formulations. This guide provides a comparative overview of analytical methods to validate commercial this compound, supported by experimental data and detailed protocols.
This compound, a non-ionic surfactant, is widely used in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties. However, the commercial product is often a mixture of monoesters, diesters, and sometimes higher esters of sucrose with lauric acid. The ratio of these components, along with the presence of impurities such as free sucrose and residual solvents from the manufacturing process, can significantly impact its performance. Therefore, robust analytical validation is essential.
Comparative Analysis of Commercial this compound
The purity and composition of this compound can vary between suppliers and even between different batches from the same supplier. The following tables summarize key analytical parameters for this compound from various sources, based on publicly available data and scientific literature.
Table 1: Comparison of Purity and Monoester Content of Commercial this compound
| Supplier/Product | Purity Specification | Monoester Content (% of total esters) | Analytical Method |
| Manufacturing Lots (Technical Assessment) | >80% Total Esters[1] | 92.1 - 94.3%[1] | HPLC |
| MedChemExpress | ≥97.0%[2] | Not Specified | NMR |
| Sigma-Aldrich (BioXtra) | ≥97.0% | Not Specified | TLC |
| Sisterna (L70-C) | Not Specified | Lower than synthesized high-purity product[3] | HPLC |
| Mitsubishi-Kagaku (L-1695) | Not Specified | Lower than synthesized high-purity product[3] | HPLC |
Table 2: Comparison of Impurity Levels in Commercial this compound
| Impurity | Manufacturing Lots (Specification)[1] | Sigma-Aldrich (BioXtra) | Muby Chemicals (Specification)[4] |
| Free Sucrose | 0.90 - 1.92% | Not Specified | Not Specified |
| Water | Not Specified | ≤3% | ≤3% |
| Dimethyl Sulfoxide (DMSO) | < 2 mg/kg | Not Specified | Not Specified |
| Isobutanol | < 10 mg/kg | Not Specified | Not Specified |
| Lead (Pb) | < 2 mg/kg | ≤5 mg/kg | ≤5 mg/kg |
| Arsenic (As) | < 2 mg/kg | Not Specified | Not Specified |
| Cadmium (Cd) | Not Specified | ≤5 mg/kg | ≤5 mg/kg |
| Calcium (Ca) | Not Specified | ≤50 mg/kg | ≤50 mg/kg |
| Potassium (K) | Not Specified | ≤1000 mg/kg | ≤1000 mg/kg |
| Sodium (Na) | Not Specified | ≤500 mg/kg | ≤500 mg/kg |
Key Analytical Techniques for Validation
A multi-pronged analytical approach is recommended for the comprehensive validation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying the different ester components. Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of fatty acid composition and volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Thin-Layer Chromatography (TLC) offers a rapid and simple method for preliminary purity assessment.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Ester Composition
This method is suitable for the separation and quantification of sucrose mono-, di-, and higher esters.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of methanol and water is often employed. For example, a starting mobile phase of 85:15 (v/v) methanol:water can be used.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase.
-
Data Analysis: Peak areas are used to determine the relative percentages of mono-, di-, and higher esters.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile and Residual Solvents
GC-MS is used to confirm the lauric acid component and to detect and quantify volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for fatty acid methyl ester analysis.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to approximately 240°C.
-
Sample Preparation: For fatty acid analysis, the sucrose ester is first saponified to release the fatty acid, which is then methylated to form fatty acid methyl esters (FAMEs) for GC analysis. For residual solvent analysis, a headspace GC-MS method is typically employed.
-
Data Analysis: The mass spectrometer identifies the components based on their mass spectra, and quantification is achieved by comparing peak areas to those of known standards.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR provide detailed structural information, confirming the esterification positions on the sucrose molecule and can be used for a quantitative purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the deuterated solvent.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons are compared with reference spectra of sucrose and lauric acid to confirm the structure. Purity can be determined by comparing the integral of the analyte signals to that of a certified internal standard. A purity of ≥97.0% has been reported using this method.[2]
4. Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a simple and rapid method for a qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios (e.g., 65:25:4, v/v/v) can be used.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.
-
Visualization: The spots can be visualized by spraying with a solution of sulfuric acid in ethanol and heating.
-
Data Analysis: The presence of multiple spots indicates the presence of impurities or different ester forms. A purity of ≥97.0% has been reported using TLC.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical validation of this compound.
Caption: Workflow for HPLC analysis of this compound composition.
Caption: Workflow for GC-MS analysis of impurities in this compound.
Conclusion
Validating the purity and composition of commercial this compound is a critical step in ensuring the quality and consistency of research and product development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the material's properties. This guide offers a framework for researchers to establish robust analytical protocols for the qualification of commercial this compound, thereby contributing to more reliable and reproducible scientific outcomes. Researchers should always request detailed certificates of analysis from suppliers and consider performing their own validation to ensure the material meets the specific requirements of their application.
References
A Head-to-Head Comparison: Sucrose Monolaurate vs. Sodium Lauryl Sulfate in Drug Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective and safe drug products. This guide provides an objective, data-driven comparison of two commonly used surfactants: the non-ionic sucrose monolaurate and the anionic sodium lauryl sulfate (SLS).
This comparison delves into their performance as solubilizing agents and permeation enhancers, while also considering their safety profiles. The information presented is collated from various experimental studies to aid in making informed decisions during drug development.
Executive Summary
This compound, a sugar ester, is emerging as a biocompatible and effective alternative to traditional surfactants like sodium lauryl sulfate.[1][2] While SLS has a long history of use as a potent solubilizing agent, concerns regarding its irritation potential and toxicity are well-documented.[3][4][5] this compound, on the other hand, offers a favorable safety profile, being biodegradable, non-toxic, and less irritating to the skin.[1][6] Experimental data suggests that this compound can significantly enhance drug dissolution and permeability, in some cases outperforming other surfactants.[7][8][9]
Performance as a Solubilizing Agent
Both this compound and SLS are effective in increasing the solubility of poorly water-soluble drugs, primarily through the mechanism of micellar solubilization.[10][11][12] Above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent aqueous solubility.
Table 1: Comparison of Solubilizing Properties
| Property | This compound | Sodium Lauryl Sulfate (SLS) | References |
| Surfactant Type | Non-ionic | Anionic | [1][13] |
| Primary Solubilization Mechanism | Micellar Encapsulation | Micellar Encapsulation | [10][12] |
| Critical Micelle Concentration (CMC) | 0.34 mM (in Krebs-Henseleit buffer) | ~8 mM (in water) | [14][15] |
| Reported Efficacy | Markedly improved dissolution of gemfibrozil in solid dispersions. High solubilization capacity for simvastatin and phytosterols. | Significant increase in the solubility of 19 different drugs above its CMC. Promotes the dissolution rate of cyclosporin A to 100% after 30 minutes. | [7][8][16] |
Performance as a Permeation Enhancer
The ability to enhance the permeation of drugs across biological membranes is a key function of many surfactants in drug delivery. Both this compound and SLS have been shown to act as permeation enhancers.
Sucrose laurate has been demonstrated to increase the permeability of macromolecules across Caco-2 monolayers and isolated rat intestinal tissue.[17][18] Its mechanism is believed to involve the perturbation of the plasma membrane, leading to the opening of tight junctions and facilitating paracellular transport.[17][19] Studies have shown that sucrose laurate can achieve comparable permeation enhancement to the "gold standard" permeation enhancer, sodium caprate.[17][18]
Sodium lauryl sulfate is also utilized as a penetration enhancer in topical formulations, enabling significant drug absorption through the skin.[4][20] However, this enhancement is often associated with skin irritation due to the disruption of cell membranes and conformational changes in proteins.[4]
Table 2: Comparison of Permeation Enhancement Properties
| Feature | This compound | Sodium Lauryl Sulfate (SLS) | References |
| Mechanism of Action | Plasma membrane perturbation, opening of tight junctions (paracellular flux) | Disruption of cell membranes, conformational changes of proteins | [4][17][19] |
| Experimental Evidence | Increased apparent permeability of [14C]-mannitol across Caco-2 monolayers and rat colonic tissue. Achieved relative bioavailability of insulin of up to 8.9% in rat intestinal instillations. | Enhances transdermal delivery of hydrophilic permeants. | [17][18][21] |
| Associated Effects | Some histological perturbation at higher concentrations, but ion transport capacity was retained. | Skin irritation, particularly with prolonged topical application. | [4][17][19] |
Safety and Biocompatibility
A significant differentiator between this compound and SLS is their safety and biocompatibility profile.
Sucrose esters, including this compound, are generally regarded as safe, non-toxic, and biodegradable.[1][6][22] Cytotoxicity studies on Caco-2 cells have shown that the effective concentrations of sucrose laurate for enhancing drug dissolution are non-toxic.[8][23]
In contrast, sodium lauryl sulfate is a known irritant to the skin, eyes, and mucous membranes.[3][4] Its toxicity is primarily due to its surfactant properties, which can disrupt cell membranes and denature proteins.[4] For prolonged skin contact, it is recommended that the concentration of SLS should not exceed 1%.[5]
Table 3: Safety and Biocompatibility Profile
| Aspect | This compound | Sodium Lauryl Sulfate (SLS) | References |
| Toxicity Profile | Non-toxic, biodegradable | Moderately toxic, skin and eye irritant | [1][6] |
| Biocompatibility | High | Limited due to irritation potential | [1][6] |
| Regulatory Status | US Drug Master File exists. Used in food and cosmetics. | Widely used in pharmaceuticals and personal care products, with concentration limits recommended. | [8] |
Experimental Protocols
Determination of Solubilization Capacity (Example Protocol)
An excess amount of a poorly soluble drug is added to aqueous solutions containing varying concentrations of the surfactant (e.g., below and above the CMC). The mixtures are agitated in a shaker-incubator at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72-96 hours) to reach equilibrium.[24] After equilibration, the samples are filtered to remove undissolved drug particles. The concentration of the dissolved drug in the filtrate is then quantified using a suitable analytical method, such as UV-spectrophotometry.[24]
Evaluation of Intestinal Permeation Enhancement (Ex Vivo Ussing Chamber Model)
Isolated intestinal tissue segments (e.g., from rat jejunum or colon) are mounted in Ussing chambers. The mucosal (apical) and serosal (basolateral) sides are bathed with appropriate physiological buffers. The transepithelial electrical resistance (TEER) is monitored as a measure of tissue integrity. A marker molecule (e.g., [14C]-mannitol or fluorescein isothiocyanate-dextran) and the test surfactant are added to the mucosal side. Samples are taken from the serosal side at different time points and the concentration of the marker molecule is determined. The apparent permeability coefficient (Papp) is then calculated.[17][18]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the performance of surfactants in a drug formulation context.
Caption: A generalized experimental workflow for the comparative evaluation of surfactants in drug formulations.
Conclusion
The choice between this compound and sodium lauryl sulfate in drug formulations will depend on the specific application, the desired performance characteristics, and the acceptable safety profile. While SLS is a powerful and well-established surfactant, its potential for irritation and toxicity necessitates careful consideration of its concentration and application. This compound presents a compelling alternative, offering comparable or even superior performance in some cases, coupled with a significantly better safety and biocompatibility profile. For formulations where safety and biocompatibility are paramount, particularly for oral and topical applications requiring chronic use, this compound is a highly promising excipient. Further direct head-to-head studies are warranted to fully elucidate the comparative efficacy of these two surfactants across a broader range of drug molecules and formulation types.
References
- 1. arxiv.org [arxiv.org]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrimps.com [journalajrimps.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the performance of non-ionic and anionic surfactants as mobile phase additives in the RPLC analysis of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 21. Effects of ultrasound and sodium lauryl sulfate on the transdermal delivery of hydrophilic permeants: Comparative in vitro studies with full-thickness and split-thickness pig and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology. | Sigma-Aldrich [sigmaaldrich.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to the Efficacy of Sucrose Monolaurate and Other Non-Ionic Surfactants in Pharmaceutical Formulations
Introduction
Non-ionic surfactants are critical excipients in pharmaceutical development, primarily utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Their amphiphilic nature allows for the formation of micelles that encapsulate hydrophobic drug molecules, thereby improving their dissolution and absorption characteristics.[1][2] Among the diverse range of non-ionic surfactants, sucrose esters, particularly sucrose monolaurate, are gaining significant attention due to their favorable biocompatibility, biodegradability, and low toxicity.[3][4][5]
This guide provides an objective comparison of this compound against widely used polysorbates (Polysorbate 20 and Polysorbate 80). The comparison is based on key performance indicators supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable surfactant for their formulation needs.
Data Presentation: A Head-to-Head Comparison
The selection of a non-ionic surfactant is a critical decision in formulation development, guided by metrics such as solubilization power, stability, and cytotoxicity.[1] The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants
| Property | This compound | Polysorbate 20 (Tween® 20) | Polysorbate 80 (Tween® 80) |
| Fatty Acid Component | Lauric Acid (C12)[6] | Lauric Acid (C12)[7][8] | Oleic Acid (C18)[7][8] |
| HLB Value | ~18[9] | 16.7[7] | 15.0[7] |
| Critical Micelle Conc. (CMC) | ~200 ppm (~381 µM)[10] | ~55 µM[11] | ~13 µM[11] |
Higher Hydrophilic-Lipophilic Balance (HLB) values indicate greater water solubility. A lower Critical Micelle Concentration (CMC) means that less surfactant is needed to form micelles and begin solubilizing the API.
Table 2: Biocompatibility and Cytotoxicity Data
| Surfactant | Assay | Cell Line | Results |
| This compound (D1216) | MTT Assay | Caco-2 | Effective concentrations for dissolution enhancement proved to be non-toxic.[12] |
| Sucrose Esters (S-570 mixture) | In Vivo | Fischer 344 Rats | No toxicity or carcinogenicity observed when fed at up to 5% of the diet for 2 years.[13] |
| Free Sucrose Monostearate | MTT Assay | Caco-2 | Found to be toxic, though vesicles made from commercial sucrose ester mixtures were safe.[14] |
| Polysorbate 80 | LC50 Comparison | Human Fibroblasts | Exhibited the lowest cytotoxicity among six tested surfactants.[15] |
Experimental Protocols
Reproducibility is fundamental to scientific research. Detailed methodologies for key evaluative experiments are provided below.[1]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]
-
Cell Seeding: Target cells (e.g., Caco-2 or human fibroblasts) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a controlled incubator.[1][14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the non-ionic surfactants to be tested. Control wells receive medium without surfactants. The plate is incubated for a specified period (e.g., 24 hours).[1][14]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well.[1]
-
Incubation: The plate is incubated for a few hours, allowing viable cells with active metabolism to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[1] Cell viability is often expressed as a percentage relative to the untreated control cells.[14]
Preparation of Micelles by Thin-Film Hydration
This common method is used to prepare polymeric or surfactant micelles for drug delivery applications.[1]
-
Dissolution: The active pharmaceutical ingredient (API) and the surfactant (e.g., this compound) are dissolved in a suitable organic solvent, such as ethanol.[1]
-
Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process results in the formation of a thin, uniform film of the drug-surfactant mixture on the inner wall of the round-bottom flask.
-
Hydration: The thin film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or water) by rotating the flask. This step allows the amphiphilic surfactant molecules to self-assemble into micelles, encapsulating the hydrophobic API within their cores.
-
Sonication/Extrusion (Optional): To achieve a uniform size distribution, the resulting micellar suspension may be sonicated or extruded through membranes with a defined pore size.
In Vitro Drug Release Assay
This assay evaluates the release kinetics of an encapsulated drug from its micellar formulation.[1]
-
Setup: A known quantity of the drug-loaded micellar solution is placed inside a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then submerged in a larger volume of release medium (e.g., phosphate buffer simulating physiological pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.[1]
-
Replacement: To maintain a constant volume and sink conditions, an equal volume of fresh release medium is added back to the system after each sampling.[1]
-
Analysis: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1] The cumulative percentage of drug release is then plotted against time.
Mandatory Visualizations
Diagrams illustrating key workflows and relationships provide a clear visual summary for complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Polysorbate 20 vs 80: Understanding the Differences for Food and Cosmetic Applications [elchemy.com]
- 8. Polysorbate 20 vs 80: Differences, Properties & Uses [airedale-group.com]
- 9. fao.org [fao.org]
- 10. This compound improves the efficacy of sodium hypochlorite against Escherichia coli O157:H7 on spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study on the self-assembly behavior of various sucrose esters
For Researchers, Scientists, and Drug Development Professionals
Sucrose esters (SEs), a class of non-ionic surfactants derived from the esterification of sucrose and fatty acids, are gaining significant attention across the pharmaceutical, cosmetic, and food industries for their biocompatibility, biodegradability, and versatile self-assembly behaviors.[1][2] The ability of these molecules to spontaneously form various supramolecular structures such as micelles, vesicles, and lamellar phases in aqueous solutions is pivotal to their function as emulsifiers, solubilizers, and drug delivery vehicles.[3] This guide provides a comparative analysis of the self-assembly behavior of different sucrose esters, supported by experimental data, to aid in the selection and application of these versatile excipients.
The self-assembly of sucrose esters is primarily governed by their molecular structure, specifically the length of the fatty acid (acyl) chain and the degree of esterification (the number of fatty acid chains attached to the sucrose headgroup).[1][4] These factors dictate the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn influences the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting self-assembled structures.[3]
Comparative Data on Self-Assembly Parameters
The following table summarizes key quantitative data on the self-assembly of various sucrose monoesters, highlighting the influence of the acyl chain length on the critical micelle concentration. A clear trend of decreasing CMC with increasing hydrophobicity (longer acyl chain) is observed, which is a characteristic behavior of surfactants.[3][5]
| Sucrose Ester (Monoester) | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Method | Reference |
| Sucrose Octanoate | C8 | 2.3 - 30 | Surface Tensiometry, Fluorescence | [3] |
| Sucrose Decanoate | C10 | 1.5 - 4 | Surface Tensiometry, Fluorescence | [3] |
| Sucrose Laurate | C12 | ~0.3 | Surface Tensiometry, Fluorescence | [3] |
| Sucrose Myristate | C14 | ~0.02 | Surface Tensiometry, Fluorescence | [3] |
| Sucrose Palmitate | C16 | ~0.02 | Surface Tensiometry, Fluorescence | [3] |
| Sucrose Stearate | C18 | ≤ 0.01 | Surface Tensiometry, Fluorescence | [3] |
Influence of Molecular Structure on Self-Assembled Morphologies
The morphology of the aggregates formed by sucrose esters is highly dependent on the molecular geometry, which is influenced by the acyl chain length and the number of acyl chains.
-
Acyl Chain Length: For sucrose monoesters, shorter acyl chains (C8-C12) tend to favor the formation of spherical or rod-like micelles.[3] As the chain length increases, providing a larger hydrophobic volume, there is a transition towards more complex structures. For instance, lower homologues of mono-substituted sucrose fatty acid esters tend to form columnar liquid-crystalline structures, while higher homologues predominantly form lamellar phases.[4]
-
Degree of Esterification: The number of fatty acid chains attached to the sucrose headgroup significantly impacts the HLB value. A higher content of monoesters results in a higher HLB, favoring the formation of oil-in-water emulsions.[3] Conversely, an increase in di- and tri-esters leads to a more hydrophobic molecule with a lower HLB, which is more suitable for water-in-oil formulations.[3] The self-assembly transitions from micellar structures for monoesters to vesicles or lamellar phases for mixtures with higher proportions of di- and triesters.
Experimental Protocols
The characterization of sucrose ester self-assembly relies on a suite of complementary experimental techniques. Below are detailed methodologies for key experiments.
Surface Tensiometry for Critical Micelle Concentration (CMC) Determination
-
Preparation of Solutions: A series of aqueous solutions of the sucrose ester with varying concentrations are prepared.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the sucrose ester concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the plot occurs, indicating the saturation of the air-water interface and the onset of micelle formation.
Dynamic Light Scattering (DLS) for Size and Polydispersity of Aggregates
-
Sample Preparation: An aqueous solution of the sucrose ester at a concentration above its CMC is prepared and filtered to remove dust particles.
-
Measurement: The sample is placed in a DLS instrument, and the intensity fluctuations of scattered light due to the Brownian motion of the aggregates are measured.
-
Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the diffusion coefficient of the aggregates.
-
Size Determination: The hydrodynamic radius of the aggregates is determined using the Stokes-Einstein equation. The polydispersity index (PDI) provides information on the size distribution of the aggregates.
Transmission Electron Microscopy (TEM) for Visualization of Aggregate Morphology
-
Sample Preparation: A dilute aqueous solution of the sucrose ester (above the CMC) is prepared. A small drop of the solution is placed on a TEM grid (e.g., carbon-coated copper grid).
-
Staining (for negative staining): A drop of a heavy metal staining agent (e.g., uranyl acetate or phosphotungstic acid) is added to the grid to enhance contrast. The excess liquid is blotted off.
-
Drying: The grid is allowed to air-dry completely.
-
Imaging: The prepared grid is observed under a transmission electron microscope to visualize the morphology of the self-assembled structures (e.g., micelles, vesicles, lamellae).
Small-Angle X-ray Scattering (SAXS) for Structural Analysis
-
Sample Preparation: An aqueous solution of the sucrose ester at a specific concentration and temperature is loaded into a sample cell.
-
Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.
-
Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q.
-
Structural Information: The resulting scattering pattern provides information about the size, shape, and internal structure of the self-assembled aggregates. For example, the position and shape of the scattering peaks can reveal the presence of lamellar, hexagonal, or cubic phases.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the influence of molecular parameters on self-assembly.
References
- 1. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 2. Sucrose ester surfactants: current understanding and emerging perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. arxiv.org [arxiv.org]
- 4. Self-organizing properties of monosubstituted sucrose fatty acid esters: the effects of chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
Navigating the Analytical Maze: A Comparative Guide to HPLC-ELSD Method Validation for Sucrose Monolaurate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sucrose monolaurate is critical for product development, quality control, and regulatory compliance. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) has emerged as a powerful and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of validated HPLC-ELSD methodologies and alternative approaches, supported by experimental data, to aid in the selection and implementation of the most suitable analytical strategy.
This compound, a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries, requires robust analytical methods for its characterization and quantification. Due to its lack of a strong UV chromophore, traditional HPLC with UV detection is often not suitable. HPLC-ELSD offers a universal detection approach that is not dependent on the optical properties of the analyte, making it ideal for analyzing compounds like sucrose esters.
Unveiling the Methods: A Head-to-Head Comparison
The validation of an analytical method is paramount to ensure data accuracy, reliability, and reproducibility. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). Below is a summary of published data from various validated HPLC-ELSD methods for the analysis of sucrose esters, which can be adapted for this compound, alongside a comparison with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.
Table 1: Comparison of Validated Analytical Methods for Sucrose Ester Analysis
| Parameter | HPLC-ELSD Method 1 | HPLC-ELSD Method 2 | HILIC-UHPLC-ELSD | GC-MS Method |
| Principle | Reversed-Phase HPLC with ELSD | Reversed-Phase HPLC with ELSD | Hydrophilic Interaction Liquid Chromatography with ELSD | Gas Chromatography-Mass Spectrometry (indirect) |
| Linearity (R²) | > 0.998 | Not specified | > 0.995 | Not specified |
| Accuracy (Recovery) | 96.83% - 101.58%[1] | 94.89% - 102.31%[1] | 92.3% - 107.3%[2] | 73% - 106%[3][4] |
| Precision (RSD) | 1.79%[1] | < 3%[1] | ≤ 5.1%[2] | 5.7% - 18%[3] |
| LOD | Not specified | Not specified | 30.0 - 45.0 ng[2] | Not specified |
| LOQ | Not specified | Not specified | 50.0 - 75.0 ng[2] | ~50 mg/kg[3][4] |
| Analysis Time | Gradient elution | Gradient elution | < 15 min[2] | Not specified |
| Derivatization | Not required | Not required | Not required | Required (silylation) |
Delving into the Details: Experimental Protocols
The choice of analytical method is often dictated by the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. Here are detailed experimental protocols for the compared methods.
HPLC-ELSD Method 1: Optimized for Sucrose Esters with Long Acyl Chains [1]
-
Instrumentation: High-Performance Liquid Chromatography system coupled to an Evaporative Light Scattering Detector.
-
Column: Silica gel column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Pure methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Evaporator Temperature: 40°C.
-
Nebulizer Gas (Nitrogen) Pressure: 0.35 MPa.
-
HPLC-ELSD Method 2: Gradient Separation of Sucrose Esters [1]
-
Instrumentation: High-Performance Liquid Chromatography system with ELSD.
-
Column: Hypersil C8 reversed-phase column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of methanol-tetrahydrofuran (90:10, v/v) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
Alternative Method: GC-MS for Total Sucrose Esters [3][4]
This method provides an estimate of the total sucrose ester content by measuring the amount of sucrose liberated after hydrolysis.
-
Sample Preparation:
-
Solvent extraction of intact esters using tetrahydrofuran and ethyl acetate.
-
Alkaline hydrolysis of the esters to liberate sucrose.
-
Acidic hydrolysis of sucrose to glucose and fructose.
-
Silylation of the resulting monosaccharides.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis: Quantification of the silylated glucose and fructose to determine the original sucrose content, which is then converted to the total sucrose ester content using an average conversion factor.
Visualizing the Workflow: The HPLC-ELSD Validation Process
A systematic approach is crucial for the successful validation of an HPLC-ELSD method. The following diagram illustrates the typical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.gov.uk [food.gov.uk]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety and Toxicity Profiles: Sucrose Monolaurate Versus Other Common Pharmaceutical Excipients
Introduction
The selection of excipients is a critical step in drug formulation, directly impacting the stability, bioavailability, and safety of the final medicinal product. Excipients, once considered inert, are now recognized as having the potential to interact with active pharmaceutical ingredients and biological systems, necessitating a thorough evaluation of their safety and toxicity profiles.[1][2] This guide provides a detailed comparison of the safety and toxicity of sucrose monolaurate, a non-ionic surfactant derived from renewable resources, against other widely used excipients: Polysorbate 80, Cremophor EL, and Polyethylene Glycol 400 (PEG 400).[3][4] This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed excipient selection.
Sucrose esters, including this compound, are known for their biocompatibility, biodegradability, and low toxicity, making them attractive for various pharmaceutical applications.[4][5][6] They are increasingly explored as emulsifiers, solubilizers, and permeation enhancers in drug delivery systems.[5][6] This guide will delve into their performance in key safety assays, including cytotoxicity, hemolysis, and animal toxicity studies, providing a comparative framework against established alternatives.
Comparative Safety and Toxicity Data
The following tables summarize quantitative data from various studies to provide a clear comparison between this compound and other selected excipients.
Table 1: Comparative Cytotoxicity Data
| Excipient | Cell Line | Assay | Key Findings | Reference |
| This compound | Caco-2 | Not specified | Concentrations of 5% and 10% (w/w) found to be non-toxic. | [7] |
| Caco-2 | HCA | Increased plasma membrane potential and decreased mitochondrial membrane potential. | [8] | |
| Calu-3 | Not specified | No remarkable cytotoxic effect observed. | [9] | |
| Polysorbate 80 | Caco-2 | WST-1 | No significant cytotoxicity at concentrations of 0.05-0.125%. Cell death observed at 0.1% to 1%. | [10] |
| HT29 | Sytox Green, CellTiter-Blue | 1% concentration led to 90% cell death within 6 hours. Significant decrease in viability at 0.25% after 3 hours. | [11] | |
| BEAS-2B | LDH, XTT | Showed toxicity at higher concentrations. Less toxic than Polysorbate 20. | [12] | |
| Rat Thymocytes | Fluo-3 | No significant effect on cell viability at 1-100 µg/ml, but increased intracellular Ca2+ concentration at ≥30 µg/ml. | [13] | |
| Cremophor EL | MDA-M231 (Human Breast Cancer) | Not specified | IC50 for Taxol (containing Cremophor EL) was 1.3 to 1.8 µM. | [14] |
| Epithelial Cells | Impedance Measurement | At 10 to 50 mg/mL, seriously impaired epithelial viability and monolayer integrity after 24 hours. | [15] | |
| Polyethylene Glycol 400 (PEG 400) | Not specified | Not specified | Generally considered to have low toxicity. | [16][17] |
Table 2: Comparative Hemolysis Data
| Excipient | Assay Conditions | Key Findings | Reference |
| This compound | Not specified | Generally considered to have low hemolytic activity. | [18] |
| Polysorbate 80 | Not specified | Can cause hemolysis, especially at higher concentrations. | [19] |
| Cremophor EL | Incubation with RBCs for 4 hours at 37°C | Showed hemolytic activity. At a formulation volume to blood ratio of 0.035, 63% of red blood cells remained unlysed. | [14][20] |
| Polyethylene Glycol 400 (PEG 400) | Not specified | Generally considered to have low hemolytic activity. | [16] |
Table 3: Comparative Animal Toxicity Data
| Excipient | Animal Model | Route of Administration | Key Findings | Reference |
| Sucrose Esters (general) | Rats | Oral (dietary) | 2-year study showed no toxic or carcinogenic effects at up to 5% of the diet. NOEL was 1.6 g/kg bw/day.[21][22] | [21][22] |
| Polysorbate 80 | Not specified | Not specified | Implicated in hypersensitivity reactions, renal and liver toxicity. | [23] |
| Cremophor EL | Not specified | Intravenous | Associated with severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy. | [24] |
| Polyethylene Glycol 400 (PEG 400) | Dogs | Intravenous | Repeated high doses (up to 8.45 g/kg for 30 days) showed low toxicity with reversible alterations. | [16][17] |
| Rats | Gavage | 13-week study showed slight, reversible renal toxicity at 2.5 and 5.0 ml/kg/day. | [25] | |
| Rabbits | Intravitreal Injection | Found to be toxic to the retina and should not be used as a vehicle in the eye. | [26] |
Experimental Protocols and Methodologies
In Vitro Cytotoxicity Assessment (General Protocol)
The evaluation of an excipient's potential to cause cell damage is a fundamental aspect of its safety assessment. A common method involves exposing cultured cells to the substance and measuring cell viability or membrane integrity.
1. Cell Culture:
-
Cell Lines: Caco-2 (human colon adenocarcinoma) cells are frequently used to model the intestinal epithelium.[19] Other relevant cell lines include BEAS-2B (human bronchial epithelial) for inhalation routes or specific cancer cell lines for oncology applications.[12]
-
Culture Conditions: Cells are grown in appropriate culture medium (e.g., DMEM for Caco-2) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Exposure to Excipient:
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a specific confluency.
-
The culture medium is then replaced with medium containing various concentrations of the test excipient (e.g., this compound, Polysorbate 80). Control wells receive medium without the excipient.
-
The cells are incubated for a defined period (e.g., 3, 6, 10, or 24 hours).[11]
3. Cytotoxicity Measurement:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the MTT tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.[19]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. Measuring LDH activity in the supernatant provides an index of cytotoxicity.[12]
-
High Content Analysis (HCA): This method uses automated microscopy and fluorescent dyes to simultaneously measure multiple cellular parameters, such as plasma membrane potential, mitochondrial membrane potential, and cell permeability, providing a more detailed view of cytotoxic mechanisms.[8]
4. Data Analysis:
-
Cell viability is typically expressed as a percentage relative to the untreated control.
-
The IC50 value, the concentration of the excipient that causes a 50% reduction in cell viability, is often calculated.[19]
Hemolysis Assay (General Protocol)
Hemolysis assays are conducted to assess the potential of an excipient to damage red blood cells (RBCs), which is particularly important for parenteral formulations.
1. Preparation of Red Blood Cells (RBCs):
-
Fresh whole blood is obtained from a suitable species (e.g., human, rabbit).
-
The blood is centrifuged to separate the RBCs from the plasma and buffy coat.
-
The RBCs are washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) to remove any remaining plasma components.
-
A final suspension of RBCs at a specific concentration (e.g., 2% v/v) is prepared in the buffer.
2. Incubation with Excipient:
-
Aliquots of the RBC suspension are mixed with different concentrations of the test excipient in separate tubes.
-
A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs in a hypotonic solution like distilled water, representing 100% hemolysis) are included.
-
The tubes are incubated under controlled conditions (e.g., at 37°C for a specified time, such as 4 hours) with gentle agitation.[20]
3. Measurement of Hemolysis:
-
After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
4. Calculation of Hemolysis Percentage:
-
The percentage of hemolysis for each excipient concentration is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Animal Toxicity Studies (General Approach)
Animal studies are essential for evaluating the systemic toxicity of an excipient. These studies are designed based on the intended route of administration and duration of use of the final drug product.[27]
1. Animal Model Selection:
-
Commonly used models include rats, dogs, and rabbits.[16][21][26] The choice depends on the specific toxicological endpoint being investigated.
2. Study Design:
-
Acute Toxicity: Involves the administration of a single high dose to determine the median lethal dose (LD50) and observe immediate adverse effects.
-
Repeated-Dose Toxicity (Sub-chronic to Chronic): The excipient is administered daily for a specified period (e.g., 30 days, 13 weeks, or 2 years) to evaluate long-term effects.[16][25]
-
Dose Groups: Typically include a control group receiving the vehicle only and at least three test groups receiving low, medium, and high doses of the excipient.[16]
3. Administration Route:
-
The route should be relevant to the intended clinical use, such as oral (gavage or in diet), intravenous injection, or topical application.[16][25]
4. Monitored Endpoints:
-
Clinical Observations: Changes in behavior, body weight, and food/water consumption.[25]
-
Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on blood cells and organ function (e.g., liver and kidney).[21]
-
Histopathology: Microscopic examination of organs and tissues after necropsy to identify any pathological changes.[16][21]
5. Data Analysis:
-
Statistical analysis is used to compare the findings in the treatment groups with the control group to determine any dose-related toxic effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Discussion and Conclusion
The data compiled in this guide indicate that this compound exhibits a favorable safety and toxicity profile compared to other commonly used non-ionic surfactants like Polysorbate 80 and Cremophor EL.
This compound: The available evidence suggests that this compound has low cytotoxicity across various cell lines, including those modeling the intestinal and respiratory epithelia.[7][8][9] Animal studies on sucrose esters have demonstrated a lack of toxicity and carcinogenicity even with long-term dietary administration.[21] A key safety feature is its metabolism; upon ingestion, it is expected to be hydrolyzed into sucrose and lauric acid, both of which are normal dietary constituents.[22]
Polysorbate 80: While widely used, Polysorbate 80 has been shown to induce cytotoxicity at concentrations relevant to some pharmaceutical formulations.[10][11] It has also been implicated in hypersensitivity reactions and has the potential to increase the permeability of cell membranes, which can be a double-edged sword in drug delivery.[13][23]
Cremophor EL: This excipient is known for causing significant toxicity issues, most notably severe hypersensitivity reactions, which necessitate premedication in clinical settings.[24] It also exhibits hemolytic activity and can impact lipoprotein profiles.[14][24]
Polyethylene Glycol 400 (PEG 400): PEG 400 generally demonstrates a good safety profile with low oral and intravenous toxicity.[16][17] However, its use is not without limitations. Studies have shown it can cause reversible renal effects at high doses and is toxic to the retina when administered via intravitreal injection, highlighting the importance of considering the route of administration in safety assessments.[25][26]
References
- 1. An Overview of Pharmaceutical Excipients: Safe or Not Safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pla.ce.bo.free.fr [pla.ce.bo.free.fr]
- 3. This compound Reagent|High Purity [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Flow-cytometric analysis on adverse effects of polysorbate 80 in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cremophor-free intravenous microemulsions for paclitaxel I: formulation, cytotoxicity and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. haihangchem.com [haihangchem.com]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 837. Sucrose esters of fatty acids and sucroglycerides (WHO Food Additives Series 35) [inchem.org]
- 23. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Toxicity of excipients--a Food and Drug Administration perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Toxicity of Excipients—A Food and Drug Administration Perspective: Full Paper PDF & Summary | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of Sucrose Monolaurate: A Guide for Laboratory Professionals
Sucrose monolaurate, a widely used surfactant and emulsifier in research and development, is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[1] However, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] |
| Skin Protection | Protective gloves and clothing.[1] |
| Respiratory | A full-face respirator may be required if exposure limits are exceeded or if irritation occurs.[2][3] |
Spill Management and Cleanup
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.
For Minor Spills:
-
Immediately clean up all spills.
-
Wear impervious gloves and safety glasses.[4]
-
Employ dry cleanup procedures to avoid generating dust.[4][5]
-
Vacuuming is a preferred method; if using a vacuum, ensure it is an explosion-proof model designed for grounded use.[4] Do not use air hoses for cleaning.[4]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[4]
For Major Spills:
-
Evacuate and clear the area of all personnel and move upwind.[4]
-
Notify the appropriate emergency response team for your facility.
-
Control personal contact by using protective equipment, including a dust respirator.[4]
-
Prevent the spillage from entering drains, sewers, or water courses.[4][5]
-
Sweep or shovel up the material and place it in labeled plastic bags or other suitable containers for disposal.[4]
Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services.
Waste Material Disposal:
-
Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.[2]
-
Licensed Disposal: The material can be disposed of by a licensed chemical destruction plant.[2]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[2]
-
Environmental Precaution: Under no circumstances should this compound be discharged into sewer systems, water, foodstuffs, feed, or seed.[2]
Contaminated Packaging Disposal:
-
Decontamination: Containers that held this compound can be triple-rinsed or subjected to an equivalent cleaning procedure.[2]
-
Recycling or Reconditioning: After thorough cleaning, the packaging may be offered for recycling or reconditioning.[2]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistics for Handling Sucrose Monolaurate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Sucrose Monolaurate, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against dust particles and splashes. |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and clean, body-covering protective clothing.[2][3][4] Fire/flame resistant clothing is also recommended.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved particulate respirator.[3][4] For higher concentrations, a full-face, positive-pressure, air-supplied respirator may be necessary.[2][4] | Protects the respiratory system from inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood or a local exhaust ventilation system is required, especially when working with the powder form to control dust.[5]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]
-
Material Preparation: Before handling, ensure all necessary equipment and materials are within reach to avoid leaving the designated handling area.
2. Handling the Compound:
-
Avoid Dust Formation: Minimize the generation of dust when transferring or weighing the powder.[1][2][6] Use techniques such as gentle scooping and pouring.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2][4]
-
Grounding: For processes that may generate static electricity, such as pneumatic transport or pouring, ensure equipment is properly bonded and grounded to prevent ignition of dust clouds.[6] Use non-sparking tools.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5]
3. Storage:
-
Container: Store this compound in a tightly closed, properly labeled container.[1][2][4]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place, away from heat sources and direct sunlight.[1][2][4]
-
Incompatibilities: Store separately from strong oxidizing agents, foodstuffs, and other incompatible materials.[2][3][6]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to containing the hazard.
-
Minor Spills (Powder):
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material, avoiding dust generation.[5] Do not use compressed air for cleaning.[5]
-
Place the collected material into a sealed, labeled container for disposal.[5][6]
-
Clean the spill area thoroughly.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention if irritation persists.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][3]
-
Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen.[4]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of waste this compound in accordance with all applicable federal, state, and local regulations.[4] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[2] Do not discharge into drains or sewer systems.[2]
-
Contaminated Packaging: Triple rinse empty containers (or the equivalent).[2] The rinsed packaging can then be offered for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[2]
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
